Dihydroxyaluminum aminoacetate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Aluminum Hydroxide - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPZEHAODHBPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O[Al])N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8AlNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51484-68-5 (proacid), 13682-92-3 (Parent) | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044546 | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-92-3, 41354-48-7, 51484-68-5 | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminum aminoacetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium Glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dihydroxyaluminum Aminoacetate from Aluminum Isopropoxide and Glycine
For Researchers, Scientists, and Drug Development Professionals
The guide also includes detailed information on the physicochemical properties of the reactants and the product, analytical procedures for characterization, and visualizations of the synthetic workflow and reaction pathway to aid in a thorough understanding of the manufacturing process.
Introduction
Dihydroxyaluminum aminoacetate, also known as aluminum glycinate, is an effective antacid and is used in various pharmaceutical formulations for its ability to neutralize stomach acid.[1] Its synthesis from aluminum isopropoxide and glycine (B1666218) offers a route to a high-purity product. This document outlines the chemical principles, a detailed experimental protocol, and the analytical methods required for the successful synthesis and characterization of this compound.
Reactant and Product Profile
A clear understanding of the properties of the starting materials and the final product is crucial for a successful and safe synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |
| Aluminum Isopropoxide | C₉H₂₁AlO₃ | 204.25 | White solid | Corrosive, moisture-sensitive, flammable.[2] |
| Glycine | C₂H₅NO₂ | 75.07 | White, crystalline powder | The simplest amino acid, readily soluble in water. |
| This compound | C₂H₆AlNO₄ | 135.05 | White or slightly yellow, odorless, tasteless powder | Insoluble in water and organic solvents; soluble in dilute mineral acids and solutions of fixed alkalies.[3][4] |
Synthesis of this compound: An Experimental Protocol
The following protocol is a reconstructed procedure based on the general description of the reaction between aluminum isopropoxide and glycine. It is intended as a guide and may require optimization based on laboratory conditions and desired product specifications.
Materials and Equipment
-
Reactants: Aluminum isopropoxide (≥98% purity), Glycine (USP grade), Isopropanol (B130326) (anhydrous), Deionized water.
-
Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, heating/cooling circulator, filtration apparatus (e.g., Buchner funnel), vacuum drying oven.
Reaction Stoichiometry
The reaction proceeds with a 1:1 molar ratio of aluminum isopropoxide to glycine.
| Reactant | Molar Mass ( g/mol ) | Molar Ratio | Example Mass (g) |
| Aluminum Isopropoxide | 204.25 | 1 | 204.25 |
| Glycine | 75.07 | 1 | 75.07 |
Step-by-Step Procedure
-
Preparation of Reactant Solutions:
-
In the jacketed glass reactor, dissolve aluminum isopropoxide in anhydrous isopropanol. The concentration should be sufficient to ensure a stirrable slurry.
-
In a separate vessel, prepare an aqueous solution of glycine by dissolving it in deionized water. Gentle heating may be applied to facilitate dissolution.
-
-
Reaction:
-
Heat the aluminum isopropoxide solution to a moderate temperature (e.g., 50-60 °C) with continuous stirring.
-
Slowly add the aqueous glycine solution to the reactor through the dropping funnel over a period of 1-2 hours. The addition rate should be controlled to manage any exotherm.
-
After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The this compound will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash the filter cake with isopropanol to remove any unreacted starting materials and byproducts.
-
Repeat the washing with deionized water to remove any residual isopropanol.
-
-
Drying:
-
Dry the purified this compound in a vacuum oven at a temperature not exceeding 130 °C until a constant weight is achieved.[5]
-
Characterization and Quality Control
The final product should be characterized to ensure it meets the required specifications. The United States Pharmacopeia (USP) provides detailed analytical methods.[5]
| Parameter | Specification | Method |
| Assay | 94.0% - 102.0% (on dried basis) | Complexometric titration |
| pH | 6.5 - 7.5 (in a 1 in 25 suspension in water) | pH meter |
| Loss on Drying | Not more than 14.5% (at 130 °C) | Gravimetric |
| Nitrogen Content | 9.90% - 10.60% | Kjeldahl method |
| Isopropyl Alcohol | No red color produced in a specific test | Colorimetric test |
| Mercury | Not more than 1 ppm | Atomic Absorption Spectroscopy |
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the formation of this compound.
Conclusion
The synthesis of this compound from aluminum isopropoxide and glycine is a well-established method that yields a high-purity product suitable for pharmaceutical applications. While the original detailed experimental protocol is not easily accessible, this guide provides a robust, reconstructed procedure based on sound chemical principles. Adherence to the outlined experimental steps and rigorous quality control, as specified in pharmacopeial monographs, are essential for the consistent and safe production of this important active pharmaceutical ingredient. Further research to refine and optimize the reaction conditions can lead to improved yields and process efficiency.
References
- 1. WO1998002444A1 - Process for the preparation of dialkylaluminum alkoxide - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US3446828A - Process for making aluminum alkoxides and separation of impurities therefrom - Google Patents [patents.google.com]
- 5. This compound [drugfuture.com]
An In-Depth Technical Guide to the Mechanism of Action of Dihydroxyaluminum Aminoacetate as an Antacid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum aminoacetate (DAA) is a chemical entity employed for its antacid properties in various over-the-counter pharmaceutical preparations. Its primary mechanism of action is the direct neutralization of gastric hydrochloric acid, leading to an increase in the pH of the stomach contents and subsequent alleviation of symptoms associated with hyperacidity. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its chemical and physical properties, acid-neutralizing capacity, rate and duration of action, and its interaction with pepsin. Detailed experimental protocols for the evaluation of these properties are provided, alongside a quantitative summary of its performance characteristics.
Introduction
This compound, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine. It is a fine, white, odorless powder with a faintly sweet taste, and it is practically insoluble in water.[1] Its utility as an antacid stems from its ability to neutralize excess stomach acid, providing rapid and sustained relief from heartburn, indigestion, and symptoms of peptic ulcer disease.[2] Unlike simple antacids, this compound offers a buffering effect, maintaining the gastric pH in a physiologically tolerable range and avoiding abrupt changes that can lead to acid rebound.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for comprehending its function as an antacid.
| Property | Value/Description | Reference |
| Molecular Formula | C₂H₆AlNO₄ | [3] |
| Molecular Weight | 135.06 g/mol (anhydrous) | [4] |
| Appearance | Fine, white, odorless powder | [1] |
| Taste | Faintly sweet | [1] |
| Solubility | Practically insoluble in water; Soluble in dilute mineral acids and in solutions of fixed alkalies. | [1] |
| pH (1 in 25 suspension) | 6.5 - 7.5 | [4] |
Core Mechanism of Action: Acid Neutralization
The principal mechanism of action of this compound is its chemical reaction with hydrochloric acid (HCl) in the stomach. The dihydroxyaluminum component of the molecule directly neutralizes gastric acid, forming aluminum chloride and water. This reaction effectively reduces the hydrogen ion concentration, thereby increasing the gastric pH.
The aminoacetate moiety contributes to the buffering capacity of the compound, helping to stabilize the pH in a range of 3 to 5. This buffering action provides a more sustained and controlled antacid effect compared to simple neutralizing agents.
Chemical Reaction Pathway
The neutralization of hydrochloric acid by this compound can be represented by the following chemical equation:
Al(OH)₂(NH₂CH₂COO) + 3HCl → AlCl₃ + NH₂CH₂COOH + 2H₂O
Caption: Chemical neutralization of gastric acid by this compound.
Quantitative Assessment of Antacid Activity
The efficacy of an antacid is quantified through various in vitro tests that measure its acid-neutralizing capacity, rate of neutralization, and duration of action.
Acid-Neutralizing Capacity (ANC)
The ANC is the primary measure of an antacid's potency and is defined as the amount of acid it can neutralize. The United States Pharmacopeia (USP) provides a standardized method for its determination.
| Parameter | Value | Reference |
| Theoretical ANC | 0.0148 mEq/mg | [5] |
| Typical Analysis ANC | 20.1 mEq/g | [6] |
| USP Requirement (Magma) | Not less than 5 mEq per minimum single dose | [5] |
Rate and Duration of Neutralization
Interaction with Pepsin
Beyond acid neutralization, an important aspect of antacid action is the inhibition of pepsin activity. Pepsin, a proteolytic enzyme, is active in the acidic environment of the stomach and can contribute to mucosal damage. This compound has been reported to have a strong anti-pepsin effect.[1] This is achieved through two primary mechanisms:
-
pH-mediated inactivation: By raising the gastric pH above 4, this compound renders pepsin inactive.[1]
-
Adsorption: Aluminum-containing antacids can adsorb pepsin onto their surface, further reducing its proteolytic activity.[4]
While the anti-pepsin effect is noted as "strong," specific quantitative data on the percentage of pepsin inhibition by this compound was not available in the reviewed literature.
Experimental Protocols
USP <301> Acid-Neutralizing Capacity Test for Powdered Antacids
This method determines the total amount of acid that can be neutralized by a given amount of antacid.[3][9][10]
Materials:
-
0.5 N Hydrochloric Acid VS
-
0.5 N Sodium Hydroxide VS
-
pH meter with a suitable electrode
-
Magnetic stirrer
-
250-mL beaker
-
stopwatch
Procedure:
-
Accurately weigh a quantity of this compound powder as specified in the monograph.
-
Transfer the weighed sample to a 250-mL beaker.
-
Add 70 mL of water and mix using a magnetic stirrer for 1 minute.
-
Accurately add 30.0 mL of 0.5 N hydrochloric acid VS to the beaker.
-
Stir the mixture continuously for 15 minutes.
-
Immediately begin to titrate the excess hydrochloric acid with 0.5 N sodium hydroxide VS to a stable pH of 3.5.
-
The titration should be completed within an additional 5 minutes.
-
Calculate the acid-neutralizing capacity in mEq per gram of the substance.
Caption: Workflow for USP <301> Acid-Neutralizing Capacity Test.
Rossett-Rice Test (Dynamic Antacid Evaluation)
This test simulates the dynamic conditions of the stomach to assess the rate and duration of acid neutralization.[7][11]
Materials:
-
0.1 N Hydrochloric Acid
-
pH meter with a continuous recording device
-
500-mL reaction beaker
-
Magnetic stirrer
-
Burette for continuous acid delivery
-
Water bath maintained at 37°C
Procedure:
-
Place 70 mL of 0.1 N HCl and 30 mL of distilled water into the 500-mL reaction beaker, maintained at 37°C.
-
Introduce a specified, accurately weighed amount of this compound into the beaker with continuous stirring.
-
Simultaneously, begin adding 0.1 N HCl at a constant rate (e.g., 2 mL/min) from a burette.
-
Continuously monitor and record the pH of the solution over time.
-
Determine the time required for the pH to initially reach 3.0 (onset of action).
-
Determine the total time the pH remains between 3.0 and 5.0 (Rossett-Rice time or duration of action).
Caption: Workflow for the Rossett-Rice Dynamic Antacid Test.
Pepsin Inhibition Assay
This assay quantifies the reduction in pepsin's proteolytic activity in the presence of the antacid.[12][13]
Materials:
-
Pepsin solution (e.g., from porcine stomach)
-
Hemoglobin substrate (2.5% w/v)
-
0.01 N HCl
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
Spectrophotometer
-
Water bath at 37°C
-
Test tubes
Procedure:
-
Prepare a solution of this compound at the desired concentration in 0.01 N HCl.
-
Prepare a control solution without the antacid.
-
In separate test tubes, pre-incubate the pepsin solution with either the this compound solution or the control solution at 37°C for a specified time.
-
Add the hemoglobin substrate to each tube to initiate the enzymatic reaction.
-
Incubate the reaction mixture at 37°C for a precise duration (e.g., 10 minutes).
-
Stop the reaction by adding TCA solution, which precipitates the undigested hemoglobin.
-
Centrifuge or filter the samples to remove the precipitate.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin (soluble peptides).
-
Calculate the percentage of pepsin inhibition by comparing the absorbance of the sample with the antacid to the control.
Caption: Workflow for Pepsin Inhibition Assay.
In Vivo and Preclinical Considerations
While in vitro tests provide valuable data, in vivo and preclinical studies are crucial for understanding the clinical efficacy of an antacid. Studies in animal models, such as rats and dogs, can provide insights into the effect of this compound on gastric pH in a physiological setting.[14][15][16][17] Human clinical trials involving gastric pH monitoring would be the definitive measure of its performance.[18] However, specific in vivo gastric pH data for this compound was not prominently available in the surveyed literature.
Conclusion
This compound functions as an effective antacid through a combination of direct acid neutralization and a sustained buffering action. Its mechanism is further enhanced by the inhibition of peptic activity. The standardized in vitro evaluation methods, such as the USP acid-neutralizing capacity test and the Rossett-Rice dynamic model, provide a robust framework for quantifying its efficacy. For drug development professionals, a comprehensive understanding of these mechanisms and evaluation protocols is critical for the formulation of effective and reliable antacid preparations. Further research to generate specific quantitative data for this compound in dynamic models and pepsin inhibition assays would be beneficial for a more complete characterization of its antacid profile.
References
- 1. "A STUDY OF THE ANTIPEPSIN ACTIVITY OF MAJOR ANTACID COMPOUNDS" by ROBERT JOHN SEPELYAK [docs.lib.purdue.edu]
- 2. The efficacy of dihydroxy aluminum aminoacetate in the medical cure of peptic ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. Antacids and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Neutralizing capacity, pepsin inactivation and binding to bile acids and lysolecithin of the antacid magaldrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. recentscientific.com [recentscientific.com]
- 8. In vitro acid reactivity of three commercial antacid tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metrohm.com [metrohm.com]
- 10. metrohm.com [metrohm.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. Development of a canine model to enable the preclinical assessment of pH-dependent absorption of test compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karolinum.cz [karolinum.cz]
- 16. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo studies on the neutralizing effect of antacids using the Heidelberg capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Dihydroxyaluminum Aminoacetate Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum aminoacetate is an organo-metallic compound widely utilized in the pharmaceutical industry, primarily as an active pharmaceutical ingredient (API) in antacid formulations.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental testing protocols, and mechanism of action. Quantitative data are summarized in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound, also known as aluminum glycinate (B8599266), is a complex of aluminum hydroxide (B78521) and glycine.[3][4] The anhydrous form has the CAS Registry Number 13682-92-3, while the hydrate (B1144303) is registered under 41354-48-7.[3][5] It is structurally composed of an aluminum core bonded to two hydroxyl groups and an aminoacetate group.[6]
| Chemical Property | Value | Source(s) |
| Molecular Formula | C2H6AlNO4 (Anhydrous) | [3][6] |
| C2H6AlNO4 · xH2O (Hydrate) | [5][7] | |
| Molecular Weight | 135.05 g/mol (Anhydrous) | [3][8] |
| Percent Composition | C: 17.79%, H: 4.48%, Al: 19.98%, N: 10.37%, O: 47.39% | [3] |
| Nitrogen Content | 9.90% - 10.60% | [9][10][11] |
| Assay (on dried basis) | 94.0% - 102.0% of C2H6AlNO4 | [8][9][12] |
| CAS Number | 13682-92-3 (Anhydrous) | [3][5] |
| 41354-48-7 (Hydrate) | [5] | |
| Synonyms | Aluminum Glycinate, (Glycinato-N,O)dihydroxyaluminum | [1][3] |
Physical Properties
This compound is typically supplied as a very fine, white, and odorless crystalline powder with a faintly sweet or bland taste.[3][5][6] It is not considered hygroscopic, which simplifies handling and storage.[6]
| Physical Property | Value / Description | Source(s) |
| Appearance | White, odorless powder or solid flakes. | [5][6][7] |
| Taste | Faintly sweet, bland. | [3][5] |
| Solubility | Insoluble in water and organic solvents. Soluble in dilute mineral acids and solutions of fixed alkalies. | [1][5] |
| pH | 6.5 - 7.5 (in a 1 in 25 aqueous suspension at 25°C). | [3][8][9] |
| Density | Approximately 0.8 to 1.2 g/cm³. | [6] |
| Melting Point | >295°C (decomposes). | [13] |
| Loss on Drying | Not more than 14.5% (when dried at 130°C to a constant weight). | [8][9][10] |
Pharmacological Properties: Mechanism of Action
The primary therapeutic application of this compound is as an antacid for the relief of heartburn, acid indigestion, and symptoms associated with peptic ulcers.[2][14] Its mechanism of action is a direct chemical neutralization of gastric acid.[2][14]
-
Acid Neutralization : Upon ingestion, the dihydroxyaluminum component reacts with hydrochloric acid (HCl) in the stomach, increasing the gastric pH.[2][14] This reaction reduces the acidity of the stomach contents.[2]
-
Buffering Action : The aminoacetate portion of the molecule acts as a buffer, helping to maintain the stomach pH in a physiologically acceptable range (typically 3.5-4.5) for a prolonged period.[1][2]
-
Protective Layer : The reaction with stomach acid can form a viscous gel that coats the stomach lining, offering a protective barrier against further acid-induced damage.[14]
-
Pepsin Inhibition : By raising the gastric pH, it also inhibits the activity of pepsin, a proteolytic enzyme that can damage the gastric mucosa.[5][15]
Experimental Protocols
The following methodologies are based on the United States Pharmacopeia (USP) monographs for this compound.[8][9][10]
Identification
-
Suspend 1 g of the powder in 25 mL of water.
-
Add hydrochloric acid dropwise until a clear solution is formed.
-
Divide the solution into two equal portions.
-
Test A (Aluminum) : One portion of the solution should respond to the standard identification tests for Aluminum ⟨191⟩.
-
Test B (Aminoacetate) : To the second portion, add 1 drop of liquefied phenol (B47542) and 5 mL of sodium hypochlorite (B82951) TS. A blue color is produced, confirming the presence of the aminoacetate group.[8][9][10]
pH Determination
-
Prepare a suspension by adding 1 g of finely powdered this compound to 25 mL of water.
-
Measure the pH of the suspension using a calibrated pH meter.
Loss on Drying
-
Accurately weigh a sample of the powder.
-
Dry the sample at 130°C to a constant weight.
Assay (Quantification of this compound)
This procedure determines the purity of the substance.
-
Sample Preparation : Accurately weigh about 2.5 g of the substance and transfer to a 150-mL beaker. Add 15 mL of hydrochloric acid and warm as needed to completely dissolve the sample.
-
Volumetric Dilution : Transfer the solution to a 500-mL volumetric flask, dilute with water to volume, and mix thoroughly.
-
Titration Preparation : Pipette 20.0 mL of this solution into a 250-mL beaker. With continuous stirring, add 25.0 mL of 0.05 M edetate disodium (B8443419) (EDTA) titrant and 20 mL of acetic acid-ammonium acetate (B1210297) buffer TS.
-
Heating and Cooling : Heat the solution to near boiling for 5 minutes, then cool.
-
Indicator Addition : Add 50 mL of alcohol and 2 mL of dithizone (B143531) TS.
-
Titration : Titrate the excess EDTA with 0.05 M zinc sulfate (B86663) VS until the color changes from green-violet to rose-pink.
-
Blank Determination : Perform a blank titration using 20 mL of water in place of the sample solution and make any necessary corrections.
-
Calculation : Each mL of 0.05 M edetate disodium titrant is equivalent to 6.753 mg of C2H6AlNO4.[8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound [drugfuture.com]
- 4. The efficacy of dihydroxy aluminum aminoacetate in the medical cure of peptic ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 6. What is Dihydroxyaluminium Aminoacetate BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. newdruginfo.com [newdruginfo.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. This compound [drugfuture.com]
- 11. This compound USP Manufacturers, with SDS [mubychem.com]
- 12. This compound [doi.usp.org]
- 13. Aluminium glycinate | 13682-92-3 [chemicalbook.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Unraveling the Structure: A Technical Guide to the Crystal Analysis of Dihydroxyaluminum Aminoacetate
Introduction
Dihydroxyaluminum aminoacetate, an organo-metallic complex of aluminum and the amino acid glycine (B1666218), is widely recognized for its therapeutic application as an antacid.[1][2] Its efficacy in neutralizing gastric acid is attributed to its unique chemical structure and properties.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its solid-state characteristics is paramount for quality control, formulation development, and ensuring consistent biological activity.
While a definitive single-crystal X-ray structure of this compound is not publicly available, this technical guide provides a comprehensive overview of its known properties and outlines the essential experimental protocols for its structural characterization using powder X-ray diffraction (pXRD). This technique is the primary method for analyzing the crystallinity, phase purity, and structural fingerprint of the bulk pharmaceutical ingredient.
Chemical and Physical Properties
This compound is a white, odorless, crystalline powder with a faintly sweet taste.[4] It is practically insoluble in water and organic solvents but dissolves in dilute mineral acids and solutions of fixed alkalies.[4] The United States Pharmacopeia (USP) provides specific quality standards for the compound.[5]
| Property | Value | Source |
| Chemical Name | (Glycinato-N,O)dihydroxyaluminum | [6] |
| Synonyms | Aluminum glycinate (B8599266), Basic aluminum aminoacetate | [6] |
| Molecular Formula | C₂H₆AlNO₄ (anhydrous) | [2] |
| Molecular Weight | 135.05 g/mol (anhydrous) | [6] |
| Appearance | White, odorless, fine powder | [4][6] |
| Solubility | Insoluble in water; Soluble in dilute mineral acids | [4] |
| CAS Number | 13682-92-3 (Anhydrous), 41354-48-7 (Hydrate) | [4] |
Synthesis Methods
The preparation of this compound has been described through a straightforward aqueous reaction. One common method involves the reaction of aluminum salts, such as aluminum chloride or aluminum sulfate, with glycine in an aqueous solution. The pH of the reaction mixture is carefully controlled, typically within the range of 5-7, and heating may be applied to facilitate the formation of the complex. The resulting this compound precipitates from the solution and is then isolated by filtration, washed to remove impurities, and dried.[6] An alternative reported method involves adding a solution of aluminum isopropoxide in isopropanol (B130326) to an aqueous solution of glycine.[6]
Crystal Structure Analysis via Powder X-ray Diffraction (pXRD)
In the absence of a single-crystal structure, pXRD provides invaluable information about the solid-state nature of this compound. A pXRD pattern serves as a unique fingerprint, confirming the material's identity, crystalline form (polymorph), and purity.
Experimental Protocol
A generalized protocol for the pXRD analysis of a finely powdered sample like this compound is detailed below.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality, reproducible XRD data.[7] The primary goals are to achieve a random orientation of crystallites and a sufficient number of particles to produce a representative diffraction pattern.[7]
-
Grinding : The sample should be gently ground into a fine, uniform powder using a mortar and pestle, typically made of agate to prevent contamination.[7][8] The ideal particle size is less than 10 µm.[9] Grinding under a liquid medium like ethanol (B145695) can help minimize structural damage.[7]
-
Homogenization : To ensure uniformity, the ground powder can be mixed or sieved.[10]
-
Mounting : The fine powder is carefully packed into a sample holder. A common method is back-filling, where the powder is loaded into a cavity from the rear and leveled with a flat surface, such as a microscope slide, to ensure a smooth, flat surface that is coplanar with the holder's reference surface.[8][10][11] This minimizes preferred orientation, where crystallites align non-randomly, which can alter peak intensities.[10]
2. Instrumentation and Data Acquisition
Data is collected using a powder diffractometer. Key components include an X-ray source (commonly Cu Kα), sample stage, and a detector.
The following table outlines typical parameters for data acquisition:
| Parameter | Typical Setting | Purpose |
| X-ray Source | Cu Kα (λ ≈ 1.5418 Å) | Standard radiation for pharmaceutical analysis.[12] |
| Voltage & Current | 40 kV, 40 mA | Determines the intensity of the X-ray beam.[12] |
| Scan Range (2θ) | 5° to 70° | A wide range ensures all significant diffraction peaks are captured.[13] |
| Step Size (°2θ) | 0.02° | The angular increment between intensity measurements. |
| Scan Speed / Dwell Time | 1.0 s/step | The time spent collecting data at each step; longer times improve signal-to-noise.[13] |
| Optics | Divergence slit (e.g., 0.6°), Soller slits (e.g., 2.5°) | Control the geometry and divergence of the X-ray beam.[13] |
3. Data Analysis
The output of a pXRD experiment is a diffractogram, which plots diffraction intensity versus the detector angle (2θ).
-
Phase Identification : The positions (2θ values) and relative intensities of the diffraction peaks are unique to a specific crystalline phase. The experimental pattern can be compared against databases like the Powder Diffraction File (PDF) to identify known crystalline phases.
-
Crystallinity Assessment : A highly crystalline material will produce sharp, well-defined peaks, whereas an amorphous (non-crystalline) substance will show a broad, diffuse halo with no distinct peaks.[12]
-
Purity Analysis : The presence of crystalline impurities can be detected by the appearance of diffraction peaks that do not belong to the this compound pattern. The detection limit for impurities has significantly improved with modern instrumentation.[13]
-
Unit Cell Determination : If the material is a single, pure phase and the peaks can be indexed (assigned Miller indices h, k, l), the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) can be determined and refined using specialized software.
Visualized Workflow: Synthesis to Structural Characterization
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural characterization using pXRD.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Aluminium glycinate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. This compound [drugfuture.com]
- 7. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 8. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 9. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. mcgill.ca [mcgill.ca]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
An In-depth Technical Guide to the Solubility of Dihydroxyaluminum Aminoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of dihydroxyaluminum aminoacetate, an organo-metallic compound commonly used as an antacid. The information presented herein is intended to support research, development, and formulation activities within the pharmaceutical industry.
Solubility Profile of this compound
This compound is characterized by its limited solubility in common pharmaceutical solvents. It is described as a white or almost white powder that is practically insoluble in water and organic solvents.[1] However, it is soluble in dilute mineral acids and in aqueous solutions of alkali hydroxides.[1][2]
A more specific solubility value in water has been reported as less than 0.1 mg/mL.[3] The United States Pharmacopeia (USP) notes that a suspension of 1 gram of this compound in 25 mL of water results in a pH between 6.5 and 7.5.[1][4][5][6][7][8]
A summary of the available solubility data is presented in the table below.
| Solvent System | Solubility | Reference |
| Water | < 0.1 mg/mL (practically insoluble) | [3] |
| Organic Solvents | Practically insoluble | [1][2] |
| Dilute Mineral Acids | Soluble | [1][2] |
| Aqueous Solutions of Alkali Hydroxides | Soluble | [1][2] |
Experimental Protocol for Solubility Determination
For sparingly soluble compounds like this compound, the shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility. This method is crucial during the preformulation stage of drug development.
Objective: To determine the equilibrium solubility of a compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent(s) (e.g., purified water, ethanol, glycerin, propylene (B89431) glycol)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation for quantification
-
pH meter
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a volumetric flask containing a known volume of the selected solvent. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a shaking incubator or a temperature-controlled water bath set to a specific temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Phase Separation:
-
After the equilibration period, allow the suspensions to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles. The filtration step is critical to avoid artificially high solubility readings.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the specific solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. This compound Manufacturers Exporters [aadhunikindustries.com]
- 2. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kyowa-chem.jp [kyowa-chem.jp]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. This compound USP Grade Manufacturers [anmol.org]
- 7. This compound USP Manufacturers, with SDS [mubychem.com]
- 8. This compound, Dihydroxyaluminum Sodium Carbonate Supplier [anniechemie.com]
Thermal decomposition pathway of dihydroxyaluminum aminoacetate
An In-depth Technical Guide on the Thermal Decomposition Pathway of Dihydroxyaluminum Aminoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an organo-metallic compound, is utilized as an antacid for managing conditions like indigestion, acid reflux, and ulcers.[1] Its thermal stability and decomposition pathway are critical parameters for its formulation, storage, and overall quality control in pharmaceutical applications. While specific, detailed studies on the thermal decomposition of this compound are not extensively available in public literature, this guide synthesizes information from related aluminum compounds and standard thermal analysis methodologies to provide a comprehensive theoretical framework. This document outlines the probable decomposition pathway, presents detailed experimental protocols for its analysis, and offers a structured approach to understanding its thermal behavior.
Introduction
This compound, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine.[2][3] Understanding its behavior under thermal stress is crucial for predicting its shelf-life, ensuring manufacturing process integrity, and guaranteeing therapeutic efficacy. Thermal decomposition involves a series of chemical changes as a substance is heated, leading to the formation of new, simpler compounds. For this compound, this process is expected to occur in distinct stages, including dehydration, decomposition of the organic aminoacetate ligand, and finally, the formation of a stable aluminum oxide residue.
Predicted Thermal Decomposition Pathway
Based on the thermal behavior of similar aluminum-containing compounds such as aluminum sulfate (B86663) and aluminum hydroxycarboxylates, the thermal decomposition of this compound hydrate (B1144303) (C₂H₆AlNO₄ · xH₂O) is hypothesized to proceed through the following stages:
-
Stage 1: Dehydration. The initial stage of decomposition involves the loss of water molecules. This is a common first step for hydrated compounds. The temperature at which this occurs can provide information about the nature of the water molecules (i.e., surface-adsorbed vs. coordinated).
-
Stage 2: Decomposition of the Aminoacetate Ligand. Following dehydration, the organic portion of the molecule, the aminoacetate ligand, will begin to break down. This is likely to be a complex process involving the cleavage of C-N, C-C, and C-O bonds. The decomposition products are expected to be gaseous, including carbon oxides (CO, CO₂), nitrogen oxides (NO, NO₂), and water.[4]
-
Stage 3: Formation of Aluminum Oxide. The final solid residue of the thermal decomposition is predicted to be a form of aluminum oxide (Al₂O₃). The specific crystalline phase of alumina (B75360) (e.g., γ-Al₂O₃, α-Al₂O₃) will depend on the final temperature of the decomposition process.
This proposed pathway is illustrated in the following diagram:
Caption: Predicted multi-stage thermal decomposition of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal decomposition pathway, a combination of thermoanalytical techniques is employed. The following protocols describe the standard methodologies.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the quantification of mass loss at each decomposition stage.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA pan (typically alumina or platinum).
-
Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen or argon) to study the decomposition process itself, or under an oxidative atmosphere (e.g., air or oxygen) to study combustion of the organic components. A typical flow rate is 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each mass loss step, as well as the percentage of mass lost. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures of thermal events (e.g., melting, crystallization, decomposition) and to quantify the enthalpy changes associated with these events.[5]
Methodology:
-
Instrument: A differential scanning calorimeter.[5]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum or copper). The pan is then hermetically sealed.
-
Reference: An empty, sealed DSC pan is used as a reference.
-
Atmosphere: Similar to TGA, an inert or oxidative atmosphere can be used.
-
Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over the desired temperature range.
-
Data Analysis: The DSC curve (heat flow vs. temperature) will show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. The peak temperature and the area under the peak (enthalpy) are determined.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Methodology:
-
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Procedure: The TGA experiment is performed as described in section 3.1. The off-gas from the TGA furnace is continuously transferred to the MS or FTIR for analysis.
-
Data Analysis: The MS or FTIR spectra are recorded as a function of temperature, allowing for the identification of the evolved gaseous species at each stage of decomposition.
The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound:
Caption: Standard workflow for the comprehensive thermal analysis of a solid material.
Quantitative Data
While specific quantitative data for the thermal decomposition of this compound is scarce in the literature, the following table provides an illustrative example of the type of data that would be obtained from TGA and DSC analysis, based on studies of similar compounds like aluminum sulfate hydrate.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) | Evolved Species |
| Dehydration | 50 - 200 | Variable | Endothermic | H₂O |
| Ligand Decomposition | 200 - 500 | Variable | Complex (Endo/Exo) | CO, CO₂, H₂O, NOx |
| Oxide Formation | > 500 | - | Exothermic (crystallization) | - |
Note: The values in this table are illustrative and would need to be determined experimentally for this compound.
Conclusion
The thermal decomposition of this compound is a multi-step process that can be effectively characterized using a combination of thermoanalytical techniques. Although a detailed pathway has not been definitively established in the literature, a theoretical framework based on analogous aluminum compounds provides a solid foundation for investigation. The experimental protocols outlined in this guide offer a robust approach for researchers and drug development professionals to determine the thermal stability, decomposition kinetics, and degradation products of this important pharmaceutical ingredient. Such data is invaluable for ensuring product quality, stability, and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [drugfuture.com]
- 3. This compound [doi.usp.org]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Dihydroxyaluminum Aminoacetate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum aminoacetate, an aluminum complex of the amino acid glycine (B1666218), is utilized in pharmaceutical formulations primarily as an antacid. A thorough understanding of its structural and chemical properties is paramount for quality control, formulation development, and regulatory compliance. Spectroscopic techniques are indispensable for the comprehensive characterization of this complex. This technical guide provides an in-depth overview of the application of key spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the analysis of this compound. It includes expected spectral data based on analogous compounds, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the analytical processes involved.
Introduction
This compound is a chemical complex with the formula C₂H₆AlNO₄. It is formed by the reaction of aluminum hydroxide (B78521) with glycine. The coordination of the aluminum atom with the amino and carboxylate groups of the glycine molecule results in a chelate structure. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of this complex. This guide will delve into the theoretical and practical aspects of its characterization using IR, NMR, and Mass Spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the coordination of the glycine ligand to the aluminum center by observing shifts in the characteristic vibrational frequencies of the amino and carboxylate groups.
Expected IR Spectral Data
Table 1: Expected FT-IR Band Assignments for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretching | 3200 - 3600 (broad) | From the hydroxyl groups on the aluminum and potentially from hydrated water molecules.[5] |
| N-H Stretching | 3300 - 3500 (medium) | Asymmetric and symmetric stretching of the coordinated amino group. A shift from free glycine is expected.[5] |
| C=O Stretching (Amide I) | 1650 - 1750 (strong) | The asymmetric stretching of the coordinated carboxylate group is a key indicator of complexation.[5] |
| N-H Bending | 1550 - 1650 | Bending vibration of the coordinated amino group. |
| C-N Stretching | 1000 - 1250 | Stretching vibration of the carbon-nitrogen bond. |
| Al-O Stretching | 400 - 700 | Vibrations corresponding to the aluminum-oxygen bonds. |
| Al-N Stretching | 400 - 600 | Vibrations corresponding to the aluminum-nitrogen bonds. |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid powders without the need for extensive sample preparation like creating KBr pellets.[6][7][8][9][10]
Protocol:
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
-
Sample Application:
-
Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 64 scans).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations.
-
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ²⁷Al NMR would be the most informative techniques.
Expected NMR Spectral Data
As with IR, specific NMR data for this compound is scarce. The expected chemical shifts can be estimated based on the data for glycine and the known chemical shift ranges for aluminum in different coordination environments.
¹H and ¹³C NMR: The proton and carbon NMR spectra will primarily show signals corresponding to the glycine ligand. The chemical shifts may be slightly different from free glycine due to the influence of the aluminum coordination.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Glycine Moiety
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.6 | Singlet | -CH₂- |
| ¹³C | ~43 | - | -CH₂- |
| ¹³C | ~175 | - | -COO⁻ |
Note: These are approximate values based on glycine data and may vary depending on the solvent and other experimental conditions.[11][12][13][14][15]
²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus, which often results in broad NMR signals.[16] The chemical shift of ²⁷Al is highly sensitive to its coordination environment.[16][17] For this compound, the aluminum is expected to be in an octahedral or tetrahedral environment.
Table 3: Expected ²⁷Al NMR Chemical Shifts
| Coordination Environment | Expected Chemical Shift Range (ppm) |
| Tetrahedral (AlO₄) | 55 to 80 |
| Octahedral (AlO₆) | -15 to 10 |
Reference: Al(H₂O)₆³⁺ at 0 ppm.[18][19][20]
Experimental Protocol: Solution-State NMR Spectroscopy
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C and ²⁷Al NMR.[21][22]
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O) in a clean vial. The typical volume is 0.6-0.7 mL.[21][22][23]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[24]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[24]
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ²⁷Al).
-
Set up the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Acquire the NMR spectrum.
-
-
Data Processing:
-
Perform Fourier transformation of the raw data (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to an internal or external standard.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of coordination complexes.[25][26][27]
Expected Mass Spectrometry Data
The anhydrous molecular weight of this compound (C₂H₆AlNO₄) is 135.06 g/mol . In ESI-MS, the complex may be observed as a protonated molecule [M+H]⁺ or as adducts with other cations present in the solution (e.g., [M+Na]⁺). Fragmentation may occur, leading to the loss of ligands or other neutral molecules.
Table 4: Expected Ions in the Mass Spectrum of this compound
| Ion | Expected m/z |
| [C₂H₆AlNO₄ + H]⁺ | 136.02 |
| [C₂H₆AlNO₄ + Na]⁺ | 158.00 |
Note: The observed m/z values will depend on the isotopic distribution of the elements.
The fragmentation of aluminum chelates in the mass spectrometer can provide insights into the stability of the complex.[28][29] Common fragmentation pathways may involve the loss of water, carbon dioxide, or the glycine ligand.[30][31][32]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol (B129727) and water.[33]
-
The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature.
-
-
Sample Infusion:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range.
-
If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion and any fragment ions.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.[34]
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for ATR-FTIR Spectroscopy.
Caption: Workflow for Solution-State NMR Spectroscopy.
Caption: Workflow for ESI-Mass Spectrometry.
Conclusion
The spectroscopic characterization of this compound complexes is essential for ensuring their quality and efficacy in pharmaceutical applications. While direct spectral data for this specific compound is not widely published, a comprehensive analytical approach can be developed based on the well-established spectroscopic behaviors of its constituent parts and analogous metal-amino acid complexes. This guide provides the foundational knowledge, expected data, and detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively utilize IR, NMR, and Mass Spectrometry for the thorough characterization of these important pharmaceutical ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 10. s4science.at [s4science.at]
- 11. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 17. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 18. researchgate.net [researchgate.net]
- 19. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 20. pascal-man.com [pascal-man.com]
- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. uwyo.edu [uwyo.edu]
- 24. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 25. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chem.gla.ac.uk [chem.gla.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Mass spectrometry of metal chelates-III Further studies on metal oxinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. m.youtube.com [m.youtube.com]
- 33. 3.3. Electrospray-Ionization Mass Spectrometry (ESI-MS) Measurements [bio-protocol.org]
- 34. web.uvic.ca [web.uvic.ca]
An In-depth Technical Guide on the Role of the Aminoacetate Ligand in Dihydroxyaluminum Aminoacetate Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum aminoacetate (DAA), an organometallic complex, is a widely utilized active pharmaceutical ingredient (API) primarily known for its antacid properties. The stability of this compound is critical to its efficacy, shelf-life, and safety. Central to its stability is the role of the aminoacetate (glycinate) ligand. This technical guide provides a comprehensive examination of the stabilizing function of the aminoacetate ligand in the DAA complex. It delves into the structural aspects, physicochemical properties, and the mechanisms by which the ligand contributes to the overall stability of the molecule. This document also presents illustrative quantitative stability data, detailed experimental protocols for stability assessment, and a visual representation of the ligand's interaction with the aluminum core.
Introduction
This compound, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine (B1666218).[1] It is employed in pharmaceutical formulations for the neutralization of gastric acid and for the management of conditions such as indigestion, acid reflux, and ulcers.[2] The unique properties of DAA, including its rapid and sustained buffering capacity, are largely attributable to the presence of the aminoacetate ligand.[2] Understanding the precise role of this ligand is paramount for the development of stable and effective drug products.
The aminoacetate ligand imparts stability to the dihydroxyaluminum ion through chelation, enhancing its solubility and bioavailability.[3] This guide will explore the multifaceted role of the aminoacetate ligand, covering its impact on thermal stability, pH-dependent degradation, and overall chemical integrity.
The Stabilizing Role of the Aminoacetate Ligand
The aminoacetate ligand, the conjugate base of the amino acid glycine, is a bidentate ligand, meaning it binds to the central aluminum atom at two points. This chelation is fundamental to the stability of the this compound complex.
Chelation and Structural Stability
The aminoacetate ligand coordinates with the aluminum ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered ring structure, a key feature of many metal-amino acid complexes. This chelation effect significantly enhances the thermodynamic stability of the complex compared to monodentate ligands.
Below is a diagram illustrating the chemical structure of this compound and the chelating interaction of the aminoacetate ligand.
Caption: Chelation of the aluminum ion by the bidentate aminoacetate ligand.
Buffering Action and pH Stability
The aminoacetate portion of the molecule also functions as a buffer, helping to maintain a consistent pH in an acidic environment. This buffering capacity contributes to a more prolonged antacid effect compared to simple aluminum hydroxide. The pKa of the amino group of glycine is around 9.6, which allows it to neutralize excess acid. This chemical buffering is a key aspect of the ligand's role in the functional stability of the drug. A suspension of this compound in water typically has a pH between 6.5 and 7.5.[4]
Quantitative Stability Data (Illustrative)
While specific, publicly available quantitative stability data for this compound is limited, the following tables present illustrative data based on typical stability profiles for similar pharmaceutical compounds. This data is intended to provide a framework for understanding the stability characteristics of DAA.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method for assessing the thermal stability of a compound. The data below illustrates a hypothetical thermal decomposition profile for this compound.
| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Step |
| 30 - 150 | ~5% | Loss of adsorbed and coordinated water molecules. |
| 150 - 300 | ~25% | Initial decomposition of the aminoacetate ligand. |
| 300 - 500 | ~35% | Further decomposition of the organic moiety and dehydroxylation. |
| > 500 | - | Formation of stable aluminum oxide residue. |
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound.
pH-Dependent Stability
The stability of this compound is influenced by pH. Forced degradation studies under various pH conditions can elucidate the degradation pathways and kinetics. The following table provides illustrative data on the degradation of DAA at different pH values over a set period.
| pH | Temperature (°C) | Time (hours) | Degradation (%) | Primary Degradation Pathway |
| 2.0 | 60 | 24 | ~15% | Acid-catalyzed hydrolysis |
| 7.0 | 60 | 24 | < 5% | Minimal degradation |
| 10.0 | 60 | 24 | ~20% | Base-catalyzed hydrolysis |
Table 2: Illustrative pH-Dependent Degradation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of stability. The following sections outline protocols for key experiments used to evaluate the stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 25°C) to 800°C at a constant heating rate of 10°C/min.
-
Continuously record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures of major weight loss events and the percentage of weight loss at each step.
Below is a workflow diagram for the TGA protocol.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation: A high-performance liquid chromatograph with a UV detector.
Chromatographic Conditions (Illustrative):
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., dilute acid).
-
Sample Preparation:
-
For assay: Accurately weigh and dissolve the sample in the diluent to achieve a similar concentration as the standard.
-
For forced degradation studies: Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines.[5][6] Neutralize and dilute the stressed samples appropriately.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the peak area of this compound and any degradation products. Calculate the percentage of degradation.
The logical relationship for a forced degradation study is depicted below.
Caption: Logical workflow for a forced degradation study.
Conclusion
The aminoacetate ligand plays a crucial and multifaceted role in the stability of this compound. Its bidentate chelation to the aluminum ion forms a stable five-membered ring, significantly enhancing the structural integrity of the complex. Furthermore, the buffering capacity of the aminoacetate moiety contributes to the compound's functional stability as an antacid by providing a prolonged pH-neutralizing effect. The illustrative quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to assess and understand the stability profile of this compound. A thorough understanding of the stabilizing role of the aminoacetate ligand is essential for the formulation of robust, effective, and safe pharmaceutical products containing this active ingredient.
References
Dihydroxyaluminum Aminoacetate as a Precursor for Alumina-Based Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum aminoacetate, also known as aluminum glycinate, is a well-established compound, primarily utilized for its antacid properties in pharmaceutical formulations.[1][2] Its chemical structure, containing both an aluminum hydroxide (B78521) component and an organic amino acid ligand (glycine), presents an intriguing opportunity for its use as a precursor in the synthesis of advanced alumina-based materials.[1][3] The thermal decomposition of this organo-metallic compound offers a potential route to produce alumina (B75360) (Al₂O₃) with controlled properties, which is of significant interest for applications in catalysis, drug delivery, and biomaterials.[4][5]
This technical guide explores the potential of this compound as a precursor for alumina-based materials. It provides a comprehensive overview of the precursor's properties, a proposed experimental protocol for its conversion to alumina, and a summary of expected material characteristics based on analogous synthesis methods.
Properties of this compound
This compound is a fine, white powder with a faintly sweet taste.[6] It is practically insoluble in water but dissolves in dilute mineral acids and solutions of fixed alkalies.[6] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₆AlNO₄ | [3] |
| Molecular Weight | 135.05 g/mol | [3] |
| CAS Number | 13682-92-3 (anhydrous) | [6] |
| Appearance | White, odorless powder | [6] |
| Solubility | Insoluble in water and organic solvents | [6] |
| pH (1 in 25 aqueous suspension) | 7.4 | [3] |
| Decomposition Temperature | Decomposes at >295°C | [7] |
Synthesis of Alumina-Based Materials: A Proposed Experimental Protocol
While specific literature detailing the direct thermal decomposition of this compound to alumina is scarce, a robust experimental protocol can be proposed based on analogous methods, such as the glycine-nitrate combustion synthesis of alumina. This method utilizes glycine (B1666218) as a fuel and an aluminum source, which is conceptually similar to the decomposition of aluminum glycinate.
The proposed workflow involves the controlled thermal decomposition (calcination) of this compound powder to yield alumina. The temperature and duration of the calcination process are critical parameters that determine the phase and properties of the resulting alumina.
Experimental Workflow
The proposed experimental workflow for the synthesis of alumina from this compound is depicted in the following diagram.
Caption: Proposed experimental workflow for alumina synthesis.
Detailed Methodology
-
Precursor Preparation:
-
Obtain high-purity this compound powder.
-
Dry the precursor material at 130°C to a constant weight to remove any adsorbed moisture, as it can lose up to 14.5% of its weight upon drying.[7]
-
-
Thermal Decomposition (Calcination):
-
Place a known quantity of the dried this compound powder into a ceramic crucible.
-
Position the crucible in a high-temperature furnace.
-
Heat the sample in an air atmosphere. Based on analogous glycine-nitrate combustion methods, a final calcination temperature of 1100°C is recommended to ensure the formation of the stable α-alumina phase.
-
A suggested heating profile would be a ramp rate of 10°C/minute to the target temperature, followed by a dwell time of 1 hour.
-
After calcination, allow the furnace to cool down to room temperature naturally.
-
The resulting product will be a white alumina powder.
-
-
Characterization of the Resulting Alumina:
-
X-Ray Diffraction (XRD): Perform XRD analysis on the calcined powder to identify the crystalline phases of alumina present (e.g., γ-Al₂O₃, α-Al₂O₃).
-
Brunauer-Emmett-Teller (BET) Analysis: Use nitrogen adsorption-desorption isotherms to determine the specific surface area, pore volume, and pore size distribution of the synthesized alumina.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Employ electron microscopy to visualize the morphology, particle size, and agglomeration of the alumina powder.
-
Expected Quantitative Data and Material Properties
The properties of the alumina produced will be highly dependent on the calcination temperature and time. Based on the analogous glycine-nitrate combustion synthesis, the following properties can be anticipated for alumina calcined at 1100°C.
Table 2: Expected Properties of Alumina Synthesized from this compound (Analogous Data)
| Property | Expected Value | Analytical Method |
| Crystalline Phase | α-Al₂O₃ | XRD |
| Specific Surface Area (BET) | ~15 m²/g | Nitrogen Adsorption |
| Morphology | Nanocrystalline powder | SEM/TEM |
Note: The data in this table is based on an analogous synthesis method (glycine-nitrate combustion) and may vary for the direct calcination of this compound.
Logical Relationships in Alumina Synthesis
The final properties of the alumina material are a direct consequence of the precursor characteristics and the processing conditions. The following diagram illustrates these key relationships.
Caption: Factors influencing final alumina properties.
Conclusion
This compound presents a promising, yet underexplored, precursor for the synthesis of alumina-based materials. Its organic component has the potential to act as an in-situ fuel during thermal decomposition, possibly leading to the formation of porous alumina structures. The proposed experimental protocol, based on analogous glycine-involved synthesis, provides a solid starting point for researchers to investigate this pathway. Further experimental work is necessary to fully characterize the thermal decomposition of this compound and to optimize the synthesis conditions to tailor the properties of the resulting alumina for specific applications in drug development, catalysis, and materials science. The potential to generate functional alumina from a readily available and biocompatible precursor warrants further investigation.
References
- 1. US7758845B2 - Method for producing an alpha alumina particle - Google Patents [patents.google.com]
- 2. US3027233A - Process for the production of alumina from aluminum sulfate - Google Patents [patents.google.com]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Buffering Capacity of Dihydroxyaluminum Aminoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the buffering capacity of dihydroxyaluminum aminoacetate (DAA), a widely used antacid. The document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for evaluating its efficacy, and quantitative data to support its performance. Visual diagrams are included to illustrate key pathways and experimental workflows.
Introduction to this compound (DAA)
This compound is an organo-metallic compound recognized for its rapid and sustained acid-neutralizing and buffering properties.[1][2] It is a complex of aluminum hydroxide (B78521) and glycine. The dihydroxyaluminum component is primarily responsible for neutralizing stomach acid, while the aminoacetate portion contributes to the buffering action and stabilization of the compound.[2] This dual mechanism allows DAA to not only neutralize existing gastric acid but also to resist changes in pH, offering prolonged relief from conditions associated with hyperacidity, such as heartburn, acid indigestion, and peptic ulcers.[1][2]
Mechanism of Action
The primary function of this compound as an antacid is the neutralization of excess hydrochloric acid (HCl) in the stomach. This reaction increases the gastric pH, providing symptomatic relief.[1] The chemical reaction can be represented as:
Al(OH)₂NH₂CH₂COO + 3HCl → AlCl₃ + NH₂CH₂COOH + 2H₂O
Beyond simple neutralization, the aminoacetate component acts as a buffer, helping to maintain the stomach pH within a physiologically acceptable range for a longer duration compared to simple antacids.[2] Additionally, upon reaction with stomach acid, DAA can form a viscous gel that coats the stomach lining, offering a protective barrier against further acid-induced irritation.[1]
Quantitative Analysis of Buffering Capacity
The buffering capacity of an antacid is a critical measure of its efficacy. Standardized in-vitro tests are employed to quantify this property. Below are tabulated results from such evaluations for this compound.
Table 1: Acid-Neutralizing Capacity (ANC) of this compound
| Parameter | Value | Reference |
| Typical Acid-Neutralizing Capacity (ANC) | 20.1 mEq/g | [3] |
| Theoretical Acid-Neutralizing Capacity | Not explicitly found, but can be calculated from molecular formula | |
| Minimum Required ANC (USP) | ≥ 5 mEq per dosage unit | [4] |
Note: The typical ANC value is derived from a product specification sheet and represents a standard measure of the substance's ability to neutralize acid.
Table 2: Comparative Buffering Performance (Hypothetical Data for Illustrative Purposes)
| Antacid | Time to Reach pH 3.5 (minutes) | Duration of Buffering (pH > 3.5) (minutes) |
| This compound | < 5 | > 60 |
| Aluminum Hydroxide | 5-10 | 45-60 |
| Calcium Carbonate | < 2 | 30-45 |
| Magnesium Hydroxide | < 2 | 45-60 |
Disclaimer: The data in Table 2 is illustrative, based on the generally described properties of these antacids, as specific comparative data from a single study for all these compounds, including Rossett-Rice test results for DAA, was not found in the conducted search.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible evaluation of antacid buffering capacity.
USP <301> Acid-Neutralizing Capacity (ANC) Test
This test determines the total amount of acid that an antacid can neutralize.
Apparatus:
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
250 mL beaker
-
Burette
Reagents:
-
0.1 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH), standardized
-
Distilled water
Procedure:
-
Accurately weigh a quantity of this compound as specified in the monograph.
-
Transfer the sample to a 250 mL beaker.
-
Add 100 mL of 0.1 N HCl.
-
Stir the mixture at 37°C for a specified time (e.g., 1 hour).
-
Titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.
-
Perform a blank titration with 100 mL of 0.1 N HCl.
-
Calculate the acid-neutralizing capacity in milliequivalents (mEq) per gram of the antacid.
Rossett-Rice Test (Dynamic Buffering Capacity)
This test simulates the continuous secretion of gastric acid to evaluate the duration of an antacid's buffering action.
Apparatus:
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
500 mL reaction beaker
-
Burette for continuous acid delivery
Reagents:
-
0.1 N Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Place 70 mL of 0.1 N HCl and 30 mL of distilled water into the reaction beaker.
-
Maintain the temperature at 37°C and stir continuously.
-
Add a precisely weighed sample of this compound to the beaker.
-
Continuously add 0.1 N HCl from the burette at a constant rate (e.g., 4 mL/min).
-
Record the pH at regular intervals.
-
The "Rossett-Rice time" is the duration for which the pH is maintained between 3.0 and 5.0.[5]
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.
Gastric Acid Secretion Signaling Pathway
This diagram illustrates the primary hormonal and neural pathways that regulate the secretion of hydrochloric acid by parietal cells in the stomach.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Studies of neutralizing properties of antacid preparations. Part 7. 27Al NMR studies of aluminum species formed during acid dissolution of some antacid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Methodological & Application
Application Notes and Protocols for Dihydroxyaluminum Aminoacetate (DAA) Cross-linking of Polyacrylate Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and characterization of polyacrylate hydrogels cross-linked with dihydroxyaluminum aminoacetate (DAA). This hydrogel system is of significant interest for various applications, including topical drug delivery systems like cataplasms, due to its tunable viscoelastic properties.
Introduction
Polyacrylate hydrogels are three-dimensional networks of cross-linked polymer chains capable of absorbing large amounts of water or biological fluids. Their properties can be tailored by controlling the polymer concentration, the degree of neutralization, and the type and concentration of the cross-linking agent. This compound (DAAA) serves as an effective cross-linking agent, providing aluminum ions that form coordinate bonds with the carboxylate groups of the polyacrylate chains. This ionic cross-linking results in hydrogels with distinct rheological and mechanical properties, which are crucial for their performance in drug delivery applications.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound (DAA) concentration and polyacrylate type on the rheological properties of the hydrogels. The data is based on studies of partially neutralized polyacrylate (Viscomate™) cross-linked with DAA.
Table 1: Effect of this compound (DAA) Concentration on the Elastic (G') and Viscous (G'') Moduli of Polyacrylate Hydrogels.
| DAA Concentration (% w/w) | Elastic Modulus (G') (Pa) | Viscous Modulus (G'') (Pa) |
| 0.2 | 778.8 | 118.4 |
| 0.3 | 894.0 | 82.4 |
| 0.4 | 1214.0 | 46.1 |
Table 2: Rheological Properties of Different Grades of Partially Neutralized Polyacrylate (Viscomate™) Hydrogels at 8% (w/w) Polymer Concentration and 0.3% (w/w) DAA Concentration.
| Viscomate™ Grade (Acrylic Acid:Sodium Acrylate Ratio) | Elastic Modulus (G') (Pa) | Viscous Modulus (G'') (Pa) |
| NP 600 (Higher Acrylic Acid) | 550.6 | 114.1 |
| NP 700 (Intermediate Acrylic Acid) | 894.0 | 82.4 |
| NP 800 (Lower Acrylic Acid) | 1457.0 | 44.1 |
Experimental Protocols
Protocol 1: Preparation of this compound (DAA) Cross-linked Polyacrylate Hydrogel
Materials:
-
Partially neutralized polyacrylate (e.g., Viscomate™)
-
This compound (DAA)
-
Purified water
-
Glycerin (optional, as a humectant)
-
Other excipients as required (e.g., active pharmaceutical ingredients, penetration enhancers)
-
Beaker
-
Mechanical stirrer
-
Spatula
-
Casting mold (e.g., petri dish or a specific mold for the desired shape)
-
Drying oven
Procedure:
-
Dispersion of Polyacrylate: In a beaker of appropriate size, weigh the required amount of purified water. While stirring gently with a mechanical stirrer, slowly add the partially neutralized polyacrylate powder to the water to avoid the formation of clumps. Continue stirring until a homogeneous dispersion is obtained.
-
Addition of Other Excipients: If required, add other components such as glycerin or the active pharmaceutical ingredient to the polyacrylate dispersion. Mix thoroughly until all components are uniformly distributed.
-
Preparation of Cross-linking Solution: In a separate container, dissolve the desired amount of this compound (DAA) in a small amount of purified water.
-
Cross-linking Reaction: While continuing to stir the polyacrylate dispersion, slowly add the DAA solution. An increase in viscosity should be observed as the cross-linking reaction proceeds. Continue stirring for a specified period (e.g., 30 minutes) to ensure uniform cross-linking.
-
Casting the Hydrogel: Pour the resulting hydrogel mixture into a suitable mold. Spread the mixture evenly to achieve a uniform thickness.
-
Drying/Curing: The cast hydrogel can be used directly or subjected to a drying step in an oven at a controlled temperature (e.g., 40-50°C) to achieve the desired water content and mechanical properties. The drying time will depend on the desired final thickness and water content.
-
Storage: Store the prepared hydrogel in a sealed container to prevent moisture loss.
Protocol 2: Rheological Characterization of the Hydrogel
Equipment:
-
Rheometer equipped with parallel plate geometry
-
Sample loading spatula
Procedure:
-
Sample Preparation: Cut a sample of the hydrogel of a suitable size and shape to fit the rheometer geometry.
-
Instrument Setup: Set the rheometer to the desired temperature (e.g., 25°C). Lower the upper plate to the set gap, ensuring proper contact with the sample without excessive compression.
-
Stress Amplitude Sweep: Perform a stress amplitude sweep to determine the linear viscoelastic region (LVR) of the hydrogel. This is the range of applied stress where the elastic (G') and viscous (G'') moduli are independent of the stress.
-
Frequency Sweep: Within the LVR determined from the stress sweep, perform a frequency sweep at a constant stress. This will provide information on how the viscoelastic properties of the hydrogel change with the frequency of the applied oscillation.
-
Data Analysis: Analyze the obtained data to determine the elastic modulus (G'), viscous modulus (G''), and loss tangent (tan δ = G''/G') as a function of frequency.
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of DAA cross-linked polyacrylate hydrogels.
Caption: Proposed mechanism of ionic cross-linking of polyacrylate chains by aluminum ions from DAA.
Application Notes and Protocols for Dihydroxyaluminum Aminoacetate in Carboxymethyl Cellulose Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of carboxymethyl cellulose (B213188) (CMC) hydrogels using dihydroxyaluminum aminoacetate (DAA) as a crosslinking agent. This information is intended to guide researchers in developing novel hydrogel-based systems for various applications, particularly in the field of drug delivery.
Introduction
Carboxymethyl cellulose (CMC) is a water-soluble, anionic cellulose derivative renowned for its biocompatibility, biodegradability, and high viscosity, making it an excellent candidate for hydrogel preparation.[1] Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids.[2] The properties of CMC hydrogels can be tailored by the choice of crosslinking agent.
This compound (DAA) serves as an effective crosslinker for CMC, forming ionic crosslinks between the carboxyl groups of CMC and the aluminum ions from DAA.[3] This interaction results in the formation of a stable, three-dimensional hydrogel network. The inclusion of tartaric acid can further influence the mechanical properties of the resulting hydrogel.[3] These hydrogels have potential applications in various fields, including as cataplasms and for controlled drug delivery.[4]
Experimental Protocols
Materials
-
Sodium Carboxymethyl Cellulose (CMC)
-
This compound (DAA)
-
Tartaric Acid (TTA)
-
Deionized Water
-
Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.5, 7.4)
-
Model Drug (e.g., Ciprofloxacin (B1669076), Lidocaine (B1675312) hydrochloride)[5][6]
Preparation of CMC-DAA Hydrogel
This protocol is adapted from a method for preparing CMC hydrogels for food-surface applications and can be modified for drug delivery systems.[3]
-
Preparation of CMC Solution:
-
Disperse the desired amount of CMC powder (e.g., 5% w/v) in a mixture of glycerol and deionized water with continuous stirring until a homogeneous solution is formed.[3]
-
-
Preparation of Crosslinking Solution:
-
Prepare a 0.2% (w/v) crosslinking solution by dissolving this compound (DAA) and tartaric acid (TTA) in deionized water.[3]
-
-
Crosslinking:
-
Slowly add the DAA-TTA solution to the CMC solution while stirring continuously at room temperature.
-
Continue stirring until a viscous gel is formed.
-
-
Casting and Drying:
-
Pour the resulting hydrogel into a petri dish or a suitable mold.
-
Dry the hydrogel in an oven at a controlled temperature (e.g., 42°C) until a film is formed.[3]
-
Caption: Workflow for the preparation of a CMC-DAA hydrogel film.
Characterization of CMC-DAA Hydrogel
-
Sample Preparation: Cut the dried hydrogel film into pre-weighed samples of uniform size.
-
Immersion: Immerse the samples in solutions of different pH (e.g., PBS at pH 5.5 and 7.4) at a constant temperature (e.g., 37°C).[2]
-
Measurement: At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them.
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100 Where:
-
W_s = weight of the swollen hydrogel
-
W_d = initial weight of the dry hydrogel
-
It is important to note that some formulations of CMC hydrogels crosslinked with aluminum ions may exhibit instability and dissolve during swelling tests.[3] Therefore, optimization of the CMC and DAA concentrations is crucial to achieve a stable hydrogel network.
The mechanical properties, such as hardness and elasticity, can be evaluated using a texture analyzer.
-
Hardness: This is the force required to compress the hydrogel to a specific depth.
-
Elasticity: This measures the ability of the hydrogel to return to its original shape after deformation.
FTIR spectroscopy is used to confirm the crosslinking between CMC and DAA.
-
Sample Preparation: Prepare a dry, powdered sample of the hydrogel.
-
Analysis: Record the FTIR spectrum of the sample. The formation of new peaks or shifts in existing peaks corresponding to the carboxyl groups of CMC can indicate successful crosslinking.
Drug Loading and In Vitro Release Studies
-
Swelling Method: Immerse a pre-weighed dry hydrogel film in a drug solution of known concentration for a specified period until equilibrium swelling is reached.[7]
-
Drying: Remove the drug-loaded hydrogel and dry it to a constant weight.
-
Calculation of Drug Loading Efficiency: Drug Loading Efficiency (%) = [(Total amount of drug - Amount of drug in supernatant) / Total amount of drug] x 100
-
Release Medium: Place the drug-loaded hydrogel in a vessel containing a known volume of release medium (e.g., PBS at pH 7.4).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release kinetics.
Caption: Workflow for the characterization and drug release studies of a CMC-DAA hydrogel.
Data Presentation
The following tables summarize the expected trends and provide a template for presenting quantitative data from experimental studies.
Table 1: Effect of this compound (DAA) Concentration on Mechanical Properties of 5% CMC Hydrogels. [3]
| DAA Concentration (%) | Tartaric Acid (%) | Hardness (g) | Elasticity |
| 0.2 | 0.2 | High | -0.507 |
| Varying DAA concentrations should be tested to determine the optimal formulation. |
Table 2: Swelling Ratio of CMC-DAA Hydrogels at Different pH Values.
| Hydrogel Formulation | pH of Medium | Swelling Ratio (%) after 24h |
| 5% CMC + 0.2% DAA | 5.5 | Data to be determined |
| 5% CMC + 0.2% DAA | 7.4 | Data to be determined |
| Different formulations should be tested for stability during swelling. |
Table 3: Drug Loading and Release Characteristics of CMC-DAA Hydrogels. [5][8]
| Hydrogel Formulation | Model Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Release Kinetics Model |
| Example Formulation | Lidocaine HCl | 9.8 | 75.8 | Korsmeyer-Peppas |
| Example Formulation | Tea Polyphenols | 62.39 | - | To be determined |
Signaling Pathways and Logical Relationships
The crosslinking of CMC with DAA is a chemical process based on ionic interactions. The aluminum ions (Al³⁺) from DAA interact with the negatively charged carboxylate groups (-COO⁻) of the CMC polymer chains, forming a three-dimensional network.
Caption: Ionic crosslinking of CMC with DAA to form a hydrogel network.
Conclusion
This compound is a promising crosslinking agent for the formulation of carboxymethyl cellulose hydrogels. By carefully controlling the formulation parameters, such as the concentrations of CMC and DAA, it is possible to develop hydrogels with tailored mechanical properties and swelling behavior. These hydrogels have significant potential for use in controlled drug delivery systems. Further research is warranted to optimize formulations for enhanced stability and to explore their efficacy with a wider range of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Physicochemical Properties of Cellulose-Based Hydrogel for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodsafety.or.kr [foodsafety.or.kr]
- 4. pH-Responsive Succinoglycan-Carboxymethyl Cellulose Hydrogels with Highly Improved Mechanical Strength for Controlled Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A development of a gelatin and sodium carboxymethyl cellulose hydrogel system for dual-release transdermal delivery of lidocaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and characterization of biodegradable antibacterial hydrogels of xanthan gum for controlled ciprofloxacin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogels Based on Alginates and Carboxymethyl Cellulose with Modulated Drug Release—An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction and structural characterization of carboxymethyl cellulose-based hydrogels from Rosa roxburghii Tratt pomace for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroxyaluminum Aminoacetate for Controlled Drug Delivery of a pH-Dependent Drug
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note describes a hypothetical study on the use of dihydroxyaluminum aminoacetate for the controlled delivery of a model weakly basic drug. The experimental data and protocols are illustrative and intended to provide a framework for research and development.
Introduction
This compound is an inorganic compound primarily recognized for its application as an antacid.[1] Its mechanism of action involves neutralizing gastric acid and providing a buffering effect, which maintains a stable pH environment in the stomach.[1] These properties suggest its potential utility as a functional excipient in controlled-release drug delivery systems, particularly for drugs exhibiting pH-dependent solubility and stability.
This application note outlines a potential approach for utilizing this compound to achieve controlled delivery of a model weakly basic drug. By incorporating this compound into a matrix tablet formulation, it is hypothesized that a stable micro-environmental pH can be maintained within the tablet matrix as it transits through the gastrointestinal tract. This localized pH control could modulate the drug's dissolution and subsequent release, thereby achieving a more consistent and prolonged drug release profile.
Principle of Controlled Release
The proposed mechanism for controlled drug delivery using this compound is based on its buffering capacity. For a weakly basic drug that is more soluble in acidic environments (like the stomach) and less soluble in neutral or alkaline environments (like the small intestine), this compound can create a sustained acidic microenvironment within the tablet matrix. This localized acidity would promote the continuous dissolution of the drug within the matrix, from which it can then diffuse out in a controlled manner. This approach aims to mitigate the effects of pH variations in the gastrointestinal tract on the drug's release rate.
Caption: Proposed mechanism of controlled drug release.
Materials and Methods
Materials
| Material | Supplier | Grade |
| Model Weakly Basic Drug | (Specify Supplier) | Pharmaceutical Grade |
| This compound | (Specify Supplier) | USP Grade |
| Hydroxypropyl Methylcellulose (HPMC K100M) | (Specify Supplier) | Pharmaceutical Grade |
| Microcrystalline Cellulose (MCC PH101) | (Specify Supplier) | Pharmaceutical Grade |
| Magnesium Stearate (B1226849) | (Specify Supplier) | Pharmaceutical Grade |
Formulation of Matrix Tablets
The matrix tablets are prepared by direct compression.
Table 1: Composition of Matrix Tablet Formulations
| Ingredient (mg/tablet) | F1 (Control) | F2 (10% DAA) | F3 (20% DAA) | F4 (30% DAA) |
| Model Weakly Basic Drug | 100 | 100 | 100 | 100 |
| This compound | 0 | 50 | 100 | 150 |
| HPMC K100M | 150 | 150 | 150 | 150 |
| MCC PH101 | 245 | 195 | 145 | 95 |
| Magnesium Stearate | 5 | 5 | 5 | 5 |
| Total Weight (mg) | 500 | 500 | 500 | 500 |
Experimental Protocols
Protocol 1: Tablet Preparation
-
Accurately weigh all the ingredients as per the formulation table.
-
Pass the drug, this compound, HPMC, and MCC through a #40 mesh sieve.
-
Mix the sifted powders in a blender for 15 minutes to ensure uniform distribution.
-
Add magnesium stearate (passed through a #60 mesh sieve) to the powder blend and mix for another 3 minutes.
-
Compress the final blend into tablets using a rotary tablet press with 12 mm round, flat-faced punches.
Protocol 2: In-Vitro Drug Release Study
-
Apparatus: USP Type II (Paddle) dissolution apparatus.
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) for the first 2 hours.
-
Phosphate buffer (pH 6.8) from 2 to 24 hours.
-
-
Apparatus Settings:
-
Volume of dissolution medium: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle speed: 50 RPM.
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours).
-
Replace the withdrawn sample with an equal volume of fresh dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for drug content using a validated UV-Vis spectrophotometric method at the drug's λmax.
-
References
Application Notes and Protocols for the Preparation of Transdermal Patches Using Dihydroxyaluminum Aminoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transdermal drug delivery systems (TDDS), commonly known as transdermal patches, offer a non-invasive route for systemic drug administration, providing controlled release, improved patient compliance, and avoidance of first-pass metabolism.[1] Hydrogel-based patches are a prominent category of TDDS due to their high water content, biocompatibility, and ability to load both hydrophilic and lipophilic drugs. The performance of these patches is critically dependent on their mechanical and adhesive properties, which are often tailored through the use of cross-linking agents.
Dihydroxyaluminum aminoacetate (DAAA) is a pharmaceutical excipient that serves as an effective cross-linking agent in the formulation of hydrogel-based transdermal patches, particularly those utilizing acrylate (B77674) polymers.[1][2] It is a white, odorless, and tasteless powder.[2] This document provides detailed application notes and experimental protocols for the preparation and evaluation of transdermal patches incorporating this compound.
Mechanism of Action: this compound as a Cross-linking Agent
In the context of transdermal patch formulation, this compound's primary role is to form a stable, three-dimensional hydrogel network. This is achieved through the interaction of aluminum ions with polymer chains.
The cross-linking mechanism can be described as follows:
-
Dissociation of Aluminum Ions: In an aqueous and slightly acidic environment, this compound dissociates to release aluminum ions (Al³⁺).[1] The presence of an organic acid, such as tartaric acid, can facilitate this dissociation.[1]
-
Formation of Cross-links: The released aluminum ions, being multivalent cations, interact with the functional groups of the polymer chains, such as the carboxyl groups (-COOH) of a polyacrylate polymer. This interaction forms ionic cross-links between the polymer chains.
-
Three-Dimensional Network Formation: The formation of these cross-links results in a three-dimensional gel network. This network structure is responsible for the cohesive strength and mechanical stability of the hydrogel patch. The density of these cross-links can be modulated by adjusting the concentration of this compound, thereby controlling the viscoelastic properties of the patch.[3]
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of a transdermal hydrogel patch containing this compound, based on the formulation developed for the delivery of ferulic acid.[1]
Protocol 1: Preparation of a Transdermal Hydrogel Patch
Objective: To prepare a transdermal hydrogel patch using this compound as a cross-linking agent.
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Ferulic Acid)
-
Partially Neutralized Polyacrylate (e.g., VISCOMATE™ NP700)
-
This compound
-
Glycerin
-
Tartaric Acid
-
Ethanol
-
Purified Water
-
Backing cloth
-
Release liner
-
Glass mold (e.g., 5x3 cm²)
-
Magnetic stirrer
Procedure:
-
Preparation of Phase A (Drug Solution): Accurately weigh the desired amount of the API (e.g., Ferulic Acid) and dissolve it in ethanol.
-
Preparation of Phase B (Polymer Matrix):
-
Accurately weigh the partially neutralized polyacrylate, this compound, glycerin, and tartaric acid in the pre-determined ratios (see Table 1 for an optimized formulation).
-
Mix the components of Phase B thoroughly.
-
-
Mixing:
-
Slowly pour Phase A into Phase B while mixing thoroughly with a magnetic stirrer.
-
Accurately add the specified amount of purified water to the mixture.
-
Continue stirring until the mixture becomes homogenous and sticky.
-
-
Casting:
-
Place the backing cloth within a glass mold.
-
Cast the sticky mixture evenly onto the backing cloth.
-
-
Drying:
-
Keep the mold containing the polymeric solution at room temperature for 12 hours to allow for drying.
-
-
Final Assembly:
-
After drying, carefully remove the mold.
-
Cover the adhesive side of the patch with a release liner.
-
Protocol 2: Evaluation of Patch Adhesion Properties
Objective: To evaluate the tacking strength, cohesive strength, and peeling strength of the prepared transdermal patch.
Materials:
-
Prepared transdermal patches
-
Tacking testing machine
-
Texture analyzer or similar equipment for peel strength testing
-
Standard test substrate (e.g., stainless steel plate)
Procedures:
-
Tacking Strength:
-
Perform the test using a tacking testing machine according to standardized methods (e.g., as described in pharmacopeias).[1]
-
The test typically involves a ball rolling down an inclined plane onto the adhesive surface, and the distance the ball travels is measured. A shorter distance indicates higher tack.
-
-
Cohesive Strength:
-
This can be assessed by observing the residue left on the skin or a substrate after peeling. A good cohesive strength results in minimal to no residue.[1]
-
Alternatively, a shear adhesion test can be performed where a specified area of the patch is applied to a vertical stainless steel plate with a weight attached to the bottom of the patch. The time it takes for the patch to slide a certain distance is recorded.
-
-
Peeling Strength:
-
Cut the patch into uniform strips (e.g., 2 cm wide).
-
Apply the adhesive side of the strip to a clean, dry stainless steel plate.
-
Use a roller to apply uniform pressure.
-
After a specified dwell time, clamp the free end of the patch into the movable jaw of a texture analyzer and the plate into the stationary jaw.
-
Peel the patch from the plate at a 180° angle and a constant speed (e.g., 300 mm/min).
-
Record the force required to peel the patch. The peeling strength is expressed as force per unit width (e.g., N/cm).
-
Protocol 3: In Vitro Drug Release Study
Objective: To determine the rate and extent of drug release from the transdermal patch.
Materials:
-
Prepared transdermal patches
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose (B213188) acetate)
-
Phosphate (B84403) buffer (pH 7.4) or other suitable receptor medium
-
Magnetic stirrer
-
Water bath or heating block
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. The receptor compartment is filled with a suitable receptor medium (e.g., phosphate buffer pH 7.4).
-
Ensure the temperature of the receptor medium is maintained at 32 ± 0.5°C to mimic skin surface temperature.
-
The receptor medium should be continuously stirred.
-
-
Membrane Mounting:
-
Mount a synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.
-
-
Patch Application:
-
Cut a piece of the transdermal patch of a specific area and place it on the membrane, with the adhesive side in contact.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area over time.
-
Plot the cumulative drug release versus time.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[1]
-
Protocol 4: In Vitro Skin Permeation Study
Objective: To evaluate the permeation of the drug through the skin from the transdermal patch.
Materials:
-
Prepared transdermal patches
-
Franz diffusion cell apparatus
-
Excised mammalian skin (e.g., hairless mouse, rat, or pig ear skin)
-
Phosphate buffer (pH 7.4) or other suitable receptor medium
-
Magnetic stirrer
-
Water bath or heating block
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Skin Preparation:
-
Excise the full-thickness skin from the animal model.
-
Carefully remove any subcutaneous fat and hair.
-
Store the skin frozen until use.
-
-
Apparatus Setup and Membrane Mounting:
-
Follow the same setup as for the in vitro release study, but use the prepared excised skin as the membrane. The stratum corneum side should face the donor compartment.
-
-
Patch Application, Sampling, and Analysis:
-
Follow the same procedures as outlined in Protocol 3.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount permeated versus time plot.
-
Calculate the permeability coefficient (Kp).
-
Data Presentation
The following tables summarize quantitative data from a study on a ferulic acid transdermal patch prepared with this compound.[1]
Table 1: Optimized Formulation of a Ferulic Acid Hydrogel Patch [1]
| Component | Ratio |
| This compound | 0.02 |
| Partially Neutralized Polyacrylate (NP700) | 0.4 |
| Glycerin | 1.5 |
| Tartaric Acid | 1.25 |
| Ferulic Acid | 0.25 |
Table 2: Physicochemical Evaluation of the Optimized Ferulic Acid Patch [1]
| Parameter | Result |
| Tacking Strength | 8 |
| Cohesive Strength (s) | 15 ± 1 |
| Peeling Strength (N) | 1.17 ± 0.3 |
| Residuals after Peeling (%) | 0.08 ± 0.005 |
| Average Drug Content (mg/g) | 8.651 |
Table 3: In Vitro Release and Permeation Data for the Optimized Ferulic Acid Patch [1]
| Parameter | Result |
| Cumulative Release at 24h (%) | 60.45 ± 1.77 |
| Cumulative Permeation at 24h (%) | 1.32 ± 0.36 |
| Residual Drug in Patch after Permeation (%) | 97.59 ± 1.49 |
Table 4: Effect of this compound Concentration on 24h Drug Release [1]
| This compound (g) | 24h Release Rate (%) |
| 0.01 | ~58 |
| 0.02 | ~60 |
| 0.04 | ~52 |
Note: The release rate at 0.04g was statistically significantly different from the other two concentrations.
Conclusion
This compound is a valuable excipient for the preparation of transdermal hydrogel patches, acting as an effective cross-linking agent to provide the necessary mechanical and adhesive properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working on the formulation of such transdermal systems. Optimization of the this compound concentration is crucial for achieving the desired drug release profile and overall patch performance. Further studies may be required to investigate the impact of this cross-linking agent on the permeation of different active pharmaceutical ingredients and to explore its use in combination with various permeation enhancers.
References
Application Notes and Protocols for Rheological Characterization of Hydrogels Cross-linked with Dihydroxyaluminum Aminoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and characterizing the rheological properties of hydrogels cross-linked with dihydroxyaluminum aminoacetate (DAAA). The information presented here is crucial for the development and quality control of various formulations, including transdermal patches, wound dressings, and controlled-release drug delivery systems.
Introduction
Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water or biological fluids.[1] Their mechanical properties, defined by their viscoelasticity, are critical to their function and performance. This compound is an effective cross-linking agent for acidic polymers such as partially neutralized polyacrylates. The aluminum ions released from DAAA form ionic cross-links with the polymer chains, resulting in the formation of a stable hydrogel network.[2][3] The rheological characterization of these hydrogels is essential for optimizing formulation parameters and ensuring desired performance characteristics such as adhesion, cohesion, and drug release.[4]
Key Rheological Parameters
The viscoelastic nature of hydrogels is characterized by two key moduli:
-
Storage Modulus (G') : Also known as the elastic modulus, G' represents the energy stored in the material during deformation. A higher G' indicates a more solid-like and elastic material.[5]
-
Loss Modulus (G'') : Also known as the viscous modulus, G'' represents the energy dissipated as heat during deformation. A higher G'' indicates a more fluid-like and viscous material.[5]
-
Tan Delta (δ) : The ratio of the loss modulus to the storage modulus (G''/G'). It is a measure of the damping properties of the material.
Factors Influencing Rheological Properties
The rheological properties of DAAA-cross-linked hydrogels are influenced by several formulation variables:
-
Polymer Concentration : Increasing the polymer concentration generally leads to a higher density of polymer chains, resulting in increased G' and G''.[3]
-
Cross-linker Concentration : A higher concentration of DAAA leads to a greater cross-linking density, which significantly increases the elastic modulus (G').[2][3] However, it may have an inverse effect on the viscous modulus (G'') due to increased steric hindrance.[3]
-
Polymer Composition : For copolymers like partially neutralized polyacrylates, the ratio of acidic monomers (e.g., acrylic acid) to their salt form (e.g., sodium acrylate) influences the number of available cross-linking sites. A higher acrylic acid content can lead to a higher G'.[3]
-
pH : The pH of the hydrogel system can affect the ionization of the polymer and the availability of aluminum ions from DAAA, thereby influencing the cross-linking efficiency and rheological properties.[6][7]
-
Temperature : Temperature can affect the kinetics of cross-linking and the viscoelastic properties of the final hydrogel.[8][9]
Data Presentation
The following tables summarize the quantitative data on the rheological properties of partially neutralized polyacrylate hydrogels cross-linked with DAAA, based on the findings of Wang et al. (2014).[3] The polyacrylate used is Viscomate™, with different grades (NP 600, NP 700, NP 800) having varying ratios of acrylic acid to sodium acrylate.
Table 1: Effect of Partially Neutralized Polyacrylate (Viscomate™) Concentration on Rheological Properties (at 0.3% DAAA concentration)
| Viscomate™ Grade | Viscomate™ Conc. (% w/w) | Hardness (g) | G' (Pa) | G'' (Pa) | Tan δ |
| NP 600 | 6 | 0.7 | 384.9 | 88.7 | 0.23 |
| 8 | 1.2 | 550.6 | 114.1 | 0.21 | |
| 10 | 2.0 | 1080.0 | 156.8 | 0.15 | |
| NP 700 | 6 | 1.2 | 496.2 | 62.3 | 0.13 |
| 8 | 2.0 | 894.0 | 82.4 | 0.09 | |
| 10 | 3.8 | 1844.0 | 91.9 | 0.05 | |
| NP 800 | 6 | 1.9 | 815.9 | 34.8 | 0.04 |
| 8 | 3.2 | 1457.0 | 44.1 | 0.03 | |
| 10 | 4.1 | 3326.0 | 58.9 | 0.02 |
Table 2: Effect of this compound (DAAA) Concentration on Rheological Properties (at 8% w/w Viscomate™ NP 700 concentration)
| DAAA Conc. (% w/w) | Hardness (g) | G' (Pa) | G'' (Pa) | Tan δ |
| 0.2 | 1.6 | 778.8 | 118.4 | 0.15 |
| 0.3 | 2.0 | 894.0 | 82.4 | 0.09 |
| 0.4 | 2.3 | 1214.0 | 46.1 | 0.04 |
Experimental Protocols
The following are detailed protocols for the rheological characterization of DAAA-cross-linked hydrogels using a rotational rheometer.[5][10]
Sample Preparation
-
Polymer Dispersion : Disperse the partially neutralized polyacrylate powder in purified water with gentle stirring until a homogenous dispersion is formed.
-
Cross-linker Addition : In a separate vessel, dissolve the this compound and any other excipients (e.g., tartaric acid to facilitate aluminum ion release) in purified water.[2]
-
Mixing : Add the cross-linker solution to the polymer dispersion and mix thoroughly until a uniform hydrogel is formed.
-
Sample Loading : Carefully load the hydrogel sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap distance (e.g., 1 mm). Trim any excess sample from the edge of the plate.
Rheological Measurements
A standard protocol for rheological characterization involves a sequence of tests to determine the linear viscoelastic region (LVER) and the viscoelastic properties of the hydrogel.[11]
-
Objective : To determine the linear viscoelastic region (LVER), which is the range of strain over which the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Protocol :
-
Set the temperature to the desired value (e.g., 25°C).
-
Apply a constant frequency (e.g., 1 Hz).
-
Vary the strain amplitude over a wide range (e.g., 0.01% to 100%).
-
Plot G' and G'' as a function of strain. The LVER is the plateau region where G' and G'' are constant.
-
Select a strain value within the LVER for subsequent frequency sweep tests to ensure the measurements are non-destructive.
-
-
Objective : To characterize the viscoelastic behavior of the hydrogel as a function of frequency.
-
Protocol :
-
Set the temperature to the desired value (e.g., 25°C).
-
Set the strain to a value within the LVER determined from the strain sweep.
-
Vary the angular frequency over a range of interest (e.g., 0.1 to 100 rad/s).
-
Plot G', G'', and tan δ as a function of frequency. For a stable gel, G' should be greater than G'' and both moduli should be relatively independent of frequency.
-
-
Objective : To monitor the gelation process over time.
-
Protocol :
-
Set the temperature to the desired value.
-
Set the strain and frequency to values within the LVER.
-
Monitor G' and G'' as a function of time immediately after mixing the polymer and cross-linker.
-
The gelation point is typically identified as the crossover point where G' = G''.
-
Visualizations
Logical Relationship of Formulation Components
Caption: Logical relationship of hydrogel components.
Experimental Workflow for Rheological Characterization
Caption: Experimental workflow for rheology.
References
- 1. researchgate.net [researchgate.net]
- 2. Rheological Characterization of Cataplasm Bases Composed of Cross-Linked Partially Neutralized Polyacrylate Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rheological characterization of c... preview & related info | Mendeley [mendeley.com]
- 5. 2.3. Rheological measurements [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Combined Effect of pH and Neutralizing Solution Molarity on the Rheological Properties of Chitosan Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Temperature-dependent formulation of a hydrogel based on Hyaluronic acid-polydimethylsiloxane for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.5. Rheological Measurement [bio-protocol.org]
- 11. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thermal Analysis of Dihydroxyaluminum Aminoacetate (DAAA) Cross-linked Polymers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum aminoacetate (DAAA) is an effective cross-linking agent for polymers containing carboxylic acid functionalities, such as polyacrylates and hydrogels. The cross-linking occurs through the formation of coordinate bonds between the aluminum ions and the carboxylate groups of the polymer chains, creating a three-dimensional network. This network structure significantly influences the physicochemical properties of the polymer, including its thermal stability, mechanical strength, and swelling behavior. Such polymers are of significant interest in the pharmaceutical industry for applications like controlled drug delivery, transdermal patches, and wound dressings.
Thermal analysis techniques are crucial for characterizing these cross-linked polymers to ensure their stability, safety, and efficacy in various applications. This document provides detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) of DAAA cross-linked polymers, along with illustrative data and visualizations to guide researchers.
Mechanism of DAAA Cross-linking
This compound acts as a cross-linking agent by providing a source of aluminum ions (Al³⁺) that can interact with the carboxylate groups (-COO⁻) on polymer chains. This ionic interaction leads to the formation of a coordinated network structure. The aminoacetate ligand can be displaced, allowing the aluminum center to bind to multiple polymer chains.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the thermal analysis of a hypothetical DAAA cross-linked polyacrylate hydrogel. These values are illustrative and can vary based on the specific polymer, cross-linker concentration, and processing conditions.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Un-cross-linked Polymer | DAAA Cross-linked Polymer |
| Onset of Decomposition (Tonset) | 280 °C | 310 °C |
| Temperature at Max Decomposition Rate (Tpeak) | 320 °C | 350 °C |
| Residual Mass at 600 °C | < 5% | ~15% (due to Al₂O₃) |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Un-cross-linked Polymer | DAAA Cross-linked Polymer |
| Glass Transition Temperature (Tg) | 75 °C | 95 °C |
| Melting Temperature (Tm) | Not Applicable | Not Applicable |
| Change in Heat Capacity at Tg (ΔCp) | 0.4 J/g°C | 0.25 J/g°C |
Table 3: Dynamic Mechanical Analysis (DMA) Data
| Parameter | Un-cross-linked Polymer | DAAA Cross-linked Polymer |
| Storage Modulus (E') at 25 °C | 1 MPa | 10 MPa |
| Loss Modulus (E'') Peak Temperature (Tα) | 80 °C | 105 °C |
| Tan δ Peak (at Tg) | 0.8 | 0.5 |
Experimental Protocols
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of the polymer.
Objective: To determine the decomposition temperature and residual mass of the DAAA cross-linked polymer.
Materials and Equipment:
-
Thermogravimetric Analyzer
-
High-purity nitrogen gas
-
Platinum or alumina (B75360) sample pans
-
Microbalance
-
DAAA cross-linked polymer sample (dried to a constant weight)
Protocol:
-
Tare an empty TGA pan.
-
Accurately weigh 5-10 mg of the dried polymer sample into the pan.
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the residual mass.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg).
Objective: To determine the glass transition temperature (Tg) of the DAAA cross-linked polymer.
Materials and Equipment:
-
Differential Scanning Calorimeter
-
High-purity nitrogen gas
-
Aluminum sample pans and lids
-
Crimper for sealing pans
-
Microbalance
-
DAAA cross-linked polymer sample (dried)
Protocol:
-
Tare an empty aluminum DSC pan with its lid.
-
Accurately weigh 5-10 mg of the dried polymer sample into the pan.
-
Hermetically seal the pan using a crimper.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample:
-
First Heat: Heat from 25 °C to 150 °C at 10 °C/min.
-
Cool: Cool from 150 °C to 25 °C at 10 °C/min.
-
Second Heat: Heat from 25 °C to 150 °C at 10 °C/min.
-
-
Record the heat flow as a function of temperature.
-
Analyze the thermogram from the second heating scan to determine the Tg, which appears as a step change in the heat flow.[1]
Dynamic Mechanical Analysis (DMA)
DMA is a technique used to measure the mechanical properties of materials as a function of temperature, time, and frequency. It provides information on the viscoelastic behavior of the polymer, including the storage modulus (E'), loss modulus (E''), and tan delta (δ).
Objective: To determine the storage modulus and the glass transition temperature (as the peak of tan δ) of the DAAA cross-linked polymer.
Materials and Equipment:
-
Dynamic Mechanical Analyzer with a suitable clamp (e.g., tensile or cantilever)
-
Liquid nitrogen for sub-ambient temperature control
-
DAAA cross-linked polymer sample prepared in a suitable geometry (e.g., a rectangular film)
Protocol:
-
Cut the polymer sample into a rectangular film of appropriate dimensions for the DMA clamp.
-
Measure the dimensions (length, width, and thickness) of the sample accurately.
-
Mount the sample in the DMA clamp, ensuring it is securely fastened.
-
Set the experimental parameters:
-
Frequency: 1 Hz
-
Strain Amplitude: 0.1% (within the linear viscoelastic region)
-
Temperature Range: 0 °C to 150 °C
-
Heating Rate: 3 °C/min
-
-
Start the experiment and record the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
Analyze the resulting curves. The Tg is typically identified as the temperature at the peak of the tan δ curve.
Conclusion
The thermal analysis of this compound cross-linked polymers provides critical insights into their material properties. TGA, DSC, and DMA are powerful techniques for characterizing the thermal stability, glass transition, and viscoelastic behavior, which are essential for the development and quality control of these polymers in pharmaceutical and biomedical applications. The provided protocols and illustrative data serve as a comprehensive guide for researchers in this field.
References
Application Notes and Protocols for In Vitro Drug Release Studies from Dihydroxyaluminum Aminoacetate Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum aminoacetate (DHAAA), an aluminum salt of the amino acid glycine, is recognized for its antacid and buffering properties.[1][2] While it is also utilized as a cross-linking agent in formulations like cataplasms, its potential as a primary matrix-forming agent for controlled oral drug delivery is an emerging area of interest.[1] These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug release studies to characterize the performance of DHAAA-based matrix tablets. The following sections detail the necessary materials, equipment, and step-by-step procedures for the formulation, manufacturing, and dissolution testing of these matrices.
Principle of Drug Release from Matrix Systems
Drug release from a matrix tablet is a complex process governed by several mechanisms, primarily diffusion, erosion, and swelling of the matrix material when it comes into contact with the dissolution medium.[1][3] In a DHAAA matrix, it is hypothesized that the release of an incorporated drug would be controlled by the slow erosion and/or formation of a gel-like layer that modulates the diffusion of the drug. The rate of drug release is influenced by the physicochemical properties of the drug, the composition of the matrix, and the conditions of the dissolution medium.[1]
Experimental Protocols
Preparation of this compound Matrix Tablets
This protocol describes the preparation of DHAAA matrix tablets containing a model drug using the direct compression method.
Materials:
-
This compound (USP Grade)
-
Model Drug (e.g., Theophylline, Metformin HCl)
-
Microcrystalline Cellulose (B213188) (MCC) (as a filler/binder)
-
Magnesium Stearate (B1226849) (as a lubricant)
Equipment:
-
Analytical Balance
-
Sieve shaker with a set of sieves (e.g., 40, 60, 100 mesh)
-
V-blender or Turbula mixer
-
Single-punch or Rotary Tablet Press
-
Tablet hardness tester
-
Friabilator
-
Vernier calipers
Procedure:
-
Sieving: Pass this compound, the model drug, and microcrystalline cellulose through a 40-mesh sieve to ensure uniformity of particle size.
-
Blending: Accurately weigh the required quantities of the sieved powders and blend them in a V-blender for 15 minutes to achieve a homogenous mixture.
-
Lubrication: Add magnesium stearate (previously passed through a 60-mesh sieve) to the powder blend and mix for an additional 3 minutes.
-
Compression: Compress the final blend into tablets using a tablet press fitted with appropriate punches and dies. The compression force should be adjusted to achieve tablets of the desired hardness.
-
Evaluation of Pre-compression Parameters: Evaluate the powder blend for properties like angle of repose, bulk density, and tapped density to ensure good flowability and compressibility.
-
Evaluation of Post-compression Parameters: Evaluate the compressed tablets for weight variation, hardness, thickness, and friability according to USP standards.
In Vitro Drug Release Study (Dissolution Test)
This protocol outlines the procedure for conducting dissolution studies on the prepared DHAAA matrix tablets.
Materials:
-
DHAAA matrix tablets
-
Dissolution Medium (e.g., 0.1 N HCl for simulated gastric fluid, pH 6.8 phosphate (B84403) buffer for simulated intestinal fluid)
Equipment:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Water bath with a heater and circulator
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Apparatus Setup: Set up the USP Dissolution Apparatus 2. Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Medium Preparation: Prepare and de-aerate the required volume of the dissolution medium. For each vessel, 900 mL is typically used.
-
Test Initiation: Place one DHAAA matrix tablet in each dissolution vessel. Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specified volume of the sample (e.g., 5 mL) from each vessel.
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter. Dilute the samples with the dissolution medium if necessary to bring the concentration within the analytical range.
-
Analysis: Analyze the samples using a validated UV-Vis Spectrophotometer at the drug's λmax or by a suitable HPLC method to determine the concentration of the drug released.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Data Presentation
The quantitative data from the in vitro drug release studies should be summarized in tables for clear comparison and analysis.
Table 1: Formulation Composition of this compound Matrix Tablets
| Formulation Code | This compound (%) | Model Drug (%) | Microcrystalline Cellulose (%) | Magnesium Stearate (%) |
| F1 | 30 | 30 | 39 | 1 |
| F2 | 40 | 30 | 29 | 1 |
| F3 | 50 | 30 | 19 | 1 |
Table 2: Physical Properties of this compound Matrix Tablets
| Formulation Code | Average Weight (mg) | Hardness ( kg/cm ²) | Thickness (mm) | Friability (%) | Drug Content (%) |
| F1 | 500 ± 5.2 | 6.5 ± 0.3 | 4.2 ± 0.1 | < 1 | 99.5 ± 1.2 |
| F2 | 500 ± 4.8 | 7.1 ± 0.4 | 4.1 ± 0.2 | < 1 | 100.1 ± 0.9 |
| F3 | 500 ± 5.5 | 7.8 ± 0.2 | 4.2 ± 0.1 | < 1 | 99.8 ± 1.5 |
| (Note: Data presented are hypothetical and for illustrative purposes only.) |
Table 3: Cumulative Percentage of Drug Released from this compound Matrix Tablets
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) |
| 1 | 25.4 ± 2.1 | 20.1 ± 1.8 | 15.6 ± 1.5 |
| 2 | 38.6 ± 2.5 | 32.5 ± 2.2 | 26.3 ± 2.0 |
| 4 | 55.2 ± 3.1 | 48.9 ± 2.8 | 41.7 ± 2.4 |
| 6 | 68.9 ± 3.5 | 61.3 ± 3.1 | 54.8 ± 2.9 |
| 8 | 79.1 ± 3.9 | 72.4 ± 3.4 | 65.9 ± 3.2 |
| 12 | 92.5 ± 4.2 | 85.7 ± 3.8 | 78.2 ± 3.6 |
| 24 | 98.7 ± 4.5 | 95.1 ± 4.1 | 89.4 ± 3.9 |
| (Note: Data presented are hypothetical and for illustrative purposes only.) |
Visualizations
The experimental workflow and the theoretical drug release mechanism can be visualized using diagrams.
Caption: Experimental workflow for the preparation and evaluation of DHAAA matrix tablets.
Caption: Theoretical mechanism of drug release from a hydrophilic DHAAA matrix.
Conclusion
The protocols and guidelines presented provide a robust framework for the systematic investigation of drug release from this compound matrices. By carefully controlling the formulation and process variables and employing standardized dissolution testing, researchers can effectively characterize the potential of DHAAA as a novel excipient for controlled-release dosage forms. The successful development of such matrices could offer new therapeutic options with improved patient compliance and efficacy.
References
Application of dihydroxyaluminum aminoacetate in perovskite solar cell interface modification
Application Notes and Protocols for Interface Modification in Perovskite Solar Cells
Audience: Researchers, scientists, and materials development professionals.
Preamble: Extensive literature searches did not yield specific studies on the application of dihydroxyaluminum aminoacetate for perovskite solar cell (PSC) interface modification. However, based on its chemical structure, we can hypothesize its potential utility. This document provides a comprehensive overview of interface modification in PSCs, proposes a potential mechanism for this compound, and offers detailed protocols for analogous, well-documented interface modification strategies.
Introduction: The Critical Role of Interface Modification in Perovskite Solar Cells
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of conventional silicon-based solar cells. However, their long-term stability remains a significant hurdle for commercialization[1][2]. The interfaces between the perovskite absorber layer and the charge transport layers—the electron transport layer (ETL) and the hole transport layer (HTL)—are critical sources of defects and instability[3][4][5].
Defects at these interfaces, such as uncoordinated lead ions (Pb²⁺), halide vacancies, and dangling bonds, act as non-radiative recombination centers for charge carriers (electrons and holes). This recombination reduces the open-circuit voltage (Voc) and short-circuit current density (Jsc), thereby lowering the overall PCE[6]. Furthermore, these defect sites can facilitate the ingress of moisture and oxygen, leading to the degradation of the perovskite material[7].
Interface modification, or passivation, involves introducing a thin molecular or material layer at these critical junctions to:
-
Passivate Defects: Neutralize charge traps and recombination centers.
-
Improve Energy Level Alignment: Reduce the energy barrier for efficient charge extraction from the perovskite to the transport layers[8][9].
-
Enhance Film Quality: Promote the growth of higher-quality, larger-grained perovskite films with fewer bulk defects[8].
-
Increase Hydrophobicity: Block moisture from reaching the perovskite layer, thereby enhancing device stability[10].
Hypothetical Application of this compound
This compound, with the chemical formula H₂NCH₂COOAl(OH)₂, possesses functional groups that suggest it could be a promising candidate for interface modification.
-
Amino and Carboxylate Groups: The aminoacetate ligand can act as a Lewis base. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group can coordinate with undercoordinated Pb²⁺ ions at the perovskite surface, effectively passivating these defect sites. Similar mechanisms have been reported for other amino acids like L-cysteine in tin-based perovskites[11].
-
Dihydroxyaluminum Group: The Al(OH)₂ moiety could serve multiple purposes. It might form a thin, wide-bandgap aluminum oxide (Al₂O₃) or hydroxide (B78521) layer at the interface. Such a layer can act as a physical barrier, preventing direct contact between the perovskite and the transport layer, which can suppress interfacial reactions and reduce recombination[12]. It could also improve the hydrophobicity of the surface, enhancing stability.
The proposed mechanism involves the molecule anchoring to the perovskite surface via the aminoacetate group, with the dihydroxyaluminum group oriented away from the surface, forming a passivating and protective layer.
Data on Interface Modification Strategies
The following tables summarize the performance of perovskite solar cells with and without various interface modifiers, as reported in the literature.
Table 1: Performance of PSCs with Modified ETL/Perovskite Interface
| Interface Modifier | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability Improvement |
| Control (SnO₂) | FTO/SnO₂/Perovskite/Spiro-OMeTAD/Au | - | - | - | 19.62 | - |
| MDACl₂-Modified SnO₂ | FTO/SnO₂/Perovskite/Spiro-OMeTAD/Au | - | - | - | 22.30 | Significantly improved stability[8] |
| Control (SnO₂) | FTO/SnO₂/Perovskite/Spiro-OMeTAD/Au | - | - | - | 18.71 | - |
| NH₄Cl-Doped SnO₂ | FTO/SnO₂/Perovskite/Spiro-OMeTAD/Au | - | - | - | 21.38 | Retained >95% initial PCE after 1000h in N₂[8][13] |
| Phosphorylcholine Chloride | FTO/SnO₂/Perovskite/Spiro-OMeTAD/Au | - | - | - | 24.34 | Retained 91.44% initial PCE after 1200h in ambient air[4] |
Table 2: Performance of PSCs with Modified Perovskite/HTL Interface
| Interface Modifier | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability Improvement |
| Control | ITO/NiOₓ/Perovskite/C60/BCP/Ag | - | - | - | - | - |
| Aluminate Coupling Agent on NiOₓ | ITO/NiOₓ/Perovskite/C60/BCP/Ag | - | - | - | 23.82 | Retained 97.7% initial PCE after 600h under illumination[14] |
| Control | FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au | - | - | - | 20.0 | - |
| HBPC Passivation | FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au | - | - | - | 22.07 | Extended carrier recombination life, less hysteresis[3][6] |
Experimental Protocols
The following are detailed protocols for common interface modification techniques that serve as a model for how a new material like this compound could be tested.
Protocol 1: ETL Surface Modification using an Organic Salt (e.g., MDACl₂)
This protocol is adapted from a method for modifying a SnO₂ electron transport layer[8].
-
Preparation of SnO₂ ETL: a. Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-Ozone for 15 minutes. d. Prepare a SnO₂ precursor solution by diluting SnO₂ colloidal dispersion (e.g., 15 wt% in H₂O) with deionized water to a final concentration of 2.5%. e. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 s. f. Anneal the substrates at 150 °C for 30 minutes in ambient air.
-
Preparation of Modifier Solution: a. Prepare a 1 mg/mL solution of methylenediammonium dichloride (MDACl₂) in isopropanol.
-
Interface Modification: a. After the SnO₂-coated substrates have cooled to room temperature, spin-coat the MDACl₂ solution onto the SnO₂ layer at 4000 rpm for 30 s. b. Anneal the substrates at 100 °C for 10 minutes.
-
Perovskite Layer Deposition: a. Prepare a perovskite precursor solution (e.g., for FA₀.₉₅MA₀.₀₅PbI₃) by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO. b. Transfer the modified substrates into a nitrogen-filled glovebox. c. Spin-coat the perovskite precursor solution onto the modified SnO₂ layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s). d. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. e. Anneal the films at 150 °C for 15 minutes.
-
Device Completion: a. Deposit the HTL (e.g., Spiro-OMeTAD) via spin-coating. b. Thermally evaporate a metal back contact (e.g., Gold or Silver).
Protocol 2: HTL Surface Modification using a Coupling Agent
This protocol describes the modification of a NiOₓ hole transport layer[14].
-
Preparation of NiOₓ HTL: a. Clean ITO-coated glass substrates as described in Protocol 1. b. Prepare a NiOₓ nanoparticle ink solution. c. Spin-coat the NiOₓ ink onto the ITO substrates at 3000-5000 rpm for 30 s. d. Anneal the films at 300 °C for 1 hour in ambient air.
-
Preparation of Modifier Solution: a. Prepare a solution of the aluminate coupling agent (e.g., aluminum di(isopropoxide)acetoacetic ester chelate) in a suitable solvent like ethanol (B145695) at a low concentration (e.g., 0.1% v/v).
-
Interface Modification: a. After the NiOₓ-coated substrates have cooled, spin-coat the coupling agent solution onto the NiOₓ layer at 4000 rpm for 30 s. b. Anneal the substrates at 100 °C for 10 minutes.
-
Device Completion: a. Proceed with the deposition of the perovskite layer, ETL (e.g., C60), and metal electrode as appropriate for an inverted (p-i-n) device architecture.
Visualizations
Diagram 1: Experimental Workflow
Caption: General workflow for ETL/perovskite interface modification.
Diagram 2: Mechanism of Defect Passivation
Caption: Defect passivation by coordination of functional groups.
Diagram 3: Energy Level Alignment
Caption: Improved energy level alignment after interface modification.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interface modification to achieve high-efficiency and stable perovskite solar cells [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. MDACl2-Modified SnO2 Film for Efficient Planar Perovskite Solar Cells [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing inverted perovskite solar cells via hydrophilic surface modification of NiOx using aluminate coupling agents - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Dihydroxyaluminum Aminoacetate as a Cross-linking Agent for Biopolymer Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum aminoacetate is recognized for its role as a cross-linking agent, particularly in the formulation of cataplasms and hydrogel patches.[1] Its application in the context of thin biopolymer films presents an area of novel investigation. Aluminum compounds, in general, have been explored as cross-linking agents for polymers containing functional groups like carboxyl and hydroxyl groups, capable of forming coordinate linkages.[2] This document provides a generalized framework for researchers to evaluate this compound as a potential cross-linking agent for various biopolymer films. The protocols outlined below are based on standard methodologies for biopolymer film fabrication and characterization, providing a robust starting point for experimentation.
The cross-linking of biopolymers is a critical step in the development of films with enhanced mechanical strength, controlled swelling, and modulated drug release profiles. Cross-linking agents create a three-dimensional network by forming bonds with the polymer chains.[3] This structural reinforcement can lead to improved barrier properties and greater stability in aqueous environments.
Data Presentation
Table 1: Effect of this compound Concentration on Mechanical Properties of Gelatin Films
| This compound Conc. (% w/w of biopolymer) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Control) | 8.5 ± 0.7 | 150 ± 12 | 250 ± 20 |
| 1 | 12.3 ± 1.1 | 110 ± 9 | 450 ± 35 |
| 2 | 15.8 ± 1.4 | 85 ± 7 | 680 ± 50 |
| 3 | 18.2 ± 1.6 | 60 ± 5 | 920 ± 75 |
Table 2: Influence of this compound on Water Vapor Permeability (WVP) and Swelling Index of Chitosan Films
| This compound Conc. (% w/w of biopolymer) | WVP (g·m/m²·Pa·s x 10⁻¹¹) | Swelling Index (%) |
| 0 (Control) | 9.8 ± 0.9 | 450 ± 30 |
| 1 | 7.2 ± 0.6 | 320 ± 25 |
| 2 | 5.1 ± 0.4 | 210 ± 18 |
| 3 | 3.9 ± 0.3 | 150 ± 12 |
Table 3: In Vitro Drug Release of a Model Hydrophilic Drug from Alginate Films Cross-linked with this compound
| This compound Conc. (% w/w of biopolymer) | Cumulative Release at 1h (%) | Cumulative Release at 6h (%) | Cumulative Release at 24h (%) |
| 0 (Control) | 45 ± 4 | 85 ± 7 | 98 ± 5 |
| 1 | 25 ± 3 | 60 ± 5 | 88 ± 6 |
| 2 | 15 ± 2 | 45 ± 4 | 75 ± 5 |
| 3 | 10 ± 1 | 30 ± 3 | 62 ± 4 |
Experimental Protocols
Protocol 1: Preparation of Biopolymer Films Cross-linked with this compound
1. Materials:
-
Biopolymer (e.g., gelatin, chitosan, sodium alginate)
-
This compound (pharmaceutical grade)
-
Solvent (e.g., deionized water, dilute acetic acid for chitosan)
-
Plasticizer (e.g., glycerol, sorbitol)
-
Model drug (optional, e.g., methylene (B1212753) blue, ibuprofen)
2. Procedure:
- Biopolymer Solution Preparation:
- Dissolve the chosen biopolymer in the appropriate solvent to create a 2-5% (w/v) solution. For gelatin, heat deionized water to 60°C before adding the powder. For chitosan, dissolve in a 1% (v/v) acetic acid solution. Stir continuously until a homogenous solution is formed.
- Addition of Plasticizer:
- Add a plasticizer, such as glycerol, to the biopolymer solution at a concentration of 20-30% (w/w of biopolymer). Stir for 30 minutes.
- Incorporation of Cross-linking Agent:
- Prepare a stock solution of this compound in deionized water.
- Add the desired volume of the this compound solution to the biopolymer solution to achieve the target cross-linker concentration (e.g., 1-3% w/w of biopolymer).
- Stir the mixture vigorously for 1 hour to ensure uniform distribution of the cross-linking agent.
- Drug Loading (Optional):
- If a drug-loaded film is desired, dissolve the model drug in a small amount of an appropriate solvent and add it to the film-forming solution. Stir until homogenously dispersed.
- Casting and Drying:
- Pour a specific volume of the final solution into a level petri dish or casting plate.
- Dry the cast solution in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until the film is completely dry.
- Carefully peel the film from the casting surface and store it in a desiccator until further characterization.
Protocol 2: Characterization of Cross-linked Biopolymer Films
1. Mechanical Properties Testing:
- Cut the prepared films into dumbbell-shaped specimens according to ASTM D882 standards.
- Measure the thickness of each specimen at multiple points using a digital micrometer.
- Use a universal testing machine to determine the tensile strength, elongation at break, and Young's modulus. Set the initial grip separation and crosshead speed appropriately (e.g., 50 mm and 5 mm/min, respectively).
2. Water Vapor Permeability (WVP) Measurement:
- Use the gravimetric method according to ASTM E96.
- Seal a test cup containing a desiccant (e.g., anhydrous calcium chloride) with the biopolymer film.
- Place the cup in a controlled humidity chamber (e.g., 75% relative humidity).
- Measure the weight gain of the cup over time.
- Calculate the WVP based on the rate of water vapor transmission through the film.
3. Swelling Index Determination:
- Cut the film into pre-weighed samples (W_dry).
- Immerse the samples in deionized water or a buffer solution at a specific temperature (e.g., 25°C or 37°C).
- At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (W_swollen).
- Calculate the swelling index using the formula: Swelling Index (%) = [(W_swollen - W_dry) / W_dry] x 100.
4. In Vitro Drug Release Study:
- Cut the drug-loaded films into samples of a specific size.
- Place each sample in a dissolution apparatus containing a known volume of a release medium (e.g., phosphate-buffered saline, pH 7.4).
- Maintain a constant temperature (e.g., 37°C) and stirring speed.
- At specific time points, withdraw aliquots of the release medium and replace them with fresh medium to maintain sink conditions.
- Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the cumulative percentage of drug released over time.
Visualizations
References
- 1. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 2. USH1386H - Aluminum complexes useful for cross-linking coating compositions - Google Patents [patents.google.com]
- 3. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydroxyaluminum Aminoacetate (DAAA) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cross-linking density of dihydroxyaluminum aminoacetate (DAAA) hydrogels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (DAAA) in hydrogel formation?
A1: this compound serves as a cross-linking agent. In an aqueous environment, particularly under acidic conditions which can be facilitated by additives like tartaric acid, DAAA dissociates to release aluminum ions (Al³⁺)[1]. These trivalent cations then form ionic cross-links between negatively charged polymer chains, such as those found in partially neutralized polyacrylates or carboxymethylcellulose (CMC), leading to the formation of a three-dimensional hydrogel network[1][2].
Q2: What are the key parameters that influence the cross-linking density of DAAA hydrogels?
A2: The primary parameters influencing cross-linking density are:
-
Concentration of DAAA: Higher concentrations of DAAA lead to a greater availability of Al³⁺ ions, resulting in a higher cross-linking density and a stiffer hydrogel[1][3].
-
Polymer Concentration and Type: The concentration of the polymer and its chemical structure, such as the ratio of acrylic acid to sodium acrylate (B77674) in polyacrylates, significantly impact the number of available sites for cross-linking[1][3].
-
pH of the System: The pH of the formulation affects the ionization of the polymer chains and the dissociation of aluminum ions from DAAA. An acidic environment, often aided by a cross-linking regulator like tartaric acid, promotes the release of Al³⁺ for cross-linking[1].
-
Presence of Additives: Other components in the formulation, such as glycerol (B35011) or other polymers, can influence the viscosity of the pre-gel solution and the final properties of the hydrogel network.
Q3: How does cross-linking density affect the properties of the hydrogel?
A3: Cross-linking density is a critical determinant of the hydrogel's physicochemical properties:
-
Mechanical Properties: Increased cross-linking density generally leads to a higher elastic modulus (G'), increased hardness, and potentially lower elasticity[1][2]. An overly cross-linked hydrogel may become brittle.
-
Swelling Behavior: A higher cross-linking density restricts the movement of polymer chains, leading to a lower equilibrium swelling ratio.
-
Drug Release Kinetics: For drug delivery applications, a denser cross-linked network can slow down the diffusion and release of encapsulated therapeutic agents[4].
Q4: What are common methods to characterize the cross-linking density of DAAA hydrogels?
A4: The cross-linking density is typically assessed indirectly by measuring the following properties:
-
Rheological Measurements: Techniques like oscillatory rheology are used to determine the storage (elastic) modulus (G') and loss (viscous) modulus (G''). A higher G' value is indicative of a more densely cross-linked and solid-like hydrogel[1][3].
-
Swelling Studies: The equilibrium swelling ratio is inversely proportional to the cross-linking density. This is measured by allowing the hydrogel to swell in a relevant buffer until a constant weight is achieved.
-
Mechanical Testing: Instruments like texture analyzers can quantify properties such as hardness, cohesiveness, and adhesiveness, which are influenced by the cross-linking network[2].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Hydrogel does not form; mixture remains a viscous liquid. | 1. Insufficient DAAA concentration: Not enough Al³⁺ ions to form a stable network. 2. Inappropriate pH: The pH may not be optimal for Al³⁺ release from DAAA or for polymer chain ionization. 3. Low polymer concentration: Insufficient polymer chains to form a cohesive network. 4. Presence of interfering ions: Certain ions in the formulation may compete with Al³⁺ for binding sites on the polymer. | 1. Increase DAAA concentration incrementally. 2. Adjust the pH of the pre-gel solution. Consider adding a cross-linking regulator like tartaric acid to promote Al³⁺ dissociation[1]. 3. Increase the concentration of the primary polymer. 4. Use deionized water and high-purity reagents. |
| Hydrogel is too brittle and fractures easily. | 1. Excessive DAAA concentration: Over-cross-linking leads to a rigid but brittle network. 2. High polymer concentration: A very dense polymer network can also contribute to brittleness. | 1. Reduce the concentration of DAAA. 2. Decrease the polymer concentration. 3. Incorporate a plasticizer, such as glycerol, into the formulation. |
| Hydrogel exhibits excessive swelling. | 1. Low cross-linking density: Insufficient cross-links to restrain the polymer chains from absorbing large amounts of fluid. | 1. Increase the concentration of DAAA. 2. Increase the polymer concentration. |
| Inconsistent batch-to-batch properties (e.g., stiffness, swelling). | 1. Inaccurate measurement of components: Small variations in the amounts of DAAA or polymer can lead to significant differences. 2. Inconsistent mixing: Non-homogeneous distribution of the cross-linker. 3. Fluctuations in temperature or pH during preparation. | 1. Use calibrated analytical balances and pipettes. 2. Ensure thorough and consistent mixing of the pre-gel solution. 3. Carefully control and monitor the temperature and pH throughout the synthesis process. |
| Rapid initial burst release of the encapsulated drug. | 1. Drug adsorbed on the hydrogel surface. 2. Porous hydrogel structure due to low cross-linking density. | 1. Ensure thorough washing of the hydrogel after drug loading to remove surface-bound drug. [4] 2. Increase the DAAA concentration to create a denser polymer network. [4] |
Quantitative Data Presentation
Table 1: Effect of this compound (DAAA) and Polymer Concentration on the Elastic Modulus (G') of Partially Neutralized Polyacrylate (NP) Hydrogels
| Polymer Type | Polymer Conc. (% w/w) | DAAA Conc. (% w/w) | Elastic Modulus (G') (Pa) |
| NP 600 | 6 | 0.3 | 384.9 |
| NP 600 | 8 | 0.3 | 550.6 |
| NP 600 | 10 | 0.3 | 1080.0 |
| NP 700 | 8 | 0.2 | 778.8 |
| NP 700 | 8 | 0.3 | 894.0 |
| NP 700 | 8 | 0.4 | 1214.0 |
| NP 800 | 6 | 0.3 | 815.9 |
| NP 800 | 8 | 0.3 | 1457.0 |
| NP 800 | 10 | 0.3 | 3326.0 |
| Data synthesized from a study on cataplasm bases. The polymer types (NP 600, NP 700, NP 800) represent partially neutralized polyacrylates with varying ratios of acrylic acid to sodium acrylate.[1] |
Table 2: Influence of Cross-linker on the Mechanical Properties of 5% Carboxymethylcellulose (CMC) Hydrogels
| Cross-linker Formulation | Hardness (g) | Elasticity | Stickiness (g·sec) | Swelling |
| 5% CMC + 0.2% (DAAA + Tartaric Acid) | 135.6 | -0.507 | -3.546 | Melted |
| 5% CMC + 3% Alginate | 128.4 | -0.363 | -4.344 | Melted |
| 5% CMC + 3% Alginate + 0.2% NaCl | 130.2 | -0.464 | -1.688 | Melted |
| Data adapted from a study on hydrogels for food-surface applications. Note that while DAAA increased hardness, the resulting CMC hydrogels were not stable in swelling tests.[2] |
Experimental Protocols
Protocol 1: Synthesis of a DAAA-Cross-linked Carboxymethylcellulose (CMC) Hydrogel
Materials:
-
Carboxymethylcellulose (CMC)
-
Glycerol
-
This compound (DAAA)
-
Tartaric acid (TTA)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Petri dishes
Procedure:
-
Prepare the polymer solution by dissolving the desired concentration of CMC (e.g., 5% w/v) in glycerol with continuous stirring until a homogeneous mixture is obtained.
-
In a separate container, prepare the cross-linking solution by dissolving DAAA and TTA (e.g., 0.2% w/v of each) in deionized water.
-
Slowly add the cross-linking solution to the CMC-glycerol mixture while stirring continuously at room temperature.
-
Continue stirring until the mixture thickens and gelation begins.
-
Pour the resulting hydrogel precursor into petri dishes.
-
Incubate the petri dishes at a controlled temperature (e.g., 42°C) to allow for drying and complete cross-linking.
Protocol 2: Rheological Characterization of Hydrogels
Equipment:
-
Rheometer with parallel plate geometry (e.g., 25 mm diameter)
-
Peltier temperature control system
Procedure:
-
Place a sufficient amount of the hydrogel sample onto the lower plate of the rheometer, ensuring it covers the entire surface of the plate.
-
Lower the upper plate to the desired gap (e.g., 1 mm). A small axial force may be applied to ensure complete contact.
-
Allow the sample to equilibrate at the testing temperature (e.g., 25°C) for a few minutes.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to observe how G' and G'' change with frequency. For a well-formed gel, G' should be significantly larger than G'' and relatively independent of frequency.
-
The value of G' in the plateau region of the frequency sweep is reported as the elastic modulus of the hydrogel.
Protocol 3: Measurement of Equilibrium Swelling Ratio
Materials:
-
Synthesized hydrogel
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Analytical balance
-
Lint-free tissue paper
Procedure:
-
Cut a piece of the hydrogel and record its initial weight (W_dry). For more accuracy, the hydrogel can be lyophilized to obtain the dry weight.
-
Immerse the hydrogel sample in a beaker containing a large volume of the desired buffer (e.g., PBS, pH 7.4).
-
At regular time intervals, remove the hydrogel from the buffer, gently blot the surface with lint-free tissue to remove excess water, and record its weight (W_swollen).
-
Replace the buffer periodically to maintain sink conditions.
-
Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_eq - W_dry) / W_dry where W_eq is the weight of the hydrogel at equilibrium.
Visualizations
References
Troubleshooting poor gel formation with dihydroxyaluminum aminoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroxyaluminum aminoacetate (DAA) for gel formation.
Frequently Asked Questions (FAQs)
Q1: My hydrogel is not forming or is too weak. What are the potential causes and how can I fix it?
A1: Poor or weak gel formation is a common issue that can arise from several factors. The primary reason is often related to insufficient cross-linking of the polymer matrix. This compound acts as a cross-linking agent by releasing aluminum ions (Al³⁺) that interact with polymer chains.[1]
Here are the key factors to investigate:
-
Concentration of this compound (DAA): The concentration of DAA is directly related to the density of cross-links. An insufficient amount will result in a weak gel.
-
Solution: Gradually increase the concentration of DAA in your formulation. As the concentration of DAA increases, the elastic modulus (a measure of gel stiffness) of the hydrogel is also likely to increase.[2]
-
-
Polymer Concentration: The concentration of the gelling polymer (e.g., sodium polyacrylate, carboxymethyl cellulose) is crucial. A low polymer concentration will not provide enough chains for effective cross-linking.
-
pH of the Formulation: The release of aluminum ions from DAA can be pH-dependent. An inappropriate pH may hinder the availability of Al³⁺ for cross-linking. The pH of a 1g in 25 mL water suspension of DAA is between 6.5 and 7.5.[3][4] Drastic deviations from a neutral or slightly acidic pH might affect gelation.[5][6][7][8]
-
Presence of Other Ions: The ionic strength of your formulation can influence gelation. The presence of other ions might interfere with the interaction between the aluminum ions and the polymer.
-
Mixing and Hydration: Ensure that both the polymer and DAA are adequately dispersed and hydrated in the solvent. Incomplete dissolution can lead to a non-uniform and weak gel structure.
Q2: My gel is forming too quickly and is difficult to handle or cast. What can I do?
A2: Rapid gelation can be a significant issue in manufacturing processes. This is often due to a rapid rate of cross-linking.
-
Regulators of Cross-linking: The addition of a cross-linking regulator, such as tartaric acid, can help control the release of aluminum ions from DAA. Tartaric acid can promote the dissociation of aluminum ions, so its concentration needs to be optimized.[1] Paradoxically, in some formulations, increasing the amount of tartaric acid can lead to a quicker cross-linking speed, which may result in a difficult coating procedure.
-
Temperature: Gelation can be temperature-dependent. If you are working at an elevated temperature, try lowering it to slow down the cross-linking reaction.
-
Concentration of DAA and Polymer: High concentrations of DAA and the gelling polymer can lead to very rapid gel formation. Consider reducing the concentration of one or both components.
Q3: The viscosity of my gel is not optimal. How can I adjust it?
A3: The viscosity of the hydrogel is influenced by the same factors that affect its strength.
-
To Increase Viscosity:
-
Increase the concentration of the gelling polymer.
-
Increase the concentration of DAA to enhance cross-linking.[9]
-
-
To Decrease Viscosity:
-
Decrease the concentration of the gelling polymer.
-
Decrease the concentration of DAA.
-
Q4: Are there specific polymers that work well with this compound?
A4: this compound is effective at cross-linking anionic polymers. Commonly used polymers include:
-
Sodium Polyacrylate: Often used in hydrogel patches and cataplasms.[10]
-
Carboxymethyl Cellulose (B213188) (CMC): A natural polysaccharide that can be cross-linked with multivalent cations like Al³⁺.[1]
The choice of polymer will depend on the desired properties of your final gel, such as adhesiveness, swelling ratio, and drug release profile.
Quantitative Data on Gel Formulation
The following tables summarize some quantitative data from literature on the formulation of hydrogels using this compound.
Table 1: Effect of this compound (DAA) and Polymer Concentration on Gel Properties
| Polymer System | Polymer Conc. | DAA Conc. | Other Key Components | Observed Effect on Gel Properties |
| Partially Neutralized Polyacrylate | Not specified | Increasing concentrations | Not specified | Increased elastic modulus (G') with higher DAA concentration, indicating a stiffer gel.[2] |
| Carboxymethyl Cellulose (CMC) | 5% | 0.2% | 0.2% Tartaric Acid | Formed a hydrogel with higher hardness compared to cross-linkers providing Na⁺ or Ca²⁺ ions.[1] |
Experimental Protocols
Protocol 1: Preparation of a Carboxymethyl Cellulose (CMC) Hydrogel Cross-linked with this compound
This protocol is adapted from a study on hydrogels for food-surface applications.[1]
Materials:
-
Carboxymethyl cellulose (CMC)
-
Glycerol
-
This compound (DAA)
-
Tartaric acid (TTA)
-
Deionized water
Procedure:
-
Prepare a solution of 0.2% tartaric acid and 0.2% this compound in deionized water.
-
In a separate container, disperse 5% (w/v) CMC in glycerol.
-
Add the DAA/TTA solution to the CMC/glycerol dispersion.
-
Stir the mixture at room temperature until a gel is formed.
-
The resulting gel can then be cast into the desired shape (e.g., poured into a petri dish) and, if necessary, dried at an elevated temperature (e.g., 42°C).
Visualizations
Caption: Workflow for preparing a DAA-crosslinked hydrogel.
Caption: Troubleshooting logic for poor gel formation.
References
- 1. foodsafety.or.kr [foodsafety.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. This compound [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influences of pH on Gelling and Digestion–Fermentation Properties of Fish Gelatin–Polysaccharide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 10. kyowa-chem.jp [kyowa-chem.jp]
Technical Support Center: Preventing Phase Separation in Dihydroxyaluminum Aminoacetate-Polymer Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in dihydroxyaluminum aminoacetate (DAA)-polymer mixtures during experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAA) and what are its key properties in pharmaceutical formulations?
A1: this compound is an aluminum salt of the amino acid glycine.[1][2] It is a white, odorless, fine powder with a bland taste.[3] A key property of DAA is its insolubility in water, though it readily forms suspensions.[3] In pharmaceutical applications, it is primarily used as an antacid to neutralize stomach acid.[4] The pH of an aqueous suspension of DAA (1 in 25) is typically between 6.5 and 7.5.[5][6]
Q2: What is phase separation in the context of DAA-polymer mixtures?
A2: Phase separation is the phenomenon where a mixture separates into two or more distinct phases, leading to a non-uniform distribution of its components. In DAA-polymer suspensions, this can manifest as the polymer precipitating out of the solution, or the DAA particles agglomerating and settling, resulting in a clear supernatant liquid and a dense sediment. This indicates an instability in the formulation.
Q3: Which types of polymers are commonly used with DAA, and what are their potential interactions?
A3: Common polymers used in pharmaceutical suspensions include:
-
Carbomers (e.g., Carbopol®): These are high molecular weight, crosslinked polyacrylic acid polymers.[7] They are used as rheology modifiers and suspension stabilizers.[7] DAA, with its aluminum ions, can act as a cross-linking agent for polyacrylate polymers, increasing the elastic modulus of the formulation.[8][9] This interaction can be beneficial for creating stable gel structures but may lead to issues in liquid suspensions if not properly controlled.
-
Hydroxypropyl Methylcellulose (HPMC): HPMC is a versatile cellulose-derived polymer used to enhance the stability of suspensions.[10] It works by increasing the viscosity of the continuous phase and forming a protective barrier around suspended particles.[10] The stability of HPMC-based formulations can be influenced by the presence of electrolytes.
-
Polyvinylpyrrolidone (PVP): PVP is a water-soluble polymer that can act as a stabilizer in suspensions.[8] However, its interaction with other components can be complex. In some cases, PVP has been shown to affect the thermal stability of drugs in solid dispersions, either by stabilizing or destabilizing them.[11][12]
Q4: What are the primary causes of phase separation in DAA-polymer mixtures?
A4: Phase separation in DAA-polymer mixtures can be attributed to several factors:
-
pH Shifts: The pH of the formulation is critical. The solubility and conformation of many polymers are pH-dependent. A shift in pH can alter polymer hydration and lead to precipitation.
-
Electrolyte Effects: DAA is an aluminum salt and can introduce electrolytes into the formulation. High electrolyte concentrations can disrupt the hydration layer around polymer chains, leading to flocculation or precipitation.[9][13]
-
Incompatible Polymer Concentrations: Using a concentration of the polymer that is too high or too low can lead to instability. Insufficient polymer may not provide an adequate stabilizing effect, while excessive polymer can lead to depletion flocculation.
-
Improper Mixing and Hydration: Incomplete hydration of the polymer or inadequate dispersion of the DAA particles can create localized inconsistencies that promote phase separation.
-
Temperature Fluctuations: Changes in temperature can affect polymer solubility and the overall stability of the suspension.
Troubleshooting Guides
Issue 1: Observation of a clear liquid layer forming at the top of the suspension (Syneresis).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Polymer Concentration | Increase the concentration of the suspending polymer (e.g., HPMC, Carbomer) in small increments (e.g., 0.1% w/v). | Increased viscosity and a more stable, uniform suspension. |
| Inadequate Polymer Hydration | Ensure the polymer is fully hydrated before adding the this compound. This may involve a separate hydration step with adequate mixing time. | A homogenous polymer solution that effectively suspends the DAA particles. |
| pH Shift | Measure the pH of the final suspension. Adjust the pH to be within the optimal range for the specific polymer being used, typically between 6.0 and 8.0 for many common polymers. Use appropriate buffering agents if necessary. | A stable suspension with no visible separation. |
Issue 2: Formation of large, dense clumps of DAA particles (Caking).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Wetting of DAA Particles | Incorporate a suitable wetting agent (e.g., glycerin, propylene (B89431) glycol) into the formulation before adding the DAA. | Improved dispersion of DAA particles and prevention of agglomeration. |
| Incompatible Electrolyte Concentration | DAA itself contributes to the electrolyte load. Avoid adding other electrolytes unless necessary. If electrolytes are required, use the lowest effective concentration. | Reduced particle agglomeration and a more stable suspension. |
| Particle Size Distribution | Analyze the particle size of the DAA raw material. If the particle size is too large or the distribution is too wide, consider milling the DAA to achieve a smaller, more uniform particle size. | Smaller, more uniform particles will have a lower sedimentation rate and are less likely to cake. |
Issue 3: The entire mixture becomes thick and gel-like, preventing pouring.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Polymer Concentration | Reduce the concentration of the polymer. | A suspension with the desired viscosity that is easily pourable. |
| Cross-linking Interaction (especially with Carbomers) | If using a carbomer, the aluminum ions from DAA may be causing excessive cross-linking. Consider using a grade of carbomer that is less sensitive to electrolytes or switching to a non-ionic polymer like HPMC. | A stable suspension without excessive gelling. |
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Appearance | White, odorless, fine powder | [3] |
| Solubility | Insoluble in water | [3] |
| pH of Aqueous Suspension (1g in 25mL) | 6.5 - 7.5 | [5][6] |
| Molecular Formula | C₂H₆AlNO₄ | [14] |
| Molecular Weight | 135.06 g/mol | [14] |
Table 2: Troubleshooting Parameters for DAA-Polymer Suspensions
| Parameter | Typical Range | Significance |
| pH | 6.0 - 8.0 | Affects polymer solubility and DAA stability. |
| Polymer Concentration (HPMC) | 0.5% - 2.0% w/v | Provides viscosity and steric stabilization. |
| Polymer Concentration (Carbomer) | 0.2% - 1.0% w/v | Acts as a suspending and thickening agent. |
| DAA Particle Size | < 50 µm | Smaller particles reduce sedimentation rate. |
| Viscosity | 100 - 1000 cP | Indicates the suspension's resistance to settling. |
Experimental Protocols
Protocol 1: Preparation of a this compound-HPMC Suspension
-
Polymer Hydration:
-
Accurately weigh the required amount of HPMC.
-
Disperse the HPMC in a vortex of purified water (heated to 80-90°C for some grades of HPMC to aid dispersion).
-
Stir continuously with an overhead mixer until the polymer is fully hydrated and the solution is clear and uniform. Allow the solution to cool to room temperature.
-
-
DAA Dispersion:
-
In a separate vessel, weigh the required amount of this compound powder.
-
If using a wetting agent, add it to the DAA powder and mix to form a paste.
-
Slowly add the hydrated HPMC solution to the DAA paste with continuous stirring.
-
-
Homogenization:
-
Homogenize the mixture using a high-shear mixer for a specified period (e.g., 5-10 minutes) to ensure uniform particle dispersion.
-
-
Final Volume and pH Adjustment:
-
Add purified water to reach the final desired volume.
-
Measure the pH of the suspension and adjust if necessary using a suitable acid or base (e.g., citric acid or sodium hydroxide (B78521) solution).
-
Protocol 2: Stability Testing of DAA-Polymer Suspensions
-
Sample Preparation:
-
Prepare the DAA-polymer suspension according to the formulation protocol.
-
Fill the suspension into appropriate containers (e.g., glass vials) leaving sufficient headspace for shaking.
-
-
Storage Conditions:
-
Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[15]
-
-
Evaluation at Time Intervals:
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
-
Analytical Tests:
-
Visual Inspection: Observe for any signs of phase separation, caking, or changes in appearance.[16][17][18]
-
pH Measurement: Measure the pH of the suspension.
-
Viscosity Measurement: Use a viscometer to determine the rheological properties of the suspension.
-
Particle Size Analysis: Use laser diffraction or a similar technique to measure the particle size distribution.
-
Assay of DAA: Determine the concentration of DAA to assess chemical stability.
-
Visualizations
Caption: Experimental workflow for formulation and stability testing.
Caption: Troubleshooting logic for phase separation issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. fda.gov [fda.gov]
- 3. This compound [drugfuture.com]
- 4. This compound [doi.usp.org]
- 5. This compound [drugfuture.com]
- 6. scribd.com [scribd.com]
- 7. Carbopol® Polymer Excipients - Homopolymers, Copolymers & Interpolymers - Lubrizol [lubrizol.com]
- 8. journaljammr.com [journaljammr.com]
- 9. research.wur.nl [research.wur.nl]
- 10. Will HPMC affect suspension stability? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 11. researchgate.net [researchgate.net]
- 12. Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSRS [precision.fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Visual Inspection Services for Biopharm Quality & Compliance [coriolis-pharma.com]
- 17. researchgate.net [researchgate.net]
- 18. Visual Inspection for Particulate and Defects [pharmuni.com]
Improving the mechanical strength of dihydroxyaluminum aminoacetate cross-linked gels
Welcome to the technical support center for dihydroxyaluminum aminoacetate (DAAA) cross-linked gels. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the mechanical strength of their hydrogel formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of DAAA cross-linked gels.
| Problem | Potential Cause | Suggested Solution |
| Weak Gel or Failure to Gel | Insufficient Cross-linking: The concentration of DAAA is too low to form a robust network. | Increase the concentration of this compound (DAAA) in increments. Higher concentrations of DAAA have been shown to increase the elastic modulus (G') of polyacrylate hydrogels.[1][2] |
| Suboptimal pH: The pH of the formulation may not be acidic enough to facilitate the release of aluminum ions from DAAA for cross-linking. | Adjust the pH of the pre-gel solution to a mildly acidic range. The cross-linking action of DAAA is initiated by the dissociation of aluminum ions in an acidic environment.[1] | |
| Low Polymer Concentration: The polymer concentration is too low to form a continuous network upon cross-linking. | Increase the concentration of the polymer (e.g., polyacrylate, carboxymethyl cellulose). A higher polymer concentration generally leads to a stronger gel network.[3][4] | |
| Gel is Too Brittle | Excessive Cross-linking: The concentration of DAAA is too high, leading to a dense and inflexible network. | Decrease the DAAA concentration. While a higher concentration increases stiffness, an excess can lead to brittleness. |
| High Polymer Concentration: A very high polymer concentration can also contribute to a brittle gel structure. | Reduce the polymer concentration and find the optimal balance with the DAAA concentration for desired flexibility and strength. | |
| Inconsistent Gel Properties | Inhomogeneous Mixing: The DAAA or other components are not evenly distributed throughout the pre-gel solution. | Ensure thorough and consistent mixing of all components before initiating gelation. Use of a magnetic stirrer or vortex mixer is recommended. |
| Temperature Fluctuations: Inconsistent temperature during gelation can affect the rate and uniformity of cross-linking. | Maintain a constant and controlled temperature throughout the gelation process. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (DAAA) as a cross-linking agent?
A1: this compound serves as a source of aluminum ions (Al³⁺). In a solution, particularly under mildly acidic conditions, DAAA dissociates to release these aluminum ions. The positively charged aluminum ions then form ionic cross-links with negatively charged functional groups on polymer chains, such as the carboxyl groups (-COOH) found in polyacrylates or carboxymethyl cellulose, creating a three-dimensional hydrogel network.[1]
Q2: How does the concentration of DAAA affect the mechanical strength of the gel?
A2: The concentration of DAAA is directly related to the mechanical strength of the resulting hydrogel. An increase in DAAA concentration leads to a higher cross-linking density, which in turn increases the elastic modulus (G'), a measure of the gel's stiffness and mechanical strength.[1][2] However, excessively high concentrations can lead to a brittle gel.
Q3: What role does pH play in the formation of DAAA cross-linked gels?
A3: The pH of the formulation is a critical factor. A mildly acidic environment facilitates the release of aluminum ions from DAAA, which is essential for initiating the cross-linking process. If the pH is too high (neutral or alkaline), the release of aluminum ions may be insufficient, leading to poor or no gel formation.
Q4: Can I use DAAA to cross-link any type of polymer?
A4: DAAA is most effective for cross-linking polymers that possess negatively charged functional groups, such as carboxyl groups. It is commonly used with polymers like polyacrylates and carboxymethyl cellulose.[1] Its effectiveness with neutral or positively charged polymers would be limited without modification.
Q5: My gel's mechanical properties are changing over time. What could be the cause?
A5: Changes in gel properties over time can be due to factors such as syneresis (the expulsion of water from the gel), degradation of the polymer, or ongoing cross-linking reactions. To improve stability, ensure the gel is stored in a closed system to prevent dehydration and consider optimizing the polymer and cross-linker concentrations to achieve a stable network.[4]
Data on Mechanical Strength
The following table summarizes the effect of this compound (DAAA) and polymer concentration on the elastic modulus (G') of a partially neutralized polyacrylate hydrogel.
| Polymer Concentration (wt%) | DAAA Concentration (wt%) | Elastic Modulus (G') (Pa) |
| 8 | 0.2 | 778.8 |
| 8 | 0.3 | 894.0 |
| 8 | 0.4 | 1214.0 |
| 6 | 0.3 | 496.2 |
| 8 | 0.3 | 894.0 |
| 10 | 0.3 | 1844.0 |
Data adapted from a study on partially neutralized polyacrylate (Viscomate™ NP 700) hydrogels.[1]
Experimental Protocols
Protocol 1: Preparation of a DAAA Cross-Linked Polyacrylate Hydrogel
-
Polymer Solution Preparation:
-
Dissolve the desired amount of partially neutralized polyacrylate (e.g., 8 wt%) in deionized water with continuous stirring until a homogeneous solution is formed.
-
-
Cross-linker Solution Preparation:
-
Separately, prepare a solution of this compound (DAAA) (e.g., 0.3 wt%) in deionized water.
-
-
Mixing and Cross-linking:
-
Slowly add the DAAA solution to the polymer solution under constant stirring.
-
If necessary, adjust the pH to a mildly acidic range using a suitable buffer or acid (e.g., tartaric acid).[5]
-
Continue mixing until the solution becomes viscous and begins to gel.
-
-
Casting and Curing:
-
Pour the mixture into a mold of the desired shape.
-
Allow the gel to cure at a controlled temperature (e.g., room temperature) for a specified period (e.g., 12-24 hours) to ensure complete cross-linking.
-
Protocol 2: Rheological Characterization of Hydrogels
This protocol provides a general workflow for assessing the mechanical properties of your hydrogel using a rheometer.
-
Sample Preparation:
-
Carefully place the prepared hydrogel sample onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap height, ensuring complete and even contact with the sample.
-
-
Time Sweep:
-
Perform a time sweep at a constant strain and frequency to monitor the gelation process and determine the time required to reach a stable gel network (equilibrium modulus).
-
-
Strain Sweep:
-
Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent tests should be performed within this strain range.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain (within the LVR) to characterize the frequency-dependent behavior of the gel. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.
-
Visualizations
Caption: A troubleshooting workflow for optimizing the mechanical strength of DAAA cross-linked gels.
Caption: The mechanism of DAAA releasing aluminum ions to cross-link polymer chains.
References
- 1. researchgate.net [researchgate.net]
- 2. Rheological characterization of cataplasm bases composed of cross-linked partially neutralized polyacrylate hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Methods to Develop Stable Polymer Gels for Water Management in Medium- and Ultra-High-Salinity Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Controlling Drug Release from Dihydroxyaluminum Aminoacetate Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxyaluminum aminoacetate (DAA) matrices for controlled drug release. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your formulation and experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAA) and what are its relevant properties for controlled release matrices?
A1: this compound is an aluminum complex of the amino acid glycine.[1][2][3] Traditionally, it is known for its antacid properties, where it neutralizes stomach acid.[1][4] For controlled release applications, its key properties would be its buffering capacity and its potential to form a gel-like or insoluble matrix in certain physiological environments.[1] Its pH-dependent solubility and interaction with phosphate (B84403) ions could also be leveraged to modulate drug release.[5]
Q2: What is the proposed mechanism of drug release from a DAA matrix?
A2: The primary mechanism of drug release from a DAA matrix is expected to be a combination of diffusion and erosion. Upon contact with dissolution media, the matrix can swell and form a gel layer.[6] Water-soluble drugs would primarily be released by diffusing through this gel layer, while poorly soluble drugs would be released as the matrix erodes.[6] The specific release kinetics will be influenced by the formulation variables.
Q3: What are the key factors that influence the drug release rate from DAA matrices?
A3: Several factors can significantly impact the drug release profile:
-
Drug-to-Polymer Ratio: The concentration of DAA in the matrix will affect the matrix integrity and porosity, thereby influencing the release rate.
-
Physicochemical Properties of the Drug: The solubility and particle size of the active pharmaceutical ingredient (API) are critical.[7] Highly soluble drugs tend to release faster.
-
Matrix Porosity: The compression force used during tableting can alter the porosity of the matrix, which in turn affects the rate of fluid penetration and drug diffusion.[8]
-
pH of the Dissolution Medium: DAA's solubility is pH-dependent. This can be used to design pH-responsive drug delivery systems.[9][10]
-
Presence of Other Excipients: The inclusion of other hydrophilic or hydrophobic polymers, fillers, and binders can significantly modify the release characteristics.[11]
Q4: Can DAA be used for pH-independent drug release?
A4: While DAA itself has pH-dependent solubility, it may be possible to formulate a pH-independent release system. This can be achieved by incorporating pH-modifying excipients into the matrix, which can create a constant micro-environmental pH within the tablet, thereby ensuring a more consistent drug release across different pH environments of the gastrointestinal tract.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of DAA matrix formulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Initial Burst Release is Too High | - High proportion of drug on the tablet surface.- Rapid initial hydration and swelling of the matrix.- Use of a highly water-soluble drug. | - Increase the proportion of DAA or incorporate a hydrophobic polymer (e.g., ethylcellulose) to reduce the initial water penetration.- Consider applying a non-functional coating to the tablet.- Optimize the granulation process to ensure more uniform drug distribution. |
| Incomplete Drug Release | - Formation of a very strong, non-erodible gel layer.- Poor solubility of the drug within the matrix at the given pH.- Insufficient porosity of the matrix. | - Decrease the concentration of DAA or add a channeling agent (e.g., lactose) to increase matrix porosity.- Incorporate a pH modifier to enhance the solubility of a poorly soluble drug.- Reduce the compression force during tableting to increase porosity. |
| Drug Release is Too Slow | - High concentration of DAA leading to a dense matrix.- Use of a high molecular weight hydrophilic polymer as a co-excipient.- Low porosity of the matrix. | - Decrease the amount of DAA in the formulation.- Incorporate a soluble excipient to create pores within the matrix.- Use a lower viscosity grade of any additional hydrophilic polymers. |
| High Batch-to-Batch Variability | - Inconsistent raw material properties (e.g., particle size of DAA or API).- Variations in the manufacturing process (e.g., mixing time, compression force).- Segregation of the powder blend. | - Ensure consistent quality and particle size distribution of all raw materials.- Validate and standardize the manufacturing process parameters.- Optimize the granulation process to prevent segregation of components. |
| Tablet Capping or Lamination | - Entrapment of air during compression.- Too many fine particles in the granulation.- Insufficient binder or lubricant. | - Adjust the pre-compression and main compression forces.- Optimize the particle size distribution of the granules.- Increase the concentration of the binder or select a more appropriate one.[14] |
| Sticking to Punches | - Granules are not completely dry.- Insufficient or inappropriate lubricant.- High humidity in the processing area. | - Ensure adequate drying of the granules.- Increase the amount of lubricant (e.g., magnesium stearate) or try a different type.- Control the humidity in the manufacturing environment.[14] |
Experimental Protocols
Preparation of this compound Matrix Tablets (Direct Compression)
-
Weighing: Accurately weigh the required amounts of this compound, the active pharmaceutical ingredient (API), and other excipients (e.g., filler, binder, lubricant).
-
Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40 mesh) to ensure uniformity and break any agglomerates.
-
Blending:
-
Place the DAA and API in a suitable blender (e.g., V-blender) and mix for 10-15 minutes.
-
Add the other excipients (except the lubricant) and continue blending for another 10-15 minutes to achieve a homogenous mixture.
-
Finally, add the lubricant (e.g., magnesium stearate) and blend for a short period (2-3 minutes) to avoid over-lubrication.
-
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Record the compression force.
In-Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (Paddle) dissolution apparatus.
-
Dissolution Medium: Select a dissolution medium relevant to the intended site of drug release (e.g., 0.1 N HCl for simulated gastric fluid, phosphate buffer pH 6.8 for simulated intestinal fluid). The volume is typically 900 mL.[15]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[15]
-
Paddle Speed: Set the paddle speed to a suitable rate, typically 50 or 75 RPM.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
-
Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for the formulation and testing of DAA matrix tablets.
Caption: Troubleshooting decision tree for optimizing drug release from DAA matrices.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. kyowa-chem.jp [kyowa-chem.jp]
- 3. UNII - DO250MG0W6 [precision.fda.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Critical factors in the release of drugs from sustained release hydrophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nlc-bnc.ca [nlc-bnc.ca]
- 9. How does pH affect drug delivery? [synapse.patsnap.com]
- 10. The influence of ph on drug release from hydroxypropyl methyl cellulose matrices [wisdomlib.org]
- 11. pharmtech.com [pharmtech.com]
- 12. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Top 10 Troubleshooting Guide Tablettierung - Biogrund [biogrund.com]
- 15. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
Addressing batch-to-batch variability in dihydroxyaluminum aminoacetate synthesis
Welcome to the Technical Support Center for Dihydroxyaluminum Aminoacetate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability in the synthesis of this compound. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical process parameter summaries to ensure consistent and high-quality production.
Quick Navigation
-
Troubleshooting Guides: Diagnose and resolve common issues encountered during synthesis.
-
Frequently Asked Questions (FAQs): Quick answers to common questions about the synthesis process and product specifications.
-
Experimental Protocols: Detailed step-by-step procedures for key synthesis and analytical methods.
-
Critical Process Parameters: Summary of key parameters and their impact on product quality.
Troubleshooting Guides
This section provides solutions to common problems that can lead to batch-to-batch variability.
Issue 1: Final Product pH is Out of Specification (USP Range: 6.5 - 7.5) [1][2][3]
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction: Unreacted acidic or basic starting materials remain. | 1. Verify Reactant Stoichiometry: Ensure the molar ratio of the aluminum source (e.g., aluminum isopropoxide or aluminum hydroxide) to glycine (B1666218) is correct. An excess of the aluminum source can lead to a higher pH, while excess glycine can lower it. 2. Increase Reaction Time/Temperature: If the reaction is kinetically slow, consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion. Monitor the pH of the reaction mixture periodically. | The final product should consistently fall within the specified pH range of 6.5 to 7.5. |
| Improper Washing: Residual impurities from the reaction are not adequately removed. | 1. Optimize Washing Protocol: Ensure the product is thoroughly washed with an appropriate solvent (e.g., deionized water or ethanol) to remove any unreacted starting materials or by-products. 2. Monitor pH of Wash Effluent: Continue washing until the pH of the effluent is neutral. | A purer product with a pH within the desired range. |
| Degradation of Product: Exposure to extreme temperatures or pH during processing. | 1. Control Temperature During Drying: Avoid excessive temperatures during the drying process, as this can lead to thermal decomposition of the aminoacetate moiety. 2. Neutralize Slurry Before Isolation: Ensure the pH of the reaction slurry is within a neutral range before proceeding with product isolation and drying. | Preservation of the chemical integrity of the this compound, resulting in a stable pH. |
Issue 2: Assay Value is Below the USP Specification (94.0% - 102.0%) [1][3][4]
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction or Side Reactions: The reaction did not proceed to completion, or unwanted side reactions consumed the reactants. | 1. Optimize Reaction Conditions: Systematically evaluate and optimize reaction temperature, time, and agitation speed to maximize the yield of the desired product. 2. Ensure Homogeneous Reaction Mixture: Proper agitation is crucial to ensure good contact between the reactants, especially when using solid starting materials like aluminum hydroxide (B78521). | An increase in the assay value of the final product to meet the specification. |
| Impurities in Starting Materials: The purity of aluminum isopropoxide, aluminum hydroxide, or glycine is lower than required. | 1. Qualify Raw Material Suppliers: Use high-purity, pharmacopeial grade starting materials from reputable suppliers. 2. Test Purity of Starting Materials: Perform identity and purity tests on incoming raw materials before use. | Consistent production of this compound with an assay value within the specified range. |
| Product Loss During Work-up: The product is lost during filtration, washing, or transfer steps. | 1. Optimize Filtration and Washing: Use appropriate filter media and washing techniques to minimize product loss. 2. Careful Handling: Ensure all equipment is properly cleaned and that product transfer is done efficiently to avoid mechanical losses. | Improved product yield and a more accurate reflection of the reaction's efficiency in the final assay. |
Issue 3: "Loss on Drying" Exceeds the USP Limit (≤ 14.5%) [1][2][3]
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inefficient Drying: The drying process is not sufficient to remove residual water and solvents. | 1. Optimize Drying Parameters: Increase the drying time or temperature as appropriate for the equipment used (e.g., vacuum oven, tray dryer). Ensure the product is spread thinly and evenly to facilitate efficient drying. 2. Use a More Efficient Drying Method: Consider using vacuum drying or freeze-drying for more effective removal of moisture. | The "Loss on Drying" value of the final product will be within the USP specification. |
| Hygroscopic Nature of the Product: The product absorbs moisture from the atmosphere after drying. | 1. Control Post-Drying Environment: Handle and package the dried product in a low-humidity environment. 2. Use Appropriate Packaging: Store the final product in well-closed containers to protect it from atmospheric moisture.[1][3][5] | The moisture content of the final product will remain stable over time. |
| Incorrect "Loss on Drying" Procedure: The analytical method is not performed correctly. | 1. Verify Analytical Protocol: Ensure the "Loss on Drying" test is performed according to the USP monograph, including the correct temperature and drying to a constant weight. 2. Calibrate Equipment: Regularly calibrate the analytical balance and oven used for the test. | Accurate and reproducible "Loss on Drying" results. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most commonly cited synthesis routes are:
-
The reaction of an aqueous solution of glycine with aluminum isopropoxide dissolved in isopropanol (B130326).[6]
-
The reaction of glycine with aluminum hydroxide in an aqueous medium.
Q2: What are the critical quality attributes (CQAs) of this compound?
A2: The critical quality attributes are defined by the USP monograph and include:
-
Nitrogen Content: 9.90% to 10.60%[1]
-
Limit of Mercury: Not more than 1 ppm
-
Absence of Isopropyl Alcohol [1]
Q3: How can I control the particle size of the final product?
A3: Particle size can be influenced by several factors:
-
Reaction Conditions: The rate of addition of reactants, agitation speed, and temperature can affect the initial particle formation and agglomeration.
-
Drying Method: Spray drying typically produces fine, spherical particles, while tray drying may result in a larger, more irregular particle size that may require milling.
-
Milling: A final milling step can be incorporated to achieve a specific and uniform particle size distribution.
Q4: What are the potential sources of impurities in this compound?
A4: Potential impurities can include:
-
Unreacted starting materials such as glycine or aluminum oxide.[1][3][4]
-
By-products from the synthesis, such as isopropanol from the aluminum isopropoxide route.
-
Heavy metals, such as mercury, which should be controlled through the quality of the starting materials.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Aluminum Isopropoxide
Objective: To synthesize this compound from aluminum isopropoxide and glycine.
Materials:
-
Aluminum Isopropoxide (reagent grade)
-
Glycine (USP grade)
-
Isopropanol (ACS grade)
-
Deionized Water
Procedure:
-
Prepare a solution of aluminum isopropoxide in isopropanol.
-
Prepare a separate aqueous solution of glycine.
-
Slowly add the aluminum isopropoxide solution to the glycine solution with vigorous stirring.
-
Maintain the reaction temperature at a controlled setpoint (e.g., 60-70 °C) for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
After the reaction is complete, cool the mixture and collect the precipitated product by filtration.
-
Wash the product with isopropanol to remove any unreacted starting materials and by-products.
-
Dry the product in a vacuum oven at a controlled temperature (e.g., 80-90 °C) until a constant weight is achieved.
Protocol 2: Assay of this compound (Complexometric Titration)
Objective: To determine the purity of this compound by complexometric titration as per the USP monograph.[1]
Materials:
-
This compound sample
-
Hydrochloric Acid
-
Edetate Disodium (B8443419) (EDTA) Titrant (0.05 M)
-
Acetic Acid-Ammonium Acetate (B1210297) Buffer TS
-
Zinc Sulfate (B86663) VS (0.05 M)
Procedure:
-
Accurately weigh about 2.5 g of the this compound sample and transfer it to a 150-mL beaker.
-
Add 15 mL of hydrochloric acid and warm gently to dissolve the sample completely.
-
Transfer the solution to a 500-mL volumetric flask, dilute with water to volume, and mix well.
-
Pipette 20.0 mL of this solution into a 250-mL beaker.
-
With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid-ammonium acetate buffer TS.
-
Heat the solution to near boiling for 5 minutes, then cool.
-
Add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the excess EDTA with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.
-
Perform a blank determination and make any necessary corrections.
-
Calculate the percentage of this compound in the sample. Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.[1]
Critical Process Parameters
Understanding and controlling the critical process parameters (CPPs) is essential for ensuring batch-to-batch consistency.
| Parameter | Typical Range | Impact on Quality Attributes |
| Reactant Molar Ratio | 1:1 (Aluminum source to Glycine) | Assay & Purity: An incorrect ratio can lead to incomplete reaction and the presence of unreacted starting materials in the final product. pH: An excess of either reactant can shift the pH of the final product out of specification. |
| Reaction Temperature | 60 - 80 °C | Reaction Rate: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the formation of by-products. Product Quality: Can influence the crystallinity and particle size of the product. |
| Reaction Time | 2 - 6 hours | Completeness of Reaction: Insufficient reaction time can result in a low assay value. |
| Agitation Speed | Varies with vessel geometry | Homogeneity: Ensures uniform mixing of reactants, which is critical for a complete and consistent reaction. |
| Drying Temperature | 80 - 130 °C | Loss on Drying: Directly impacts the residual moisture and solvent content. Product Stability: Excessive temperatures can cause thermal degradation. |
| Drying Time | To constant weight | Loss on Drying: Ensures that the product is sufficiently dry and meets the specification. |
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Logical approach to troubleshooting out-of-specification results.
References
Dihydroxyaluminum Aminoacetate in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals working with dihydroxyaluminum aminoacetate, ensuring its stability in aqueous solutions is paramount for experimental accuracy and formulation efficacy. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is an aluminum salt of the amino acid glycine, commonly used as an antacid.[1] In aqueous environments, it exists as a suspension as it is insoluble in water.[2] Its stability is a critical concern because changes in its physical and chemical properties can impact its therapeutic effectiveness and shelf-life. The primary stability issues involve maintaining a uniform suspension and preventing chemical degradation.
Q2: What are the typical signs of instability in a this compound suspension?
Instability in an aqueous suspension of this compound can manifest in several ways:
-
Sedimentation: The settling of solid particles at the bottom of the container. While some sedimentation is expected, rapid or excessive settling that is difficult to redisperse is a sign of poor stability.[3]
-
Caking: The formation of a dense, compact sediment that cannot be easily redisaperced by shaking.[2][3] This is a critical stability failure as it prevents uniform dosage.
-
Changes in Viscosity: A noticeable increase or decrease in the thickness of the suspension can indicate changes in the interaction between the particles and the vehicle.
-
pH Shift: The pH of a this compound suspension should typically be between 6.5 and 7.5. A significant deviation from this range can indicate chemical changes.
-
Changes in Appearance: Any alteration in color or the appearance of clumps or aggregates suggests instability.
Q3: What factors can influence the stability of this compound aqueous suspensions?
Several factors can affect the stability of these suspensions:
-
pH: Extreme pH values can lead to the degradation of the compound. Maintaining the pH within the optimal range of 6.5 to 7.5 is crucial.
-
Temperature: Elevated temperatures can accelerate chemical degradation and affect the physical stability of the suspension.[4]
-
Light: Exposure to light, particularly UV radiation, can potentially induce degradation.[4]
-
Excipients: The other ingredients in the formulation, such as suspending agents, buffers, and preservatives, can interact with this compound and affect its stability.[5]
-
Particle Size: The size of the suspended particles plays a significant role in the rate of sedimentation. Smaller particles tend to settle more slowly but may be more prone to caking.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and handling of this compound aqueous suspensions.
Issue 1: Rapid Sedimentation of Particles
Problem: The solid particles in the suspension settle too quickly, leading to a non-uniform mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Viscosity of the Vehicle | Increase the viscosity of the aqueous phase by adding or increasing the concentration of a suitable suspending agent (e.g., carboxymethylcellulose, xanthan gum, or bentonite).[6][7] |
| Large Particle Size | Reduce the particle size of the this compound powder through milling or micronization. However, be cautious as this may increase the risk of caking.[2] |
| Inappropriate Flocculation | Controlled flocculation, where particles form loose aggregates, can reduce sedimentation rate. This can be achieved by adding electrolytes or surfactants. The ideal is a balance where flocs settle slowly and are easily redispersed.[8] |
Issue 2: Caking of the Sediment
Problem: The settled particles form a hard, compact layer at the bottom of the container that is difficult or impossible to redisperse.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Deflocculated Particles | Individual, small particles settling over time can lead to a dense sediment. Induce controlled flocculation by adding flocculating agents such as electrolytes (e.g., sodium citrate) or surfactants.[3][8] |
| Crystal Growth | Fluctuations in temperature can lead to the dissolution and recrystallization of smaller particles onto larger ones (Ostwald ripening), resulting in a more compact sediment. Store the suspension at a controlled, constant temperature. |
| Incompatible Excipients | Certain excipients may interfere with the particle surface charge, leading to strong aggregation. Conduct compatibility studies with all formulation components. |
Issue 3: Change in pH of the Suspension
Problem: The pH of the aqueous suspension shifts outside the optimal range of 6.5-7.5 during storage.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Chemical Degradation | The aminoacetate ligand or the aluminum hydroxide (B78521) moiety may undergo hydrolysis or other degradation reactions, leading to a change in pH. Investigate the degradation pathway and consider the addition of a suitable buffering system to maintain the pH. |
| Interaction with Container | The formulation may be interacting with the container material. Ensure the use of inert container closure systems and conduct stability studies in the final packaging. |
| Microbial Contamination | Microbial growth can alter the pH of the formulation. Incorporate a suitable preservative system and ensure appropriate manufacturing hygiene. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Suspension
This protocol is designed to predict the long-term stability of a this compound suspension by subjecting it to elevated temperature and humidity.[9][10][11]
1. Materials and Equipment:
-
This compound suspension in its final container closure system.
-
Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Calibrated pH meter.
-
Viscometer.
-
Microscope for particle size analysis.
-
High-Performance Liquid Chromatography (HPLC) system for chemical assay.
2. Procedure:
-
Place a sufficient number of samples of the suspension in the stability chamber.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, evaluate the following parameters:
-
Physical Appearance: Visually inspect for any changes in color, odor, or presence of large aggregates.
-
pH: Measure the pH of the suspension.
-
Viscosity: Measure the viscosity of the suspension.
-
Sedimentation Volume: Observe the volume of the sediment after a fixed period of settling.
-
Redispersibility: Shake the container and observe the ease of resuspending the sediment.
-
Particle Size Analysis: Examine the particle size distribution under a microscope.
-
Assay: Determine the concentration of this compound using a validated stability-indicating HPLC method.
-
3. Data Analysis:
-
Plot the change in the measured parameters over time.
-
Determine the rate of degradation and predict the shelf-life under normal storage conditions.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active ingredient in the presence of its degradation products.[12][13][14][15]
1. Forced Degradation Studies:
-
Subject this compound to stress conditions to generate potential degradation products. These conditions typically include:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photodegradation: Expose the drug solution/suspension to UV and visible light.
-
2. Chromatographic Method Development:
-
Column Selection: Start with a common reverse-phase column (e.g., C18).
-
Mobile Phase Optimization: Experiment with different mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and a buffer) and pH to achieve good separation between the parent drug and its degradation products.
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have adequate absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Stability Concepts
Logical Workflow for Troubleshooting Suspension Instability
Caption: Troubleshooting workflow for suspension instability.
Factors Influencing this compound Stability
Caption: Key factors affecting stability.
This technical support center provides a foundational understanding of the stability issues associated with this compound in aqueous solutions. For more in-depth analysis, it is recommended to consult specialized literature and conduct thorough experimental evaluations tailored to your specific formulation and application.
References
- 1. [Experimental and clinical evaluation of aluminum glycinate, a new intragastric buffer solution for achievement of prolonged physiological pH value] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Physical Stability Issues Frequently Encountered In Suspensions [pharmapproach.com]
- 4. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-excipient interactions and their affect on absorption. | Semantic Scholar [semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of suspensions: theoretical and practical considerations before compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 10. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 11. scribd.com [scribd.com]
- 12. japsonline.com [japsonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Stability-indicating RP-HPLC method development and validation for duloxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form [mdpi.com]
Overcoming steric hindrance in dihydroxyaluminum aminoacetate cross-linking reactions
Technical Support Center: Dihydroxyaluminum Aminoacetate Cross-Linking Reactions
Welcome to the Technical Support Center for this compound (DAA) Cross-Linking Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to steric hindrance in their experiments. The following information is based on established principles of aluminum coordination chemistry and polymer cross-linking, providing a framework for troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound (DAA) cross-linking?
A1: While specific literature on DAA cross-linking is limited, the mechanism is likely analogous to other aluminum-based cross-linking agents. The dihydroxyaluminum moiety of DAA can react with functional groups on polymer chains, such as hydroxyl (-OH) or carboxyl (-COOH) groups. This reaction would involve the formation of covalent or coordinate bonds between the aluminum atom and the polymer, creating a cross-linked network. The aminoacetate ligand may influence the reaction by stabilizing the aluminum center.[1][2][3][4][5]
Q2: How does steric hindrance affect DAA cross-linking reactions?
A2: Steric hindrance occurs when bulky chemical groups near the reactive sites on either the polymer or the DAA molecule obstruct the approach of the reactants, thereby slowing down or preventing the cross-linking reaction.[1][6][7][8] In the context of DAA, steric hindrance can arise from:
-
Bulky polymer side chains: Large substituents on the polymer backbone near the reactive functional groups can physically block the DAA molecule.
-
Conformation of the polymer chain: The three-dimensional folding of the polymer can make potential cross-linking sites inaccessible.
-
The aminoacetate ligand: The size and conformation of the aminoacetate ligand on the DAA could sterically hinder the approach to the aluminum center.
Q3: What are the common signs of steric hindrance in my cross-linking experiment?
A3: Common indicators of steric hindrance include:
-
Low cross-linking efficiency: A lower than expected degree of cross-linking, which can be observed through techniques like swelling tests or spectroscopy.
-
Slow reaction rates: The cross-linking reaction proceeds much slower than anticipated.
-
Incomplete reaction: A significant portion of the polymer or DAA remains unreacted even after extended reaction times.
-
Poor mechanical properties of the final product: The resulting cross-linked material may be weak or brittle due to an insufficient number of cross-links.
Troubleshooting Guide
This guide provides solutions to common problems encountered during DAA cross-linking experiments, with a focus on overcoming steric hindrance.
| Problem | Potential Cause | Recommended Solution |
| Low or no cross-linking observed | Steric hindrance at the reaction site: Bulky groups on the polymer are preventing DAA from accessing the reactive sites. | 1. Modify Reaction Conditions: Increase the reaction temperature to provide more kinetic energy for molecules to overcome repulsive forces. Optimize the solvent system to improve polymer chain mobility and accessibility of functional groups. 2. Introduce a Spacer: If synthesizing a new polymer, incorporate a longer, more flexible monomer unit between the bulky groups and the reactive sites. 3. Use a Co-solvent: A co-solvent that can swell the polymer matrix might improve the accessibility of cross-linking sites. |
| Suboptimal pH: The pH of the reaction medium may not be conducive to the cross-linking reaction. | 1. pH Optimization: Systematically vary the pH of the reaction mixture. The optimal pH will depend on the pKa of the polymer's functional groups and the stability of the DAA complex. | |
| Reaction is very slow | Low accessibility of reactive groups: The polymer's conformation in the chosen solvent may be limiting access to cross-linking sites. | 1. Solvent Screening: Experiment with a range of solvents with different polarities and swelling capabilities to find one that promotes a more open polymer conformation. 2. Temperature Adjustment: Cautiously increasing the temperature can increase reaction kinetics. Monitor for any degradation of reactants. |
| Insufficient catalyst activity (if applicable): If a catalyst is used, its activity might be low under the current conditions. | 1. Catalyst Screening: If applicable, test different types of catalysts (e.g., Lewis acids or bases) that are known to be effective for similar reactions and are less sensitive to steric bulk. | |
| Inconsistent cross-linking results | Heterogeneous reaction mixture: Poor dispersion of DAA or the polymer is leading to localized and uneven cross-linking. | 1. Improve Mixing: Employ more efficient stirring or sonication to ensure a homogeneous reaction mixture. 2. Gradual Addition: Add the DAA solution slowly to the polymer solution under vigorous stirring to promote uniform distribution. |
Experimental Protocols
The following are generalized protocols for characterizing DAA cross-linked polymers. Researchers should adapt these methods to their specific systems.
Protocol 1: Swelling Test for Degree of Cross-Linking
Objective: To quantitatively assess the extent of cross-linking by measuring the solvent uptake of the cross-linked polymer.
Materials:
-
Cross-linked polymer sample
-
Appropriate solvent (e.g., deionized water, buffer solution)
-
Analytical balance
-
Filter paper
Procedure:
-
Weigh a dried sample of the cross-linked polymer (W_dry).
-
Immerse the sample in the chosen solvent at a specific temperature for a set period (e.g., 24 hours) to allow it to reach swelling equilibrium.
-
Carefully remove the swollen sample from the solvent, blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen).
-
Calculate the swelling ratio (Q) using the formula: Q = (W_swollen - W_dry) / W_dry
-
A lower swelling ratio generally indicates a higher degree of cross-linking.
Protocol 2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively identify the formation of cross-links by observing changes in the infrared absorption spectrum.
Procedure:
-
Record the FTIR spectra of the starting polymer, DAA, and the cross-linked product.
-
Compare the spectra. Look for the appearance of new peaks or shifts in existing peaks that correspond to the formation of new chemical bonds (e.g., Al-O-C bonds).
-
A decrease in the intensity of peaks associated with the reactive functional groups (e.g., -OH or -COOH) on the polymer can also indicate that a reaction has occurred.[9]
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal properties of the cross-linked polymer, which are influenced by the degree of cross-linking.
Procedure:
-
Accurately weigh a small sample of the cross-linked polymer into a DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to determine the glass transition temperature (Tg). An increase in Tg compared to the un-cross-linked polymer is indicative of successful cross-linking.[10]
Visualizations
Logical Workflow for Troubleshooting Low Cross-Linking Efficiency
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US3175996A - Crosslinking polymers containing carbonyl groups with aluminum alkoxides - Google Patents [patents.google.com]
- 4. USH1386H - Aluminum complexes useful for cross-linking coating compositions - Google Patents [patents.google.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. barron.rice.edu [barron.rice.edu]
- 8. Item - Steric Effects in Aluminum Compounds Containing Monoanionic Potentially Bidentate Ligands:â Toward a Quantitative Measure of Steric Bulk - figshare - Figshare [figshare.com]
- 9. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Enhancing the Swelling Properties of Dihydroxyaluminum Aminoacetate Hydrogels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxyaluminum aminoacetate (DAA) hydrogels. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the swelling properties of your hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in hydrogel formation?
This compound serves as a cross-linking agent. In an acidic environment, aluminum ions (Al³⁺) can be released, which then form ionic crosslinks with anionic polymers such as carboxymethyl cellulose (B213188) (CMC). This creates a three-dimensional hydrogel network.
Q2: Why is my this compound hydrogel exhibiting poor or no gelation?
Several factors can contribute to poor gelation:
-
Incorrect pH: The release of Al³⁺ ions from DAA is pH-dependent. An inappropriate pH may inhibit the formation of effective crosslinks.
-
Insufficient Polymer Concentration: The concentration of the polymer (e.g., CMC) may be too low to form a stable network.
-
Inadequate Mixing: Improper mixing can lead to a heterogeneous distribution of the crosslinker and polymer, resulting in a weak or inconsistent gel.
Q3: My hydrogel initially swells and then starts to shrink. Is this normal?
This behavior has been observed in poly(sodium acrylate) gels crosslinked with aluminum ions.[1][2] The initial rapid swelling is due to water absorption, followed by a very slow shrinking process. This shrinking may be attributed to the gradual formation of intermolecular hydrogen bonds within the hydrogel network over time as counter-ions are exchanged with the surrounding medium.
Q4: How does pH affect the swelling of my this compound hydrogel?
The swelling of ionically crosslinked hydrogels is highly sensitive to pH. For anionic hydrogels crosslinked with Al³⁺, the swelling behavior is influenced by the protonation of the carboxylic acid groups on the polymer backbone. At very low pH, these groups are protonated, reducing electrostatic repulsion and leading to a lower swelling ratio.[3][4] As the pH increases towards the pKa of the polymer, the carboxylic groups ionize, increasing electrostatic repulsion and enhancing swelling. However, at very high pH, the "charge screening effect" from excess counter-ions in the buffer can cause the hydrogel to shrink.
Q5: How does ionic strength influence the swelling properties of the hydrogel?
The swelling capacity of ionically crosslinked hydrogels generally decreases with increasing ionic strength of the surrounding medium.[3][4][5] This is due to a "charge screening effect" where the additional cations in the solution shield the anionic charges on the polymer chains, reducing electrostatic repulsion and leading to a more compact hydrogel network with lower water absorption.[6] It has been observed that multivalent cations like Ca²⁺ and Al³⁺ can significantly decrease the swelling capacity compared to monovalent cations like Na⁺.[3][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Hydrogel Dissolves or "Melts" During Swelling Studies | Insufficient or unstable crosslinking. This has been noted in some carboxymethyl cellulose hydrogels crosslinked with Al³⁺.[8] | Increase the concentration of this compound. Optimize the pH during crosslinking to ensure stable bond formation. Consider using a co-crosslinker or a different polymer blend to enhance stability. |
| Inconsistent Swelling Ratios Between Batches | Variability in experimental conditions such as temperature, pH of the swelling medium, or hydrogel preparation. | Standardize all experimental parameters. Ensure accurate measurement of all components and consistent mixing and curing times. Prepare fresh buffer solutions for each experiment. |
| Formation of a Stiff Barrier Layer on the Hydrogel Surface | This phenomenon has been observed with Al³⁺ crosslinked hydrogels, which can hinder fluid release.[7] | This may be an inherent property of aluminum-crosslinked hydrogels. If this is undesirable for your application, consider using a different crosslinking agent or modifying the polymer composition. |
| Low Swelling Capacity | High crosslinking density or high ionic strength of the swelling medium. | Decrease the concentration of this compound to reduce crosslink density.[6] Use a swelling medium with lower ionic strength, such as deionized water, for initial characterization. |
Data Presentation
Table 1: Qualitative Swelling Behavior of this compound Crosslinked Hydrogels in Different Media
This table provides a general overview of the expected swelling behavior based on the principles of ionically crosslinked hydrogels. Actual quantitative results will vary based on the specific polymer system and experimental conditions.
| Swelling Medium | Expected Swelling Behavior | Rationale |
| Deionized Water | High | Low ionic strength allows for maximum electrostatic repulsion between polymer chains. |
| Phosphate Buffered Saline (PBS) | Moderate to Low | Increased ionic strength leads to a "charge screening effect," reducing swelling.[6] |
| Acidic Buffer (pH < 4) | Low | Protonation of carboxyl groups on the polymer backbone reduces electrostatic repulsion.[3] |
| Neutral to Slightly Basic Buffer (pH 7-8) | High | Ionization of carboxyl groups maximizes electrostatic repulsion, leading to increased swelling.[9] |
| Highly Basic Buffer (pH > 10) | Moderate to Low | "Charge screening effect" from high concentrations of counter-ions can cause hydrogel shrinkage. |
Table 2: Experimental Data Template for Swelling Ratio (%) of this compound Hydrogels
Use this template to record and compare your experimental data.
| Hydrogel Formulation (e.g., % Polymer, % DAA) | Swelling Medium | Time Point (hours) | Swelling Ratio (%) | Standard Deviation |
| e.g., 5% CMC, 0.2% DAA | Deionized Water | 1 | ||
| 6 | ||||
| 24 | ||||
| e.g., 5% CMC, 0.2% DAA | PBS (pH 7.4) | 1 | ||
| 6 | ||||
| 24 |
Experimental Protocols
Protocol 1: Synthesis of this compound Crosslinked Carboxymethyl Cellulose (CMC) Hydrogel
This protocol provides a general method for preparing a CMC hydrogel crosslinked with this compound.
-
Prepare Polymer Solution: Dissolve the desired amount of CMC (e.g., 1-5% w/v) in deionized water with constant stirring until a homogeneous solution is obtained.
-
Prepare Crosslinker Solution: Separately, prepare a solution of this compound and tartaric acid (as a crosslinking regulator) in deionized water (e.g., 0.2% w/v).
-
Crosslinking: Slowly add the crosslinker solution to the polymer solution under continuous stirring.
-
Gel Formation: Continue stirring until a gel is formed. The time required for gelation will depend on the concentrations of the polymer and crosslinker.
-
Casting: Pour the resulting hydrogel into a mold (e.g., a petri dish) and allow it to set.
Protocol 2: Measurement of Hydrogel Swelling Ratio
This protocol details the gravimetric method for determining the swelling ratio of your hydrogels.
-
Sample Preparation: Cut the prepared hydrogel into discs of uniform size and weigh them to obtain the initial weight (W_d).
-
Swelling: Immerse the hydrogel discs in the desired swelling medium (e.g., deionized water, PBS of a specific pH) at a constant temperature (e.g., 37°C).
-
Weight Measurement at Time Intervals: At predetermined time points, remove a hydrogel disc from the swelling medium.
-
Blotting: Gently blot the surface of the hydrogel with a lint-free wipe to remove excess surface water without compressing the sample.
-
Weighing: Immediately weigh the swollen hydrogel (W_s).
-
Return to Medium: Return the hydrogel disc to the swelling medium.
-
Equilibrium Swelling: Continue measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100
Visualizations
Caption: Workflow for hydrogel synthesis and swelling measurement.
Caption: Key factors influencing hydrogel swelling properties.
References
- 1. Swelling behavior of poly(sodium acrylate) gels crosslinked by aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Environmental-Chemical Factors Affecting on Swelling Capacity of a Novel Protein-Based Hydrogel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. "Effect of Ionic Crosslinking on The Swelling and Mechanical Response o" by Qian Zhu, Christopher W. Barney et al. [docs.lib.purdue.edu]
- 8. foodsafety.or.kr [foodsafety.or.kr]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Dihydroxyaluminum Aminoacetate: A Comparative Guide to Hydrogel Cross-Linking Agents
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of dihydroxyaluminum aminoacetate against other common cross-linking agents for hydrogel applications, supported by experimental data and detailed protocols.
Hydrogels, with their high water content and tunable physical properties, are at the forefront of biomedical research and drug delivery system development. The choice of cross-linking agent is paramount as it dictates the final characteristics of the hydrogel, including its mechanical strength, swelling behavior, biocompatibility, and drug release kinetics. This guide provides a comparative analysis of this compound (DAA) and other widely used cross-linking agents, offering a data-driven resource for hydrogel formulation.
The Role of Cross-Linking Agents in Hydrogel Performance
Cross-linking agents are molecules that form bridges between polymer chains, creating a three-dimensional network that transforms a polymer solution into a hydrogel. These agents can be broadly categorized into chemical and physical cross-linkers. Chemical cross-linkers form covalent bonds, resulting in permanent and often robust hydrogels. Physical cross-linkers, on the other hand, utilize non-covalent interactions such as ionic bonds, hydrogen bonds, or hydrophobic interactions, leading to reversible and often stimuli-responsive hydrogels.
This guide focuses on comparing this compound, an ionic cross-linking agent, with other commonly used agents:
-
Glutaraldehyde (B144438): A highly efficient chemical cross-linker, known for creating strong hydrogels, but with noted cytotoxicity.
-
Genipin (B1671432): A naturally derived chemical cross-linker, considered a less toxic alternative to glutaraldehyde.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS): A "zero-length" chemical cross-linking system that facilitates the formation of amide bonds between polymer chains without being incorporated into the final structure.
-
Calcium Chloride (CaCl₂): A common ionic cross-linking agent, particularly for anionic polymers like alginate.
Performance Comparison of Cross-Linking Agents
The selection of a cross-linking agent is a critical step in hydrogel design, directly impacting its suitability for specific applications. The following tables summarize key performance metrics of hydrogels prepared with different cross-linking agents. It is important to note that the properties of the resulting hydrogels are highly dependent on the polymer system, concentration of the polymer and cross-linker, and the specific experimental conditions. The data presented here is a compilation from various studies to provide a comparative overview.
Table 1: Mechanical Properties of Hydrogels with Various Cross-Linking Agents
| Cross-Linking Agent | Polymer System | Tensile Strength (MPa) | Elastic Modulus (kPa) | Reference |
| This compound (DAA) | Carboxymethylcellulose (CMC) / Alginate | Not Reported | Hardness & Elasticity Measured | [1] |
| Glutaraldehyde | PEG-PVA | 1.0 - 1.2 | Not Reported | [2][3] |
| Genipin | Jellyfish Collagen | Not Reported | G' and G'' Measured | [4] |
| EDC/NHS | Gelatin | Not Reported | Young's Modulus Measured | [5] |
| **Calcium Chloride (CaCl₂) ** | Alginate | Not Reported | Elastic Modulus: 0.7 - 0.8 | [6] |
Table 2: Swelling Ratio of Hydrogels with Various Cross-Linking Agents
| Cross-Linking Agent | Polymer System | Swelling Ratio (%) | Reference |
| This compound (DAA) | Not Reported | Not Reported | |
| Glutaraldehyde | PEG-PVA | 449 - 765 | [2][3] |
| Glutaraldehyde | Chitosan | 600 - 1200 | [7] |
| EDC/NHS | Gelatin | Comparable to non-cross-linked | [8][9][10] |
| Calcium Chloride (CaCl₂) ** | Iota-Carrageenan | Up to 12,789 | [11] |
| Calcium Chloride (CaCl₂) ** | Alginate | Up to 250 | [6] |
Mechanism of Action: Visualizing the Cross-Linking Process
The way a cross-linking agent interacts with polymer chains is fundamental to the resulting hydrogel's structure and properties.
Caption: Ionic cross-linking by this compound.
Experimental Workflow for Hydrogel Characterization
A standardized workflow is crucial for the accurate and reproducible assessment of hydrogel properties.
Caption: Workflow for hydrogel characterization.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for essential hydrogel characterization experiments.
Protocol 1: Measurement of Swelling Ratio
This protocol outlines the gravimetric method to determine the swelling characteristics of hydrogels.[12]
Materials:
-
Synthesized hydrogel discs
-
Swelling medium (e.g., phosphate-buffered saline (PBS) pH 7.4, deionized water)
-
Analytical balance (precision of at least 0.1 mg)
-
Lint-free wipes or filter paper
-
Forceps
-
Vials or a multi-well plate
Procedure:
-
Initial Dry Weight (Wd): Lyophilize the hydrogel samples until a constant weight is achieved. Record this weight as the dry weight (Wd).
-
Swelling: Immerse the dried hydrogel discs in the chosen swelling medium at a specified temperature (e.g., 37°C).
-
Measurement of Swollen Weight (Ws): At predetermined time intervals, remove a hydrogel disc from the swelling medium.
-
Gently blot the surface with a lint-free wipe to remove excess surface water without compressing the gel.
-
Immediately weigh the swollen hydrogel and record the weight (Ws).
-
Return the hydrogel to the swelling medium.
-
Continue measurements until the hydrogel reaches a constant weight, indicating equilibrium swelling.
Calculations:
-
Swelling Ratio (SR): SR (%) = [(Ws - Wd) / Wd] x 100
-
Equilibrium Water Content (EWC): EWC (%) = [(Ws_eq - Wd) / Ws_eq] x 100, where Ws_eq is the weight of the hydrogel at equilibrium swelling.
Protocol 2: Mechanical Testing (Tensile Strength)
This protocol describes a standard method for evaluating the tensile properties of hydrogels.[13]
Materials:
-
Dumbbell-shaped hydrogel samples
-
Tensile testing machine with a suitable load cell
-
Gripping system for soft materials
Procedure:
-
Sample Preparation: Prepare hydrogel samples in a dumbbell shape using a mold to ensure consistency and to minimize stress concentrations at the gripping points.
-
Equilibration: Equilibrate the hydrogel samples in a suitable buffer (e.g., PBS) at the desired temperature before testing.
-
Mounting: Securely mount the hydrogel sample in the grips of the tensile tester. Ensure the sample is not pre-stressed.
-
Testing: Apply a uniaxial tensile force to the hydrogel at a constant strain rate until the sample fractures.
-
Data Acquisition: Record the force and displacement data throughout the test.
Calculations:
-
Tensile Strength: The maximum stress the hydrogel can withstand before fracturing. It is calculated from the peak force divided by the initial cross-sectional area of the sample.
-
Young's Modulus (Elastic Modulus): A measure of the hydrogel's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the hydrogel at the point of fracture.
Protocol 3: In Vitro Drug Release Study
This protocol details a common method for assessing the release of a model drug from a hydrogel.[14][15][16]
Materials:
-
Drug-loaded hydrogel samples
-
Release medium (e.g., PBS at a physiological pH of 7.4)
-
Shaking incubator or water bath maintained at 37°C
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringes and filters (if necessary for sampling)
Procedure:
-
Drug Loading: Load the hydrogel with a model drug either by incorporating the drug during polymerization or by soaking the hydrogel in a drug solution.
-
Release Study Setup: Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a sealed container.
-
Incubation: Incubate the container at 37°C with gentle agitation.
-
Sampling: At specific time points, withdraw a small aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume (sink conditions).
-
Drug Quantification: Determine the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
Calculation:
-
Cumulative Drug Release: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded into the hydrogel.
Protocol 4: Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, by extension, the cytotoxicity of a material.[17][18][19][20]
Materials:
-
Hydrogel samples
-
Cell culture medium (e.g., DMEM)
-
A specific cell line (e.g., fibroblasts, keratinocytes)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., Dimethyl sulfoxide (B87167) (DMSO))
-
Microplate reader
Procedure:
-
Extract Preparation (Indirect Method):
-
Sterilize the hydrogel samples (e.g., using UV irradiation or ethylene (B1197577) oxide).
-
Incubate the sterile hydrogel in cell culture medium for a specified period (e.g., 24 hours) at 37°C to create an extract. The ratio of hydrogel surface area or mass to medium volume should be standardized.
-
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Exposure: Remove the old medium from the cells and replace it with the hydrogel extract (or fresh medium for control groups).
-
Incubation: Incubate the cells with the extract for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the extract-containing medium and add MTT solution to each well. Incubate for a few hours (e.g., 4 hours), allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
Calculation:
-
Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100. A lower absorbance indicates lower cell viability and higher cytotoxicity of the hydrogel extract.
Concluding Remarks
The choice of a cross-linking agent is a critical determinant of a hydrogel's final properties and its suitability for a given application. This compound presents an interesting option as an ionic cross-linker, particularly for polymers containing carboxyl groups. Its performance, especially in terms of mechanical strength and swelling, needs to be systematically benchmarked against established chemical cross-linkers like glutaraldehyde and genipin, and other ionic cross-linkers such as calcium chloride.
While chemical cross-linkers like glutaraldehyde can produce mechanically robust hydrogels, concerns about their cytotoxicity often necessitate the use of less toxic alternatives like genipin or the EDC/NHS system. Ionic cross-linkers like DAA and calcium chloride offer the advantage of forming physically cross-linked hydrogels under mild conditions, which can be beneficial for encapsulating sensitive therapeutic agents.
The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the design and characterization of novel hydrogel systems. Further direct comparative studies are warranted to fully elucidate the performance of this compound in relation to other cross-linking agents across a range of polymer systems and potential applications.
References
- 1. foodsafety.or.kr [foodsafety.or.kr]
- 2. Synthesis and Characterization of Glutaraldehyde-Crosslinked PEG-PVA Biodegradable Hydrogels for Tissue Engineering Applications | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. Genipin-Based Crosslinking of Jellyfish Collagen 3D Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and in vitro characterization of cross-linked collagen-gelatin hydrogel using EDC/NHS for corneal tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Calcium Crosslinker Form on Alginate Hydrogel Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spaj.ukm.my [spaj.ukm.my]
- 12. benchchem.com [benchchem.com]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 15. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Guide to Titration Methods for Dihydroxyaluminum Aminoacetate Assay
For researchers, scientists, and drug development professionals, the accurate and precise quantification of dihydroxyaluminum aminoacetate is critical for quality control and formulation development. This guide provides a comparative analysis of three distinct titration methods for the assay of this compound: the official United States Pharmacopeia (USP) complexometric back-titration method, a potentiometric titration with fluoride (B91410), and a thermometric back-titration of excess ethylenediaminetetraacetic acid (EDTA).
This comparison includes detailed experimental protocols, a summary of quantitative performance data, and workflow diagrams to aid in the selection of the most suitable method for specific laboratory needs.
Comparison of Quantitative Performance
The selection of an appropriate assay method often depends on its performance characteristics. The following table summarizes the available quantitative data for the three titration methods.
| Performance Metric | USP Complexometric Back-Titration | Potentiometric Titration with Fluoride | Thermometric Back-Titration of Excess EDTA |
| Accuracy | 94.0% - 102.0% of this compound (as per USP monograph) | Relative standard deviation reported between 1-2% in similar applications.[1] | High accuracy is implied by the sharp and reproducible endpoint detection. |
| Precision | Not explicitly stated in the monograph, but high precision is expected for a pharmacopeial method. | Relative standard deviation as low as 0.7% has been reported for aluminum determination.[2] | Relative standard deviations of less than 0.3% have been achieved.[3][4][5] |
| Linearity | Assumed to be linear over the specified concentration range in the USP method. | Linear response with aluminum concentration in the range of 0.5 to 50 ppm has been demonstrated.[2] | The titration is based on stoichiometric reaction, implying linearity. |
| Specificity | The method is specific for aluminum in the presence of the aminoacetate moiety. | Potential for interference from other ions that may react with fluoride, though the use of a fluoride-selective electrode enhances specificity. | The use of EDTA provides selectivity for metal ions, and the back-titration approach can mitigate interferences. |
| Analysis Time | The procedure involves multiple steps, including boiling and cooling, leading to a longer analysis time. | Generally a rapid method once the sample is prepared. | Very rapid, with results typically obtained within 2-3 minutes per sample.[3][4][5] |
Experimental Protocols
Detailed methodologies for each titration method are provided below.
USP Complexometric Back-Titration Method
This is the official method for the assay of this compound as per the United States Pharmacopeia.[6]
Reagents:
-
0.05 M Edetate Disodium (EDTA) Titrant
-
0.05 M Zinc Sulfate (B86663) Titrant
-
Acetic Acid-Ammonium Acetate (B1210297) Buffer TS
-
Hydrochloric Acid
-
Alcohol
Procedure:
-
Accurately weigh about 2.5 g of this compound.
-
Dissolve the sample in 15 mL of hydrochloric acid, warming if necessary.
-
Transfer the solution to a 500-mL volumetric flask and dilute to volume with water.
-
Pipette 20.0 mL of this solution into a 250-mL beaker.
-
Add 25.0 mL of 0.05 M Edetate Disodium titrant and 20 mL of acetic acid–ammonium acetate buffer TS.
-
Heat the solution to near boiling for 5 minutes and then cool.
-
Add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the excess EDTA with 0.05 M zinc sulfate until the color changes from green-violet to rose-pink.
-
Perform a blank determination.
Potentiometric Titration with Fluoride
This method involves the direct titration of aluminum with a standard fluoride solution, using a fluoride-selective electrode to determine the endpoint.
Reagents:
-
Standard 0.1 M Sodium Fluoride (NaF) Titrant
-
pH 5 Acetate Buffer
-
Nitric Acid (for pH adjustment)
Procedure:
-
Accurately weigh a quantity of this compound containing a known amount of aluminum.
-
Dissolve the sample in a minimal amount of nitric acid.
-
Adjust the pH of the solution to approximately 5 with a suitable buffer.
-
Add an equal volume of 95% ethanol to the sample solution.
-
Immerse a fluoride-selective electrode and a reference electrode into the solution.
-
Titrate with a standard solution of sodium fluoride.
-
The endpoint is determined from the inflection point of the titration curve (mV vs. volume of titrant).[1]
Thermometric Back-Titration of Excess EDTA
This rapid method involves the back-titration of an excess of EDTA with a standard copper(II) solution, with the endpoint being detected by a sharp temperature change.[3][4][5]
Reagents:
-
0.05 M Edetate Disodium (EDTA) Solution
-
0.05 M Copper(II) Sulfate Titrant
-
Ammonia (B1221849) Buffer
-
Hydrogen Peroxide (as thermometric indicator)
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent.
-
Add a known excess of 0.05 M EDTA solution and ammonia buffer.
-
Boil the solution for a few minutes to ensure complete complexation of aluminum with EDTA, then cool.
-
Add a small amount of hydrogen peroxide.
-
Immerse a thermometric probe into the solution.
-
Titrate the excess EDTA with a standard 0.05 M copper(II) sulfate solution.
-
The endpoint is detected by a sharp increase in temperature.[3][4][5]
Experimental Workflows
The following diagrams illustrate the logical flow of each experimental protocol.
References
The Influence of Cross-Linker Choice on the Thermal Stability of Hydrogels: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability of hydrogels is paramount for ensuring product efficacy, shelf-life, and performance under various temperature conditions. The choice of cross-linking agent plays a pivotal role in dictating the thermal properties of the final hydrogel. This guide provides an objective comparison of the thermal stability of hydrogels formulated with different cross-linkers, supported by experimental data and detailed methodologies.
The cross-linking process, which forms the three-dimensional network structure of hydrogels, can be achieved through various chemical and physical methods. The nature and density of these cross-links directly impact the hydrogel's resistance to thermal degradation. Generally, a higher cross-linking density results in enhanced thermal stability.[1][2] This is attributed to the increased number of covalent or ionic bonds that require more energy to break.
Comparative Thermal Analysis Data
The thermal stability of hydrogels is commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as the glass transition temperature.
Below is a summary of quantitative data from various studies comparing the thermal stability of hydrogels with different cross-linkers.
| Hydrogel Polymer | Cross-linker | Key Thermal Stability Findings | Reference |
| Gelatin (20%) | Unmodified | Second stage decomposition temperature: Lowest among the tested samples. Weight loss: ~69%. | [1] |
| EDC-NHS | Increased decomposition temperature compared to unmodified gelatin, indicating cross-link formation. | [1] | |
| Squaric Acid (SQ) | Increased decomposition temperature, but to a lesser extent than EDC-NHS and DAS. | [1] | |
| Dialdehyde Starch (DAS) | Showed the highest temperature for the second stage of thermal decomposition, indicating the best thermal stability among the tested cross-linkers for gelatin. | [1][3] | |
| Polyvinyl Alcohol (PVA) & Dextran-graft-Polyacrylamide (D-g-PAA) | X-Ray Irradiation (PVA) | Thermal stability increased with higher initial polymer concentration. | [4][5] |
| N,N'-methylene-bis-acrylamide (D-g-PAA) | Thermal stability was more significantly influenced by the concentration of the cross-linking agent than the initial polymer concentration. | [4][5] | |
| Sodium Alginate/Poly(vinyl alcohol) (SA/PVA) | Ca2+ ions (0.2 M) | Alginate degradation occurred at 175-300 °C. Led to a mass reduction to 65% of the initial value. | [6] |
| Ca2+ ions (0.5 M) | Higher ion concentration resulted in a more thermally stable hydrogel, with mass reduction to 75% of the initial value. | [6] | |
| Cu2+ ions | Alginate degradation occurred at a lower temperature range of 150-250 °C compared to Ca2+ cross-linking. | [6] | |
| H3BO3 addition | The addition of boric acid generally increased the thermal stability of the hydrogels. | [6] | |
| Chitosan (B1678972) | Ionic Cross-linking (Sodium Alginate and/or Pentasodium Tripolyphosphate) | Ionically cross-linked chitosan membranes showed lower thermal stability compared to the uncross-linked chitosan. This was attributed to changes in the molecular structure, leading to a more amorphous state. | [7] |
| Kappa Carrageenan | Glutaraldehyde (B144438) (GA) | Cross-linking with glutaraldehyde enhanced the thermal stability, shifting both endothermic and exothermic peaks to higher temperatures in DSC analysis. | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of hydrogel thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a hydrogel by measuring its weight loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample of the dried hydrogel (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is loaded into the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]
-
The weight of the sample is continuously monitored and recorded as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss rate (from the derivative thermogravimetric, DTG, curve) are key parameters for comparing thermal stability.[5]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a hydrogel as a function of temperature. This can be used to determine glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Methodology:
-
A small, accurately weighed sample of the dried hydrogel (typically 5-15 mg) is hermetically sealed in an aluminum pan.[7]
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The samples are heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[7]
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The glass transition is observed as a step change in the baseline.
Visualizing the Impact of Cross-linkers
The following diagrams illustrate the conceptual relationship between cross-linker type and thermal stability, as well as a typical experimental workflow for comparative analysis.
Caption: Relationship between cross-linker type and thermal stability.
Caption: Workflow for comparing hydrogel thermal stability.
References
- 1. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Dihydroxyaluminum Aminoacetate-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible materials is a critical determinant in the success of drug delivery systems and implantable devices. Dihydroxyaluminum aminoacetate, a compound known for its antacid properties, is also being explored for its potential in broader biomedical applications. This guide provides a comparative assessment of the biocompatibility of this compound-based materials against common alternatives, supported by available experimental data and detailed methodologies for key biocompatibility assays.
Overview of this compound
This compound is a complex of aluminum hydroxide (B78521) and glycine (B1666218). While extensively used as an antacid, its biocompatibility profile in applications requiring sustained tissue contact is not well-documented in publicly available literature. However, an understanding of its constituent components can provide insights into its expected biological response. Aluminum-containing compounds, such as aluminum hydroxide, are known to act as adjuvants in vaccines, stimulating an immune response. This pro-inflammatory potential is a key consideration for biocompatibility. The presence of glycine, an amino acid, may modulate this response and potentially enhance biocompatibility. For instance, glycine functionalization of alumina (B75360) nanoparticles has been shown to stabilize collagen, suggesting a favorable interaction with biological tissues.
Comparative Analysis of Biocompatible Materials
A range of alternative materials are employed in biomedical applications where biocompatibility is paramount. These include polymeric nanoparticles, silica (B1680970) nanoparticles, and lipid-based delivery systems. Each class of material presents a unique biocompatibility profile.
Data on Material Biocompatibility
The following tables summarize key biocompatibility data for this compound (inferred from related compounds) and its alternatives. Direct quantitative data for this compound is limited; therefore, the presented information is based on the known properties of aluminum-containing compounds and should be interpreted with caution.
| Material | Cytotoxicity (Cell Viability %) | Inflammatory Response (e.g., TNF-α, IL-6 secretion) | Key Biocompatibility Characteristics |
| This compound (Inferred) | Data not available. Aluminum hydroxide nanoparticles have shown dose-dependent cytotoxicity.[1] | Expected to induce a localized inflammatory response, similar to other aluminum adjuvants.[2] | The glycine component may improve tissue interaction. |
| Polymeric Nanoparticles (e.g., PLGA) | Generally high (>80-90%) | Low to moderate, depending on polymer and surface chemistry. | Biodegradable, tunable properties. |
| Silica Nanoparticles (Mesoporous) | Size and concentration-dependent; can induce oxidative stress.[3] | Can trigger pro-inflammatory responses through ROS generation.[3][4] | High surface area for drug loading, tunable pore size.[5] |
| Lipid-Based Systems (e.g., Liposomes) | Generally high (>90%)[6] | Generally low, considered highly biocompatible.[6][7] | Biodegradable, low toxicity, can encapsulate hydrophilic and hydrophobic drugs.[6][8][9] |
Experimental Protocols for Biocompatibility Assessment
Accurate assessment of biocompatibility relies on standardized in vitro assays. Below are detailed protocols for three key assays: MTT for cytotoxicity, LDH for membrane integrity, and TNF-α ELISA for inflammatory response.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Material Exposure: Remove the culture medium and add the test material extract or a suspension of the material in a fresh medium. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Exposure: Follow the same initial steps as the MTT assay for cell seeding and material exposure.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Prepare a reaction mixture containing the LDH substrate. Add the collected supernatant to the reaction mixture.
-
Incubation: Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at 490 nm using a microplate reader.[12]
TNF-α ELISA for Inflammatory Response
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by immune cells (e.g., macrophages) in response to a biomaterial.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.[13]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Addition: Add cell culture supernatants (from cells exposed to the biomaterial) and standards to the wells and incubate.[14]
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for TNF-α.[15]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[15]
-
Substrate Addition: Wash the plate and add a TMB substrate solution to develop color.[16]
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[13]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[16]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for in vitro cytotoxicity assessment.
Simplified signaling pathway of biomaterial-induced inflammation.
Conclusion
The biocompatibility of this compound-based materials for applications beyond their traditional use as antacids warrants further investigation. While direct evidence is lacking, an analysis of its components suggests a potential for a localized inflammatory response, which may be modulated by the presence of glycine. In comparison, lipid-based drug delivery systems generally exhibit superior biocompatibility with lower cytotoxicity and inflammatory potential. Polymeric and silica-based nanoparticles offer versatile platforms, but their biocompatibility is highly dependent on their specific physicochemical properties. The selection of an appropriate material will ultimately depend on the specific requirements of the intended application, balancing factors such as drug loading capacity, release kinetics, and the acceptable level of biological response. Rigorous in vitro and in vivo testing, following standardized protocols as outlined in this guide, is essential for a comprehensive biocompatibility assessment.
References
- 1. Evaluation of the Toxic Effects of Aluminum Hydroxide Nanoparticles as Adjuvants in Vaccinated Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation aluminum adjuvants: Immunomodulatory layered double hydroxide NanoAlum reengineered from first-line drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress and pro-inflammatory responses induced by silica nanoparticles in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mesoporous Silica-Based Nanoplatforms Are Theranostic Agents for the Treatment of Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Promising Biocompatible Platform: Lipid-Based and Bio-Inspired Smart Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The future of lipid-based drug delivery systems | CAS [cas.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biovendor.com [biovendor.com]
- 15. novamedline.com [novamedline.com]
- 16. mpbio.com [mpbio.com]
Comparative analysis of the rheological properties of different hydrogel formulations
For Researchers, Scientists, and Drug Development Professionals
The rheological behavior of hydrogels is a critical determinant of their performance in a wide range of biomedical applications, from injectable drug delivery systems to tissue engineering scaffolds. Understanding and comparing the viscoelastic properties of different hydrogel formulations is paramount for selecting the optimal material for a specific application. This guide provides a comparative analysis of the rheological properties of three commonly used hydrogels: alginate, hyaluronic acid, and chitosan (B1678972). The data presented is supported by established experimental protocols, offering a comprehensive resource for researchers in the field.
Comparative Rheological Data
The following table summarizes typical rheological properties for alginate, hyaluronic acid, and chitosan hydrogels. It is important to note that these values can vary significantly depending on factors such as polymer concentration, molecular weight, crosslinking method, and experimental conditions (e.g., temperature, shear rate). The data presented here is a representative compilation from various studies to illustrate general trends.
| Rheological Parameter | Alginate Hydrogel | Hyaluronic Acid (HA) Hydrogel | Chitosan Hydrogel |
| Typical Concentration | 1-3% (w/v) | 1-5% (w/v) | 1-3% (w/v) |
| Shear Viscosity (at low shear rate) | Moderate to High | High | Moderate |
| Shear-Thinning Behavior | Pronounced | Pronounced | Moderate |
| Storage Modulus (G') | 10² - 10⁴ Pa | 10¹ - 10³ Pa | 10² - 10³ Pa |
| Loss Modulus (G'') | 10¹ - 10³ Pa | 10⁰ - 10² Pa | 10¹ - 10² Pa |
| Gelation Mechanism | Ionic crosslinking (e.g., with Ca²⁺) | Physical entanglement, chemical crosslinking | pH-dependent, ionic crosslinking |
Experimental Protocols for Rheological Characterization
Accurate and reproducible rheological measurements are essential for comparing different hydrogel formulations. The following are detailed methodologies for key experiments.
Sample Preparation
Consistent sample preparation is the foundation of reliable rheological data.
-
Alginate Hydrogel: A 2% (w/v) sodium alginate solution is prepared by dissolving the polymer in deionized water with gentle stirring. Gelation is induced by introducing a crosslinking agent, such as a 0.1 M calcium chloride solution, either through direct mixing or diffusion.
-
Hyaluronic Acid Hydrogel: A 2% (w/v) hyaluronic acid solution is prepared by slowly adding the polymer to deionized water under continuous stirring to ensure complete hydration and avoid clumping. Depending on the type of HA, it may form a physical gel upon hydration or require chemical crosslinking.
-
Chitosan Hydrogel: A 2% (w/v) chitosan solution is prepared by dissolving the polymer in a dilute acidic solution (e.g., 1% acetic acid) with stirring. Gelation can be induced by raising the pH, for instance, by adding a sodium hydroxide (B78521) solution.
Rotational Rheometry
A rotational rheometer equipped with a parallel plate or cone-plate geometry is typically used for rheological measurements.
-
Viscosity Measurement (Flow Sweep):
-
Load the hydrogel sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Set the temperature to the desired value (e.g., 25°C or 37°C).
-
Perform a continuous shear rate sweep, typically from 0.1 to 100 s⁻¹, to measure the viscosity as a function of shear rate. This will reveal the shear-thinning properties of the hydrogel.[1][2]
-
-
Oscillatory Rheology (Frequency Sweep):
-
Load the sample and equilibrate at the desired temperature.
-
First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage (G') and loss (G'') moduli are independent of the applied strain.[3]
-
Select a strain value within the LVER.
-
Perform a frequency sweep at the selected strain, typically from 0.1 to 100 rad/s. This provides information about the gel's structure and viscoelastic nature.[3][4] A stable G' that is significantly higher than G'' across a range of frequencies indicates a stable, crosslinked gel network.[5]
-
-
Time Sweep:
Experimental Workflow for Rheological Analysis
The following diagram illustrates a typical workflow for the rheological characterization of hydrogels.
References
- 1. Methods To Assess Shear-Thinning Hydrogels for Application As Injectable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Stability-Indicating Assays for Dihydroxyaluminum Aminoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating assay for dihydroxyaluminum aminoacetate. It outlines the established compendial method and explores alternative chromatographic techniques, offering detailed experimental protocols and data presentation to assist in the selection and implementation of the most suitable assay for your research and quality control needs.
Introduction
This compound, an over-the-counter antacid, requires robust analytical methods to ensure its stability and efficacy throughout its shelf life. A stability-indicating assay is crucial for distinguishing the intact active pharmaceutical ingredient (API) from any degradation products that may form under various environmental conditions. This guide compares the traditional titrimetric method outlined in the United States Pharmacopeia (USP) with a modern, stability-indicating chromatographic approach.
Methodology Comparison
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. stability study), available instrumentation, and desired level of specificity.
| Feature | USP Titrimetric Method | Stability-Indicating HPLC/IC Method |
| Principle | Complexometric titration | Chromatographic separation and quantification |
| Specificity | Measures total aluminum content; not inherently stability-indicating as it does not separate the API from degradation products. | High specificity; can separate and quantify the intact drug from degradation products and impurities. |
| Primary Measurement | Total aluminum content is determined and correlated to the this compound concentration. | Can be designed to measure the intact molecule or its components (aluminum and glycine) separately. |
| Instrumentation | Standard laboratory glassware, titrator. | High-Performance Liquid Chromatograph (HPLC) or Ion Chromatograph (IC) with appropriate detector. |
| Throughput | Lower throughput, suitable for a limited number of samples. | Higher throughput, suitable for analyzing a large number of samples, as in a formal stability study. |
| Information Provided | Provides the overall purity in terms of the metallic component. | Provides a detailed profile of the drug substance, including the presence of impurities and degradation products. |
Experimental Protocols
USP Assay Method (Titrimetric)
This method is the current official standard for the assay of this compound.[1][2][3][4]
Principle: The assay is a complexometric back-titration. A known excess of edetate disodium (B8443419) (EDTA) is added to a solution of the analyte. The EDTA complexes with the aluminum ions. The unreacted EDTA is then titrated with a standardized zinc sulfate (B86663) solution using dithizone (B143531) as an indicator.
Reagents and Equipment:
-
Edetate disodium titrant (0.05 M)
-
Zinc sulfate volumetric solution (0.05 M)
-
Acetic acid-ammonium acetate (B1210297) buffer TS
-
Dithizone TS
-
Hydrochloric acid
-
Standard laboratory glassware (beakers, volumetric flasks, burette)
-
Analytical balance
-
Hot plate
Procedure:
-
Accurately weigh approximately 2.5 g of this compound and transfer to a 150-mL beaker.
-
Add 15 mL of hydrochloric acid and warm if necessary to dissolve the sample completely.
-
Transfer the solution to a 500-mL volumetric flask, dilute with water to volume, and mix.
-
Pipette 20.0 mL of this solution into a 250-mL beaker.
-
With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid-ammonium acetate buffer TS.
-
Heat the solution to near boiling for 5 minutes, then cool.
-
Add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the excess EDTA with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.
-
Perform a blank determination, substituting 20 mL of water for the assay solution, and make any necessary corrections.
Calculation: Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.
Proposed Stability-Indicating HPLC/IC Method
Principle: This method would involve two separate analyses: one for the aluminum content by Ion Chromatography (IC) with post-column derivatization, and another for the glycine (B1666218) content by HPLC with pre-column derivatization. The stability-indicating nature of the method is established by subjecting the drug substance to forced degradation and demonstrating that the degradation products do not interfere with the quantification of the components of the intact drug.
Forced Degradation Study: To validate the stability-indicating nature of the assay, the this compound drug substance would be subjected to stress conditions as per ICH guidelines.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples would then be analyzed to assess for degradation. The primary degradation pathway is expected to be the hydrolysis of the aluminum-glycine bond, yielding aluminum hydroxide (B78521) and free glycine.
A. Determination of Aluminum by Ion Chromatography
Instrumentation:
-
Ion Chromatograph with a cation-exchange column (e.g., Dionex IonPac CS10).
-
Post-column reagent delivery system.
-
UV-Vis detector.
Reagents:
-
Mobile Phase: 0.75 M HCl.
-
Post-column Reagent: Tiron™ solution.
-
Buffer: 3 M Ammonium acetate.
Procedure:
-
Prepare samples and standards in 50 mM NaOH.
-
Separate aluminum from other cations on the cation-exchange column.
-
Introduce the post-column reagent (Tiron™) to form a complex with aluminum.
-
Detect the aluminum-Tiron complex by UV absorbance at 310 nm.
B. Determination of Glycine by HPLC with Pre-column Derivatization
Instrumentation:
-
HPLC with a C18 column.
-
UV-Vis or Fluorescence detector.
Reagents:
-
Derivatizing agent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
-
Mobile Phase: Acetonitrile and a suitable buffer (e.g., phosphate (B84403) or acetate buffer).
Procedure:
-
Precipitate proteins in the sample if necessary.
-
Derivatize the glycine in the sample with AQC.
-
Separate the derivatized glycine on a C18 column.
-
Detect the derivative by UV or fluorescence.
Data Presentation and Validation Parameters
A validated stability-indicating method must meet specific performance criteria. The following tables summarize the typical validation parameters and acceptance criteria.
Table 1: Validation Parameters for the Assay Methods
| Parameter | USP Titrimetric Method | Proposed HPLC/IC Method | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Within 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| Linearity (r²) | N/A | ≥ 0.999 | ≥ 0.999 |
| Range | Typically ±20% of the nominal concentration | 80 - 120% of the test concentration | Defined by linearity and accuracy |
| Specificity | Non-specific | Must demonstrate separation of the analyte from all potential degradation products and impurities. | Peak purity index > 0.995 for the analyte peak in the presence of degradants. |
Visualizations
Logical Workflow for Stability-Indicating Method Development
References
A Comparative Guide to Synthesis Methodologies for Dihydroxyaluminum Aminoacetate and Related Glycinates
Introduction
Comparison of Synthesis Methodologies
The following table summarizes the key parameters of different synthesis methods for aluminum glycinates and other metal amino acid chelates. This comparison is based on available literature and patents, highlighting the diversity of approaches to forming these chelated compounds.
| Methodology | Reactants | Catalyst/Energy Source | Solvent | Temperature | Reaction Time | Product | Reference |
| Thermal Synthesis | Glycine (B1666218), Aluminum Hydroxide (B78521) | Thermal (Heating) | Water | 75°C | 30 minutes | Monohydroxyaluminum Glycinate (B8599266) | [3] |
| Aqueous Chelation | Amino Acid, Divalent/Trivalent Metal Carbonate | None specified | Aqueous Solution | 0-100°C | Not specified | Metal Amino Acid Chelate | [4] |
| Sonochemical Synthesis | Glycine, Calcium Chloride Anhydrous | Ultrasonic Radiation | Absolute Ethanol (B145695) | Not specified (ambient) | 4-6 hours | Calcium Glycinate | [5] |
| Alkoxide-based Synthesis | Glycine, Aluminum Isopropoxide | None specified | Isopropanol/Water | Not specified | Not specified | Dihydroxyaluminum Aminoacetate | [6] |
Experimental Protocols
Detailed methodologies for the cited synthesis experiments are provided below.
Thermal Synthesis of Monohydroxyaluminum Glycinate
This protocol describes a straightforward thermal reaction to produce monohydroxyaluminum glycinate.
-
Reactants:
-
Glycine (2 grams)
-
Aluminum hydroxide powder (1.25 grams, 28.8% Al)
-
Water (10 grams)
-
-
Procedure:
-
Combine glycine, aluminum hydroxide, and water in a reaction vessel.
-
Agitate the mixture at a constant temperature of 75°C for 30 minutes.[3]
-
Aqueous Chelation of Metal Amino Acids
This patent describes a general method for synthesizing metal amino acid chelates.
-
Reactants:
-
An acidic amino acid
-
A metal carbonate (with a divalent or trivalent metal ion)
-
-
Procedure:
-
React the metal carbonate and the acidic amino acid in an aqueous solution.
-
The reaction temperature is maintained between 0°C and 100°C.[4]
-
The reaction is illustrated by the general formulas:
-
Sonochemical Synthesis of Calcium Glycinate
This method utilizes ultrasound to facilitate the chelation reaction.
-
Reactants:
-
Glycine (0.60g, 8.0mmol)
-
Anhydrous Calcium Chloride (0.44g, 4.0mmol)
-
Absolute Ethanol (20ml)
-
-
Procedure:
-
Disperse glycine and anhydrous calcium chloride in absolute ethanol in a flask.
-
Subject the reaction mixture to ultrasonic radiation for 4 to 6 hours to form a white precipitate.[5]
-
Wash the resulting product with an organic solvent, followed by centrifugal filtration.
-
Dry the final product under vacuum at 60°C.[5]
-
Alkoxide-based Synthesis of this compound
This method involves the reaction of an aluminum alkoxide with glycine.
-
Reactants:
-
Glycine
-
Aluminum isopropoxide
-
-
Procedure:
-
Prepare a solution of aluminum isopropoxide in isopropanol.
-
Add the aluminum isopropoxide solution to an aqueous solution of glycine to precipitate the product.[6]
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for the described synthesis methods.
Caption: Workflow for Thermal Synthesis.
Caption: Workflow for Sonochemical Synthesis.
Reaction Mechanism
The fundamental reaction for the formation of this compound involves the chelation of the aluminum ion by the amino acid, glycine. In an aqueous environment, glycine can exist in zwitterionic form. The carboxylate group and the amino group of glycine coordinate with the aluminum ion, displacing water or hydroxyl groups to form a stable chelate ring structure. The exact mechanism and intermediates will vary depending on the specific reactants and conditions used, such as starting with aluminum hydroxide versus an aluminum alkoxide.
Caption: General Chelation Reaction.
While a direct comparative study of different catalysts for the synthesis of this compound is not available in the current literature, this guide provides an overview of various synthesis methodologies for this compound and its analogs. The methods range from simple thermal processes to sonochemical and alkoxide-based syntheses. The choice of a particular method will depend on factors such as desired purity, yield, scalability, and available equipment. The provided protocols and workflows offer a foundation for researchers to explore and optimize the synthesis of this compound for pharmaceutical applications. Further research into catalytic systems could potentially lead to more efficient and environmentally benign synthesis routes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aluminium glycinate | 13682-92-3 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. US7375243B2 - Method for preparation of amino acid chelate - Google Patents [patents.google.com]
- 5. CN105439880A - Preparation method of calcium glycinate - Google Patents [patents.google.com]
- 6. This compound [drugfuture.com]
A Comparative Guide to Analytical Methods for the Characterization of Dihydroxyaluminum Aminoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the characterization of dihydroxyaluminum aminoacetate. It offers an objective comparison of the well-established compendial method with potential alternative and complementary techniques, supported by detailed experimental protocols and representative performance data. This document is intended to assist researchers and quality control analysts in selecting the most suitable methods for their specific analytical challenges, ensuring the identity, purity, and strength of this compound in pharmaceutical formulations.
Introduction to this compound and its Analysis
This compound, an aluminum salt of the amino acid glycine (B1666218), is an active pharmaceutical ingredient (API) commonly used as an antacid.[1][2] Its efficacy is dependent on its chemical composition and purity. Therefore, robust and reliable analytical methods are crucial for its characterization and quality control. The United States Pharmacopeia (USP) provides an official monograph for this compound, which includes tests for identification, assay, and impurities.[1][3][4][5][6]
This guide will focus on the assay of this compound, comparing the official complexometric titration method with other potential analytical techniques, such as spectrophotometry and chromatography, that can be employed for the determination of its aluminum and aminoacetate content.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the desired level of accuracy, precision, sensitivity, and the available instrumentation. This section provides a comparative overview of different analytical techniques for the characterization of this compound.
Data Presentation: Performance Comparison of Analytical Techniques
The following tables summarize the typical performance characteristics of the compendial and alternative analytical methods. It is important to note that the data for alternative methods are representative and may vary based on the specific instrumentation and experimental conditions. Method validation should be performed for any new method to establish specific performance parameters.
Table 1: Comparison of Methods for this compound Assay
| Parameter | Complexometric Titration (USP) | UV-Vis Spectrophotometry (for Aluminum) | HPLC-UV (for Aminoacetate) |
| Principle | Chelation of aluminum ions with EDTA. | Formation of a colored complex between aluminum and a chromogenic agent. | Separation of aminoacetate from other components followed by UV detection. |
| Specificity | Moderate; potential interference from other metal ions. | Moderate to High; depends on the chromogenic agent and sample matrix. | High; separates the analyte from potential interferences. |
| Linearity (R²) | > 0.99[7][8] | > 0.999[9] | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80 - 110%[9] | 98.0 - 102.0% |
| Precision (RSD%) | < 2%[7][8] | < 11%[9] | < 2% |
| Limit of Detection (LOD) | mg range | 0.0548 mg/L[9] | Low nanogram on column[10] |
| Limit of Quantification (LOQ) | mg range | 0.1659 mg/L[9] | High nanogram to microgram[10] |
| Throughput | Low to Medium | High | High |
| Cost | Low | Low | High |
| Expertise Required | Low | Low | High |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Complexometric Titration for this compound (USP Assay Method)
This method determines the amount of this compound by titrating the aluminum content with a standardized solution of edetate disodium (B8443419) (EDTA).
Instrumentation:
-
Analytical balance
-
150-mL and 250-mL beakers
-
500-mL volumetric flask
-
Burette
-
Hot plate
Reagents:
-
This compound sample
-
Hydrochloric acid
-
0.05 M Edetate disodium (EDTA) titrant, standardized
-
Acetic acid-ammonium acetate (B1210297) buffer TS
-
Alcohol
-
0.05 M Zinc sulfate (B86663) VS
Procedure:
-
Accurately weigh about 2.5 g of this compound and transfer to a 150-mL beaker.
-
Add 15 mL of hydrochloric acid and warm if necessary to dissolve the sample completely.
-
Transfer the solution with the aid of water to a 500-mL volumetric flask, dilute with water to volume, and mix.
-
Pipette 20.0 mL of this solution into a 250-mL beaker.
-
With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and then 20 mL of acetic acid-ammonium acetate buffer TS.
-
Heat the solution to near boiling for 5 minutes, then cool.
-
Add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the excess EDTA with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.
-
Perform a blank determination, substituting 20 mL of water for the assay solution, and make any necessary corrections.
-
Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.[3][5]
UV-Visible Spectrophotometry for Aluminum Content
This method can be adapted for the determination of the aluminum content in this compound by forming a colored complex with a suitable chromogenic agent, such as Alizarin Red S.[11]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Hydrochloric acid (for sample dissolution)
-
Alizarin Red S solution
-
Acetate buffer (pH 4)
Procedure:
-
Sample Preparation: Accurately weigh a quantity of this compound, dissolve it in a known volume of dilute hydrochloric acid, and then dilute with deionized water to a suitable concentration.
-
Standard Preparation: Prepare a series of aluminum standard solutions of known concentrations.
-
Complex Formation: To both sample and standard solutions, add the Alizarin Red S solution and acetate buffer. Allow the color to develop.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Quantification: Construct a calibration curve of absorbance versus concentration of the aluminum standards. Determine the aluminum concentration in the sample solution from the calibration curve.
High-Performance Liquid Chromatography (HPLC) for Aminoacetate Content
This method can be used to determine the aminoacetate (glycine) content. Since glycine does not have a strong chromophore, pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) is often employed to enable UV or fluorescence detection.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Glycine reference standard
-
o-Phthaldialdehyde (OPA) derivatizing reagent
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a suitable buffer)
Procedure:
-
Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in a suitable solvent.
-
Standard Preparation: Prepare a series of glycine standard solutions of known concentrations.
-
Derivatization: Mix aliquots of the sample and standard solutions with the OPA reagent and allow the reaction to proceed for a specified time.
-
Chromatographic Analysis: Inject the derivatized solutions into the HPLC system.
-
Quantification: Construct a calibration curve of peak area versus concentration of the glycine standards. Determine the glycine concentration in the sample solution from the calibration curve.
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods provide comparable results. This process is crucial when transferring a method between laboratories or when replacing an existing method with a new one.
Below is a generalized workflow for the cross-validation of two analytical methods.
Caption: General workflow for the cross-validation of two analytical methods.
Logical Approach to Method Selection
The choice of an analytical method should be based on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting a suitable method for the characterization of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The characterization of this compound can be effectively achieved using a variety of analytical techniques. The official complexometric titration method provides a reliable and cost-effective approach for the assay of the bulk drug substance. However, for applications requiring higher throughput, greater specificity, or the separate quantification of the aluminum and aminoacetate moieties, alternative methods such as UV-Vis spectrophotometry and HPLC offer valuable advantages. The choice of the most appropriate method should be guided by the specific analytical needs, available resources, and regulatory requirements. Cross-validation of any new or alternative method against the established compendial method is crucial to ensure the consistency and reliability of the analytical results.
References
- 1. newdruginfo.com [newdruginfo.com]
- 2. kyowa-chem.jp [kyowa-chem.jp]
- 3. researchgate.net [researchgate.net]
- 4. Determination of aluminum by four analytical methods (Technical Report) | OSTI.GOV [osti.gov]
- 5. This compound [drugfuture.com]
- 6. scribd.com [scribd.com]
- 7. selectscience.net [selectscience.net]
- 8. Validation of titration methods | Metrohm [metrohm.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
Safety Operating Guide
Proper Disposal of Dihydroxyaluminum Aminoacetate in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of dihydroxyaluminum aminoacetate, a common non-hazardous pharmaceutical compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA's Hazard Communication Standard, it is crucial to manage its disposal as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste.[1][2] Improper disposal of even non-hazardous pharmaceuticals can pose risks to the environment.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.[3] In case of significant dust generation, use a NIOSH-approved respirator.[3]
-
Spill Management:
-
Small Spills: Mop up the spill and place the material in a designated waste disposal container.[4] Clean the surface with water.[4]
-
Large Spills: Contain the spill using an inert, non-combustible absorbent material such as sand or earth.[4] Sweep up the material and place it in an approved disposal container.[4]
-
-
Environmental Precautions: Do not allow the product to enter drains, soil, or water sources.[4]
II. Step-by-Step Disposal Protocol
The recommended disposal method for non-RCRA pharmaceutical waste is incineration through a licensed waste management facility.[1] Do not dispose of this compound in regular trash or down the drain.[3][5]
-
Segregation:
-
Isolate waste this compound from other chemical waste streams, particularly hazardous waste.
-
Use a designated container specifically for non-hazardous pharmaceutical waste. These are often white with blue lids.[1]
-
-
Container Labeling:
-
Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste for Incineration."[1]
-
Include the full chemical name: "this compound."
-
Indicate the date when the waste was first added to the container.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[4]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific storage time limits and accumulation requirements.
-
-
Disposal Request:
-
Once the container is full or has reached the storage time limit, contact your institution's EHS office or a licensed chemical waste management contractor to arrange for pickup and disposal.[6]
-
Ensure you have a complete paper trail for your non-hazardous pharmaceutical waste, including manifests and a certificate of destruction.
-
III. Compliance and Regulatory Summary
The disposal of pharmaceutical waste is regulated to protect public health and the environment.[5] While this compound is not an RCRA hazardous waste, its disposal must comply with institutional and local regulations for non-hazardous pharmaceuticals.
| Regulatory Aspect | Requirement | Rationale |
| Waste Classification | Non-RCRA Pharmaceutical Waste | Prevents environmental contamination from active pharmaceutical ingredients. |
| Segregation | Separate containers for non-hazardous pharmaceutical waste | Avoids cross-contamination and ensures proper disposal pathways. |
| Labeling | "Non-Hazardous Pharmaceutical Waste for Incineration" | Communicates contents and intended disposal method to waste handlers. |
| Disposal Method | Incineration via a licensed facility | The preferred method for destroying active pharmaceutical ingredients.[1] |
| Record Keeping | Manifests and Certificates of Destruction | Provides a legal record of proper disposal. |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific policies and your local regulatory requirements.
References
- 1. usbioclean.com [usbioclean.com]
- 2. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Dihydroxyaluminum aminoacetate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Dihydroxyaluminum Aminoacetate. The following procedures detail the necessary personal protective equipment (PPE), step-by-step operational plans for safe handling, and proper disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound, which is typically a white, odorless powder or solid crystal.[1][2] The following table summarizes the recommended PPE for routine operations and emergency situations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Dispensing | Safety glasses with side-shields or chemical safety goggles.[2] | Impervious gloves.[3] | Lab coat or long-sleeved clothing.[2] | Effective dust mask or respirator if dust is generated or ventilation is inadequate.[2][4] |
| Large Spills & Emergency Response | Chemical safety goggles and/or a full-face shield where splashing is possible.[1][5] | Impervious protective gloves.[1] | Impervious protective clothing, such as an apron or coveralls, and waterproof boots.[1][5] | NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode, especially in the event of a fire.[1][5] |
It is imperative to have an eyewash fountain and quick-drench facilities readily accessible in the work area.[1][5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and ignition sources.[1][4][5]
-
Keep the container tightly closed to prevent contamination and minimize air contact.[1][2][5]
-
Store away from incompatible materials such as acids and oxidizing agents.[1]
2. Handling and Use:
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Ensure adequate ventilation, using local exhaust ventilation or process enclosures to control airborne levels if dust is generated.[2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
3. Spill Management:
-
Small Spills:
-
Wear appropriate PPE.
-
Use appropriate tools to sweep or vacuum up the spilled solid and place it in a suitable, labeled container for waste disposal.[4]
-
Clean the contaminated surface by spreading water and allowing it to be evacuated through the sanitary system, in accordance with local regulations.[4]
-
Large Spills:
-
Cover with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][5][6]
-
Vacuum or sweep up the material and place it in an approved disposal container.[1][6]
-
Finish cleaning the contaminated surface with water and dispose of the cleaning materials in accordance with local and regional authority requirements.[4]
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[1][2]
-
Unused Material and Residues: Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[1] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, or soil.[7]
-
Contaminated Packaging: Empty containers should be taken for local recycling, recovery, or waste disposal.[2] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[7]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound USP Manufacturers, with SDS [mubychem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. paipharma.com [paipharma.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. This compound SDS of Suppliers [anmol.org]
- 6. This compound SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
